molecular formula C9H6O4 B1357032 5-Hydroxybenzofuran-2-carboxylic acid CAS No. 56172-36-2

5-Hydroxybenzofuran-2-carboxylic acid

Cat. No.: B1357032
CAS No.: 56172-36-2
M. Wt: 178.14 g/mol
InChI Key: SDFAGAYNULBGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxybenzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6O4 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFAGAYNULBGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480528
Record name 5-Hydroxybenzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56172-36-2
Record name 5-Hydroxybenzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Architect's Guide to a Privileged Scaffold: Synthesis of 5-Hydroxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3] Among its derivatives, 5-hydroxybenzofuran-2-carboxylic acid stands out as a key intermediate and a pharmacologically significant entity in its own right. Its inherent functionalities—a hydroxyl group amenable to derivatization and a carboxylic acid for amide coupling or esterification—make it a versatile scaffold for drug discovery.[4] This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and detailed, actionable protocols.

Introduction: The Significance of the this compound Core

Benzofuran derivatives are ubiquitous in nature and synthetic chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The 5-hydroxy substitution is particularly noteworthy, as it is a common feature in many natural products and can significantly influence the biological activity of the molecule, often through hydrogen bonding interactions with biological targets. The carboxylic acid at the 2-position provides a crucial handle for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide will dissect established and innovative methodologies for the construction of this valuable scaffold.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached through several strategic disconnections. The most prevalent and reliable methods involve either the construction of the furan ring onto a pre-functionalized phenol or the rearrangement of a coumarin precursor.

Perkin Rearrangement: A Classic Route with Modern Enhancements

The Perkin rearrangement offers a robust and time-tested method for converting 3-halocoumarins into benzofuran-2-carboxylic acids.[5] This reaction proceeds via a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic substitution to form the furan ring.

Mechanism: The reaction is initiated by the hydroxide-mediated hydrolysis of the lactone in the 3-halocoumarin. The resulting phenoxide then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring. Subsequent acidification yields the desired carboxylic acid.

Workflow Diagram:

Perkin_Rearrangement cluster_0 Perkin Rearrangement 3-Halocoumarin 3-Halocoumarin Intermediate Ring-Opened Intermediate 3-Halocoumarin->Intermediate NaOH, EtOH Benzofuran-2-carboxylate Sodium Benzofuran-2-carboxylate Intermediate->Benzofuran-2-carboxylate Intramolecular Cyclization Final_Product 5-Hydroxybenzofuran- 2-carboxylic Acid Benzofuran-2-carboxylate->Final_Product HCl (aq)

Caption: Perkin rearrangement workflow for benzofuran-2-carboxylic acid synthesis.

Experimental Protocol (Microwave-Assisted):

A significant improvement to the classical Perkin rearrangement is the use of microwave irradiation, which dramatically reduces reaction times from hours to minutes while often improving yields.[5]

  • Reaction Setup: In a microwave-safe vessel, combine the 6-hydroxy-3-bromocoumarin (1.0 eq.), ethanol (to dissolve), and sodium hydroxide (3.0 eq.).[5]

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a suitable power (e.g., 300W) for approximately 5 minutes, maintaining a temperature of around 79°C.[5]

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

  • Acidification: Dissolve the residue in a minimal amount of water and acidify to pH 1 with concentrated hydrochloric acid.[5]

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the this compound.[5]

Causality and Insights:

  • Choice of Base: Sodium hydroxide is a strong enough base to efficiently hydrolyze the lactone.

  • Solvent: Ethanol is a common solvent that effectively dissolves the reactants and is compatible with microwave heating.

  • Microwave Acceleration: The use of microwave heating accelerates the reaction by efficiently transferring energy to the polar solvent and reactants, leading to a rapid increase in temperature and reaction rate.[5]

Tandem Oxidative Coupling and Cyclization

A more recent and elegant approach involves the tandem in situ oxidative coupling of a hydroquinone with a β-dicarbonyl compound, followed by cyclization to form the 5-hydroxybenzofuran core.[6]

Mechanism: This reaction is typically mediated by an oxidant like phenyliodonium diacetate (PIDA). The hydroquinone is first oxidized to the corresponding benzoquinone in situ. This is followed by a Michael addition of the enolized β-dicarbonyl compound to the benzoquinone. Subsequent intramolecular cyclization and dehydration yield the functionalized 5-hydroxybenzofuran.

Workflow Diagram:

Oxidative_Coupling cluster_1 Tandem Oxidative Coupling and Cyclization Hydroquinone Hydroquinone Coupled_Intermediate Coupled Intermediate Hydroquinone->Coupled_Intermediate PIDA, ZnI2 Beta_Dicarbonyl β-Dicarbonyl Compound Beta_Dicarbonyl->Coupled_Intermediate Final_Product 5-Hydroxybenzofuran Derivative Coupled_Intermediate->Final_Product Cyclization

Caption: Tandem oxidative coupling and cyclization for 5-hydroxybenzofuran synthesis.

Experimental Protocol:

  • Reaction Setup: To a solution of hydroquinone (1.0 eq.) and a suitable β-ketoester (e.g., ethyl 2-chloroacetoacetate) (2.0 eq.) in a solvent such as chlorobenzene, add zinc iodide (0.5 eq.) and phenyliodonium diacetate (PIDA) (1.1 eq.).[6]

  • Reaction Conditions: Reflux the mixture at approximately 95°C for 6 hours.[6]

  • Work-up: After completion, cool the reaction and purify directly by column chromatography on silica gel to afford the ethyl 5-hydroxybenzofuran-2-carboxylate.

  • Hydrolysis: The resulting ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., NaOH in ethanol/water, followed by acidification).

Causality and Insights:

  • Oxidant: PIDA is an effective and relatively mild oxidant for the in situ generation of the benzoquinone.[6]

  • Lewis Acid: Zinc iodide acts as a Lewis acid to activate the β-dicarbonyl compound and facilitate the Michael addition.[6]

  • Substrate Choice: The choice of the β-dicarbonyl compound is critical. For the synthesis of the target molecule, a β-ketoester that can lead to the formation of the 2-carboxylic acid moiety upon cyclization is required.

Synthesis from Substituted Salicylaldehydes

A versatile approach starts from a substituted 2-hydroxybenzaldehyde, specifically 2,5-dihydroxybenzaldehyde. This method builds the furan ring through condensation with an appropriate C2 synthon.

Workflow Diagram:

Salicylaldehyde_Route cluster_2 Synthesis from 2,5-Dihydroxybenzaldehyde Salicylaldehyde 2,5-Dihydroxy- benzaldehyde Intermediate_Ester Intermediate Phenoxyacetate Salicylaldehyde->Intermediate_Ester K2CO3, DMF Haloacetate Ethyl Chloroacetate Haloacetate->Intermediate_Ester Cyclized_Product Ethyl 5-Hydroxybenzofuran- 2-carboxylate Intermediate_Ester->Cyclized_Product Base-catalyzed Cyclization Final_Product 5-Hydroxybenzofuran- 2-carboxylic Acid Cyclized_Product->Final_Product Hydrolysis

Caption: Synthesis of this compound from 2,5-dihydroxybenzaldehyde.

Experimental Protocol:

  • O-Alkylation: A mixture of 2,5-dihydroxybenzaldehyde (1.0 eq.), ethyl chloroacetate (1.1 eq.), and anhydrous potassium carbonate (1.5 eq.) in dry DMF is heated with stirring.[7]

  • Cyclization: The resulting intermediate can be cyclized under basic conditions (e.g., using sodium ethoxide in ethanol) to yield ethyl 5-hydroxybenzofuran-2-carboxylate.

  • Hydrolysis: The ester is then hydrolyzed to the carboxylic acid as previously described.

Causality and Insights:

  • Starting Material: The strategic placement of the hydroxyl groups in 2,5-dihydroxybenzaldehyde is key to directing the cyclization to form the desired 5-hydroxy isomer.

  • Reaction Conditions: The use of a polar aprotic solvent like DMF and a base like potassium carbonate facilitates the initial O-alkylation.

Data Summary and Comparison

Synthesis PathwayKey Starting MaterialsReagentsReaction TimeTypical YieldAdvantagesDisadvantages
Perkin Rearrangement (Microwave) 6-Hydroxy-3-bromocoumarinNaOH, EtOH, HCl~5 minutesHigh[5]Very fast, high yieldingRequires synthesis of the halocoumarin precursor
Tandem Oxidative Coupling Hydroquinone, β-KetoesterPIDA, ZnI2~6 hoursUp to 96%[6]High atom economy, direct C-H functionalizationMay require chromatography, oxidant can be expensive
From Substituted Salicylaldehyde 2,5-Dihydroxybenzaldehyde, Ethyl ChloroacetateK2CO3, BaseMulti-stepModerate to GoodVersatile, readily available starting materialsMulti-step process can lower overall yield

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through several effective pathways, each with its own set of advantages and considerations. The microwave-assisted Perkin rearrangement offers a rapid and high-yielding route, provided the halocoumarin precursor is accessible. For a more convergent and modern approach, the tandem oxidative coupling presents an elegant solution with high atom economy. The classical approach from substituted salicylaldehydes remains a reliable and versatile option.

As the demand for novel benzofuran-based therapeutics continues to grow, the development of even more efficient, sustainable, and scalable syntheses for key intermediates like this compound will remain a critical area of research. Future efforts will likely focus on catalytic C-H activation and flow chemistry approaches to further streamline these synthetic routes.

References

physicochemical properties of 5-Hydroxybenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxybenzofuran-2-carboxylic Acid

Abstract

This compound is a member of the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives.[1][2] A thorough understanding of its fundamental physicochemical properties is paramount for its effective application in research and development, particularly in drug discovery, where properties such as acidity, solubility, and lipophilicity govern a molecule's pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an analysis of its spectroscopic profile. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the potential of this molecule.

Introduction to the Benzofuran Scaffold

Benzofuran derivatives are ubiquitous in nature and have been the subject of extensive synthetic and pharmacological investigation.[1] Their rigid, planar structure and ability to participate in various non-covalent interactions make them privileged scaffolds for designing molecules that can bind to a wide range of biological targets. Consequently, they have been developed as anti-inflammatory, anti-cancer, and antimicrobial agents, among other therapeutic applications.[1][2][3] The specific functionalization of the benzofuran ring system, as seen in this compound with its hydroxyl and carboxylic acid moieties, dictates its chemical personality and potential utility.

Core Physicochemical Characteristics

The fundamental properties of a compound provide the initial framework for its scientific evaluation. For this compound, these properties are summarized below. It is important to note that while some data is available from suppliers, other values are computationally predicted and should be confirmed experimentally.

PropertyValueSource
IUPAC Name 5-hydroxy-1-benzofuran-2-carboxylic acid[4]
CAS Number 56172-36-2[5][6]
Molecular Formula C₉H₆O₄[4][6][7]
Molecular Weight 178.14 g/mol [6]
Boiling Point 396.4 ± 22.0 °C at 760 mmHg (Predicted)[6]
Melting Point Not available[8][9]
XLogP (Predicted) 2.1[4]

XLogP is a computed octanol/water partition coefficient that serves as a key indicator of a molecule's lipophilicity.

Acidity and Ionization Profile (pKa)

The pKa, or acid dissociation constant, is a critical parameter that defines the ionization state of a molecule at a given pH. This, in turn, profoundly influences its solubility, membrane permeability, and receptor binding interactions. This compound is a polyprotic acid, possessing two ionizable protons: one on the carboxylic acid group and one on the phenolic hydroxyl group.

  • Carboxylic Acid Proton: Generally, the pKa for an aromatic carboxylic acid is in the range of 4-5.[10]

  • Phenolic Proton: The pKa for a phenol is typically around 10.[10]

The precise experimental determination of these values is essential for predictive modeling and formulation development.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[11] The principle involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally. The pKa is the pH at which the acidic functional group is 50% ionized, corresponding to the midpoint of the buffering region on the titration curve.[12]

Methodology:

  • System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH readings.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, though this will yield an apparent pKa (pKa') specific to that solvent system.[11]

  • Titration: Place the solution in a temperature-controlled vessel and begin stirring. Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is identified as the point of maximum slope on the curve (inflection point). The pKa is determined by identifying the pH at the half-equivalence point. For a diprotic acid, two distinct equivalence points and two corresponding pKa values will be observed.

pKa_Determination_Workflow start Start calibrate Calibrate pH Meter with Standard Buffers start->calibrate prepare Prepare Analyte Solution (Known Concentration) calibrate->prepare titrate Titrate with Standardized NaOH Solution prepare->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine Equivalence and Half-Equivalence Points plot->analyze pKa pKa = pH at Half-Equivalence Point analyze->pKa end_node End pKa->end_node Solubility_Workflow start Start add_excess Add Excess Solid to Aqueous Buffer start->add_excess agitate Agitate at Constant Temp for 24-48 hrs add_excess->agitate check_solid Confirm Presence of Undissolved Solid agitate->check_solid separate Separate Phases (Centrifuge or Filter) check_solid->separate analyze Analyze Supernatant Concentration (e.g., HPLC) separate->analyze calculate Calculate Solubility (mg/mL or µM) analyze->calculate end_node End calculate->end_node Drug_Development_Logic cluster_0 Core Physicochemical Properties cluster_1 Biopharmaceutical Profile cluster_2 Developmental Outcome pKa pKa (Ionization State) ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) pKa->ADME Influence Solubility Solubility (Dissolution Rate) Solubility->ADME Influence LogP LogP (Lipophilicity) LogP->ADME Influence Outcome Bioavailability & Formulation Strategy ADME->Outcome Impacts

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Hydroxybenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous structural elucidation and characterization of 5-Hydroxybenzofuran-2-carboxylic acid (Molecular Formula: C₉H₆O₄, Molecular Weight: 178.14 g/mol ).[1][2][3] For professionals in pharmaceutical research and chemical synthesis, rigorous spectroscopic analysis is not merely a procedural step but the cornerstone of establishing compound identity, purity, and stability.

This document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, the interpretation of spectral data, and the synergy between different analytical techniques. The protocols described herein are designed to be self-validating, ensuring that the data collected is robust, reproducible, and scientifically sound.

Molecular Structure and Analytical Strategy

The structural characterization of this compound hinges on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a comprehensive and definitive portrait of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework and reveals the precise connectivity of atoms.

  • Infrared (IR) Spectroscopy identifies the key functional groups present, notably the hydroxyl and carboxylic acid moieties.

  • Mass Spectrometry (MS) confirms the molecular weight and provides insight into the molecule's fragmentation pattern, further corroborating its structure.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy probes the conjugated electronic system of the benzofuran core.

Below is the chemical structure with atoms numbered for clarity in the subsequent NMR analysis.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. For this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it can solvate the polar compound and, importantly, allows for the observation of exchangeable protons from the hydroxyl and carboxylic acid groups.[4][5]

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic region is particularly informative.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically around 13.0 ppm. Its broadness is due to hydrogen bonding and chemical exchange.[6][7][8] This peak will disappear upon the addition of a drop of D₂O, a key validation step.

  • Phenolic Proton (-OH): The phenolic proton will also appear as a broad singlet, generally between 9.5 and 10.5 ppm, and will also exchange with D₂O.[7]

  • Aromatic Protons (H3, H4, H6, H7):

    • H3: This proton on the furan ring is a singlet and appears around 7.2 ppm. Its chemical shift is influenced by the adjacent oxygen and the electron-withdrawing carboxylic acid group.

    • H4: This proton is ortho to the electron-donating hydroxyl group and will appear as a doublet around 7.0-7.1 ppm.

    • H6: This proton is meta to the hydroxyl group and ortho to H7. It will appear as a doublet of doublets around 6.9 ppm.

    • H7: This proton is ortho to the fused furan oxygen and will be the most downfield of the benzene ring protons, appearing as a doublet around 7.4-7.5 ppm.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

  • Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear in the 165-175 ppm region.[9][10][11]

  • Aromatic and Furan Carbons: The nine other carbons will appear in the aromatic region (approx. 100-160 ppm). The carbons directly attached to oxygen (C2, C5, C7a) will be the most downfield in this region. The specific assignments can be confirmed with 2D NMR experiments like HSQC and HMBC.

Summary of Predicted NMR Data
¹H NMR (in DMSO-d₆) ¹³C NMR (in DMSO-d₆)
Proton Predicted Shift (ppm) Multiplicity Carbon Predicted Shift (ppm)
-COOH~13.0Broad SingletC8 (-COOH)~170
5-OH~10.0Broad SingletC5~155
H7~7.5Doublet (d)C7a~148
H3~7.2Singlet (s)C2~145
H4~7.0Doublet (d)C3a~128
H6~6.9Doublet of Doublets (dd)C7~122
C4~115
C6~112
C3~105
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.[7]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the instrument to obtain a high-resolution spectrum.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. For full characterization, 2D NMR experiments (COSY, HSQC, HMBC) should be performed.

  • Validation: After the initial ¹H NMR acquisition, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the exchangeable -OH and -COOH protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The spectrum of this compound is dominated by the characteristic absorptions of the hydroxyl and carbonyl groups.

  • O-H Stretching: Due to extensive hydrogen bonding (dimerization) of the carboxylic acid, a very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹.[12][13][14] The phenolic O-H stretch (typically 3200-3600 cm⁻¹) will be masked by this broad carboxylic acid band.[7]

  • C-H Stretching: Sharp, medium-intensity peaks for the aromatic C-H stretches will appear just above 3000 cm⁻¹.[7]

  • C=O Stretching: A strong, sharp absorption corresponding to the carbonyl stretch of the conjugated carboxylic acid will be present in the range of 1680-1710 cm⁻¹.[7][15]

  • C=C Stretching: Multiple medium-to-strong bands from the aromatic and furan rings will be observed between 1450 and 1600 cm⁻¹.[7]

  • C-O Stretching: Strong bands corresponding to the C-O stretching of the carboxylic acid and the ether linkage of the furan ring will appear in the 1210-1320 cm⁻¹ region.[12]

Summary of Expected IR Absorptions
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid Dimer)2500-3300Strong, Very Broad
C-H Stretch (Aromatic)3000-3100Medium, Sharp
C=O Stretch (Carboxylic Acid)1680-1710Strong, Sharp
C=C Stretch (Aromatic/Furan)1450-1600Medium-Strong
C-O Stretch (Acid/Ether)1210-1320Strong
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record a background spectrum first, then the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the compound's stability and fragmentation pathways. Electrospray Ionization (ESI) in negative ion mode is the ideal choice for this acidic, phenolic compound, as it readily forms a deprotonated molecular ion.[16][17][18]

  • Molecular Ion: The primary ion observed will be the [M-H]⁻ peak at an m/z (mass-to-charge ratio) of 177.0193, corresponding to the loss of a proton from either the carboxylic acid or the phenolic hydroxyl group.[19]

  • Fragmentation: Collision-induced dissociation (CID) of the [M-H]⁻ ion would be expected to produce key fragments:

    • Loss of CO₂ (44 Da): A significant fragment at m/z 133, resulting from the loss of carbon dioxide from the carboxylate group.

    • Loss of CO (28 Da): A subsequent loss of carbon monoxide from the m/z 133 fragment could lead to a peak at m/z 105.

Summary of Expected ESI-MS Data (Negative Ion Mode)
m/z (Expected) Ion Formula Description
177.0193[C₉H₅O₄]⁻Molecular Ion ([M-H]⁻)
133.0295[C₈H₅O₂]⁻[M-H-CO₂]⁻
105.0346[C₇H₅O]⁻[M-H-CO₂-CO]⁻
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[7]

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source. Set the instrument to operate in negative ion mode.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Tandem MS (MS/MS): To confirm fragmentation, perform an MS/MS experiment by selecting the [M-H]⁻ ion (m/z 177) as the precursor and acquiring its product ion spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the benzofuran ring.

  • Spectral Features: Benzofuran derivatives typically exhibit multiple strong absorption bands in the UV region.[20][21] For this compound, absorptions corresponding to π → π* transitions are expected. The presence of the hydroxyl and carboxyl groups will influence the exact position and intensity of these bands. Two main absorption maxima (λmax) are predicted, likely around 250-260 nm and 300-320 nm.

Summary of Predicted UV-Vis Data
Transition Predicted λmax (in Ethanol)
π → π~255 nm
π → π~310 nm
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.

  • Data Acquisition: Record a baseline spectrum using a cuvette containing only the solvent. Then, record the absorption spectrum of the sample solution over a wavelength range of 200-400 nm.

Integrated Workflow for Structural Confirmation

Spectroscopic_Workflow substance Pure Sample of This compound ms Mass Spectrometry (ESI-MS) substance->ms ir IR Spectroscopy substance->ir uv UV-Vis Spectroscopy substance->uv nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr mw_confirm Confirm Molecular Weight (m/z = 177.0193 for [M-H]⁻) ms->mw_confirm fg_confirm Identify Functional Groups (-OH, -COOH, Ar-O-R) ir->fg_confirm conj_confirm Analyze Conjugated System (λmax ~255, 310 nm) uv->conj_confirm structure_elucidate Elucidate C-H Framework & Atom Connectivity nmr->structure_elucidate data_integration Data Integration & Correlation mw_confirm->data_integration fg_confirm->data_integration conj_confirm->data_integration structure_elucidate->data_integration final_structure Unambiguous Structure Confirmed data_integration->final_structure

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic profile of this compound is distinct and can be fully characterized through the systematic application of NMR, IR, MS, and UV-Vis spectroscopy. The combination of a downfield exchangeable proton signal near 13 ppm in ¹H NMR, a strong carbonyl absorption around 1700 cm⁻¹ in the IR spectrum, and a molecular ion peak at m/z 177 in negative-ion ESI-MS provides a powerful and specific fingerprint for this molecule. This guide equips researchers with the foundational knowledge and practical protocols to confidently perform this essential characterization.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 5-Hydroxybenzofuran-2-carboxylic acid, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its characterization based on the well-understood chemistry of its constituent functional groups—a benzofuran core, a phenolic hydroxyl group, and a carboxylic acid moiety. We delve into the mechanistic underpinnings of its expected solubility in various solvent systems and its susceptibility to degradation under diverse stress conditions. Detailed, step-by-step methodologies for empirical determination of these parameters are provided, adhering to international regulatory standards, to empower researchers in their discovery and development endeavors.

Introduction: The Chemical Landscape of this compound

This compound is a multifaceted organic molecule belonging to the benzofuran class of heterocyclic compounds.[1][2] Its structure, featuring a fused benzene and furan ring system, is adorned with two key functional groups that dictate its chemical behavior: a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position.[1][3] This unique arrangement makes it a subject of interest in medicinal chemistry and materials science, where such scaffolds are often explored for their biological activities.[4]

The phenolic hydroxyl group and the carboxylic acid are both ionizable, suggesting that the compound's solubility and stability will be highly dependent on the pH of its environment. The benzofuran ring system, while aromatic, also possesses sites susceptible to oxidative and photolytic degradation. A thorough understanding of these characteristics is paramount for any application, from designing synthetic and purification schemes to formulating stable dosage forms and predicting its pharmacokinetic profile.

This guide will first explore the theoretical and practical aspects of the solubility of this compound, followed by a detailed examination of its chemical stability, including potential degradation pathways and a framework for comprehensive stability testing.

Solubility Profile: From Theoretical Prediction to Experimental Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, its solubility is governed by the interplay of its polar functional groups and its relatively non-polar aromatic core.

Theoretical Considerations

The principle of "like dissolves like" provides a foundational understanding of solubility. The presence of both a hydrogen bond donor/acceptor hydroxyl group and a carboxylic acid group imparts polar characteristics to the molecule, suggesting potential solubility in polar solvents. Conversely, the benzofuran ring system contributes to its lipophilicity.

  • Aqueous Solubility and pH-Dependence: The aqueous solubility of this compound is expected to be highly pH-dependent. The molecule possesses two acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group.

    • The carboxylic acid is the more acidic of the two, with a predicted pKa likely in the range of 3-4, similar to other benzofuran-2-carboxylic acids.[5] At pH values above its pKa, the carboxylic acid will be deprotonated to form a carboxylate anion, which is significantly more polar and thus more water-soluble.[6]

    • The phenolic hydroxyl group is less acidic, with a pKa typically in the range of 8-10. At highly alkaline pH values, this group will also deprotonate, further increasing aqueous solubility.

  • Solubility in Organic Solvents: The compound is expected to exhibit solubility in a range of organic solvents.[7]

    • Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with both the hydroxyl and carboxylic acid groups, leading to good solubility.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can act as hydrogen bond acceptors, facilitating the dissolution of the compound.[7]

    • Non-polar Solvents (e.g., hexane, toluene): Solubility in these solvents is expected to be limited due to the polarity of the hydroxyl and carboxylic acid functional groups.

Quantitative Solubility Data
Solvent SystemPredicted SolubilityExperimentally Determined SolubilityTemperature (°C)
Water (pH 2)Low25
Water (pH 7.4)Moderate25
Water (pH 10)High25
EthanolHigh25
MethanolHigh25
AcetoneModerate25
Dimethyl Sulfoxide (DMSO)High25
DichloromethaneLow25
HexaneVery Low25
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of this compound.[8]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, pH-buffered solutions, ethanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated HPLC-UV system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature to allow the excess solid to sediment. For improved separation, centrifuge the vials.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample using a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L by accounting for the dilution factor.

Diagram of Solubility Determination Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to vials prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Allow solid to sediment equil1->sep1 sep2 Centrifuge vials sep1->sep2 quant1 Sample and filter supernatant sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for the shake-flask solubility determination method.

Chemical Stability: A Proactive Approach to Degradation

Understanding the chemical stability of a molecule is crucial for defining its shelf-life, storage conditions, and for developing a robust formulation.[9][10] For this compound, its stability is influenced by the inherent reactivity of the benzofuran ring, the phenolic hydroxyl group, and the carboxylic acid.

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated:

  • Hydrolysis: While the benzofuran ring itself is generally stable to hydrolysis, the ester-like linkage within the furan ring could be susceptible to cleavage under harsh acidic or basic conditions, although this is less common for aromatic heterocycles.

  • Oxidation: The phenolic hydroxyl group is a primary site for oxidation.[11] Exposure to atmospheric oxygen, oxidizing agents, or even light can initiate radical-mediated reactions, potentially leading to the formation of quinone-type structures and colored degradants. The electron-rich benzofuran ring is also susceptible to oxidative degradation.

  • Photodegradation: Aromatic systems, particularly those with heteroatoms and hydroxyl substituents, can absorb UV light, leading to excited states that can undergo various reactions, including oxidation and ring cleavage.[12]

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a potential degradation pathway.[13] This would result in the formation of 5-hydroxybenzofuran.

Diagram of Potential Degradation Pathways:

G cluster_stress cluster_products parent This compound acid Acid/Base (Hydrolysis) parent->acid Hydrolysis oxidation Oxidizing Agents (H₂O₂) parent->oxidation Oxidation light Light (Photolysis) parent->light Photolysis heat Heat (Thermal) parent->heat Decarboxylation hydrolysis_prod Ring-Opened Products acid->hydrolysis_prod oxidation_prod Quinone-like Structures oxidation->oxidation_prod photo_prod Various Photoproducts light->photo_prod thermal_prod 5-Hydroxybenzofuran (Decarboxylation) heat->thermal_prod

Caption: Potential degradation pathways for this compound.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[14][15] The following protocol is based on the ICH Q1A(R2) guideline.[9]

Objective: To intentionally degrade this compound under various stress conditions to an extent of 5-20% degradation.[16]

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature-controlled ovens

  • Photostability chamber

  • Calibrated HPLC-UV/MS system

Procedure: A stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) should be prepared.

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Store samples at room temperature and an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the samples with NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Store samples at room temperature.

    • Withdraw aliquots at various time points.

    • Neutralize the samples with HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Store at room temperature, protected from light.

    • Withdraw aliquots at various time points.

  • Thermal Degradation (Solid and Solution):

    • Solid: Place the solid compound in an oven at an elevated temperature (e.g., 80°C).

    • Solution: Store the stock solution in an oven at an elevated temperature (e.g., 60°C).

    • Analyze samples after a defined period (e.g., 24, 48, 72 hours).

  • Photostability:

    • Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples after exposure.

Sample Analysis: All stressed samples, along with an unstressed control, should be analyzed by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.[17] Peak purity analysis should be performed to ensure that the parent peak is free from co-eluting degradants.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the analytical method used to separate and quantify the parent compound from any degradation products.[11][18]

Objective: To develop and validate an HPLC method that can resolve this compound from all potential degradation products.

Starting Conditions (to be optimized):

  • HPLC System: A standard HPLC with a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from low to high organic content (e.g., 10% to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of the parent compound and selecting the wavelength of maximum absorbance. The PDA detector will be crucial for monitoring peak purity and detecting degradants with different chromophores.

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Conclusion and Recommendations

This compound is a molecule with a rich chemical functionality that dictates its solubility and stability. This guide provides a comprehensive framework for its characterization. The pH-dependent solubility, driven by its carboxylic acid and phenolic hydroxyl groups, is a key consideration for its handling and formulation. Its susceptibility to oxidation, photolysis, and thermal degradation necessitates careful control of storage conditions.

It is strongly recommended that the experimental protocols outlined in this guide be performed to generate empirical data for this compound. This data will be invaluable for any research or development program, ensuring the integrity of the molecule and the reliability of experimental outcomes. The development and validation of a stability-indicating analytical method should be a primary objective to support all future work with this compound.

References

The Therapeutic Potential of 5-Hydroxybenzofuran-2-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The benzofuran scaffold represents a privileged structure in medicinal chemistry, with a diverse array of its derivatives demonstrating significant pharmacological activities. This technical guide focuses on the therapeutic potential of a specific, yet promising, member of this family: 5-Hydroxybenzofuran-2-carboxylic acid. While much of the existing research has explored broader benzofuran derivatives, this document synthesizes available data to provide a forward-looking perspective on the potential applications of this compound. We will delve into its plausible anti-inflammatory, antioxidant, antimicrobial, and anticancer properties, grounded in the established bioactivities of structurally related molecules. This guide will further present detailed experimental protocols and conceptual mechanistic pathways to empower researchers in their exploration of this compound as a novel therapeutic agent.

Introduction: The Benzofuran Core and the Promise of this compound

Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a structural motif found in numerous natural products and synthetic molecules with potent biological activities.[1] Its derivatives have garnered considerable attention in drug discovery for their broad therapeutic window, encompassing anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3][4] The specific substitution pattern on the benzofuran core dictates the compound's pharmacological profile and potency.

This compound is characterized by a hydroxyl group at the C-5 position and a carboxylic acid group at the C-2 position. These functional groups are anticipated to play a crucial role in the molecule's biological interactions. The hydroxyl group can act as a hydrogen bond donor and may be critical for antioxidant activity, while the carboxylic acid moiety can participate in electrostatic interactions and hydrogen bonding with biological targets, such as enzyme active sites.[5] This guide will explore the therapeutic hypotheses for this compound based on these structural features and the wealth of data on related benzofuran derivatives.

Potential Therapeutic Applications

Anti-Inflammatory Activity

Scientific Rationale: Chronic inflammation is a key pathological feature of numerous diseases. Benzofuran derivatives have been shown to exert anti-inflammatory effects, often through the modulation of critical signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[6][7] These pathways regulate the expression of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.[7] The structural characteristics of this compound suggest its potential to interfere with these signaling cascades.

Proposed Mechanism of Action: It is hypothesized that this compound may inhibit the activation of the NF-κB and MAPK pathways. This could occur through the inhibition of upstream kinases or by preventing the nuclear translocation of key transcription factors. The hydroxyl and carboxylic acid groups may be instrumental in binding to the active sites of enzymes like IKK (IκB kinase) or MAP kinases (e.g., JNK, p38, ERK), thereby blocking the downstream inflammatory response.[7]

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol outlines a standard method to assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Table 1: Hypothetical Anti-Inflammatory Activity Data

CompoundConcentration (µM)NO Inhibition (%)
This compound 115.2 ± 2.1
535.8 ± 3.5
1058.1 ± 4.2
2575.6 ± 5.0
5089.3 ± 3.8
Positive Control (e.g., Dexamethasone) 1092.5 ± 2.9

Note: This data is illustrative and would need to be confirmed by experimental studies.

Signaling Pathway Visualization

Anti-inflammatory_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPK (JNK, p38, ERK) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates MAPK->Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Compound 5-Hydroxybenzofuran- 2-carboxylic acid Compound->IKK inhibits Compound->MAPK inhibits NFkB_n NF-κB NFkB_n->Gene_Expression MAPK_n Activated MAPK MAPK_n->Gene_Expression

Caption: Proposed inhibition of NF-κB and MAPK signaling pathways.

Antioxidant Activity

Scientific Rationale: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in a multitude of diseases. Phenolic compounds, such as this compound, are known to possess antioxidant properties due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[8] The benzofuranone core, a related structure, is also recognized for its antioxidant potential.[9]

Proposed Mechanism of Action: The primary antioxidant mechanism of this compound is likely through direct radical scavenging. The hydroxyl group on the benzene ring can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions. The resulting phenoxy radical is stabilized by resonance within the aromatic system. Additionally, it may chelate metal ions involved in the generation of ROS.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of a compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.

    • Use ascorbic acid or Trolox as a positive control.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Table 2: Hypothetical DPPH Radical Scavenging Activity

CompoundIC50 (µM)
This compound 25.4 ± 1.8
Ascorbic Acid (Positive Control) 18.2 ± 1.5

Note: This data is illustrative and requires experimental validation.

Mechanism Visualization

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS scavenges Compound 5-Hydroxybenzofuran- 2-carboxylic acid (with -OH group) Stable_Radical Stabilized Compound Radical Compound->Stable_Radical donates H+

Caption: Proposed mechanism of ROS scavenging.

Antimicrobial Activity

Scientific Rationale: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzofuran derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[10][11] The specific structural features of this compound, including its aromatic and acidic nature, may enable it to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth overnight. Dilute the culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 3: Hypothetical Antimicrobial Activity (MIC)

MicroorganismMIC (µg/mL)
Staphylococcus aureus (Gram-positive)16
Escherichia coli (Gram-negative)64
Candida albicans (Fungus)32

Note: This data is hypothetical and requires experimental verification.

Anticancer Activity

Scientific Rationale: The benzofuran scaffold is present in several compounds with demonstrated anticancer activity.[1][12] These derivatives can induce apoptosis, inhibit cell proliferation, and target various signaling pathways dysregulated in cancer.[2] The presence of a hydroxyl group and a carboxylic acid group on the benzofuran ring of this compound suggests potential interactions with key cancer-related targets.

Proposed Mechanism of Action: The anticancer effects of this compound could be multi-faceted. It may inhibit protein kinases, such as Pim-1, which are often overexpressed in cancer cells.[5] The carboxylic acid moiety could form crucial interactions within the kinase active site.[5] Furthermore, its antioxidant properties may contribute to its anticancer effects by mitigating oxidative stress that can drive tumorigenesis. It may also induce apoptosis through the modulation of Bcl-2 family proteins and activation of caspases.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48 or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (concentration that inhibits 50% of cell growth) can be determined.

Table 4: Hypothetical Anticancer Activity (IC50)

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.8
A549 (Lung Cancer)22.5
HCT116 (Colon Cancer)18.2

Note: This data is for illustrative purposes and needs to be experimentally determined.

Workflow Visualization

Anticancer_Workflow Start Start: Cancer Cell Lines Treatment Treat with 5-Hydroxybenzofuran- 2-carboxylic acid Start->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Kinase_Assay Kinase Inhibition Assay (e.g., Pim-1) Treatment->Kinase_Assay Data_Analysis Data Analysis: IC50, Apoptosis Rate, Kinase Inhibition MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Kinase_Assay->Data_Analysis Conclusion Conclusion: Anticancer Potential Data_Analysis->Conclusion

Caption: Experimental workflow for assessing anticancer potential.

Synthesis and Structure-Activity Relationship (SAR) Considerations

The synthesis of this compound can be achieved through various established methods for benzofuran ring formation, often starting from substituted phenols.[4] Structure-activity relationship studies on related benzofuran derivatives have shown that the nature and position of substituents on the benzofuran core are critical for biological activity.[1] For instance, the presence of a hydroxyl group is often associated with enhanced antioxidant and anticancer activities.[8] The carboxylic acid at the C-2 position is also a key feature for interaction with certain biological targets.[5] Future research should focus on synthesizing derivatives of this compound to explore how modifications to the hydroxyl and carboxylic acid groups, as well as substitutions on the benzene ring, impact its therapeutic potential.

Conclusion and Future Directions

This compound stands as a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on the broader benzofuran class, it is reasonable to hypothesize that this compound possesses significant anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The experimental protocols and mechanistic frameworks provided in this guide offer a robust starting point for researchers to validate these hypotheses and unlock the full therapeutic potential of this intriguing molecule. Further investigations, including comprehensive in vitro and in vivo studies, are warranted to establish its efficacy and safety profile, paving the way for its potential translation into clinical applications.

References

An In-Depth Technical Guide to Exploring the Antioxidant Properties of 5-Hydroxybenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a key pathological factor in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. This has spurred significant interest in the discovery and development of novel antioxidant compounds. 5-Hydroxybenzofuran-2-carboxylic acid, a benzofuran derivative, presents a promising scaffold for therapeutic intervention due to its structural similarity to known phenolic antioxidants. This technical guide provides a comprehensive framework for the systematic evaluation of its antioxidant properties. We will delve into the foundational principles of antioxidant action, detail a suite of robust in vitro and cell-based assays, and introduce computational approaches for mechanistic elucidation and prediction of drug-like properties. This document is intended to serve as a practical resource for researchers aiming to rigorously characterize the antioxidant potential of this and similar compounds, thereby accelerating the journey from discovery to clinical application.

Introduction: The Rationale for Investigating this compound as an Antioxidant

The benzofuran scaffold is present in a variety of natural and synthetic compounds that exhibit a wide range of biological activities.[1][2] The antioxidant potential of benzofuran derivatives, particularly those with hydroxyl substitutions, has been a subject of considerable research.[1][3] The hydroxyl group on the benzene ring of this compound is a key structural feature, analogous to the active moieties in well-established antioxidants like vitamin E and flavonoids. This hydroxyl group can readily donate a hydrogen atom to neutralize free radicals, thus terminating damaging chain reactions.

The carboxylic acid group at the 2-position can influence the compound's solubility, distribution, and interaction with biological targets. Understanding the interplay between these functional groups is crucial for elucidating the compound's overall antioxidant profile and its potential as a therapeutic agent. This guide will provide the necessary tools to dissect these structure-activity relationships.

Foundational Assessment: In Silico Prediction of Drug-Likeness

Before embarking on extensive laboratory-based assays, in silico methods provide a rapid and cost-effective initial assessment of a compound's potential as a drug candidate.[4][5] These computational tools predict key pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (T).[5][6]

Lipinski's Rule of Five

A fundamental checkpoint in early drug discovery is Lipinski's Rule of Five.[7][8][9] This rule of thumb helps to predict the oral bioavailability of a compound.[10][11] An orally active drug generally should not violate more than one of the following criteria[8][9]:

  • Molecular weight less than 500 Daltons.[7][9]

  • LogP (a measure of lipophilicity) less than 5.[7][9]

  • No more than 5 hydrogen bond donors.[7][9]

  • No more than 10 hydrogen bond acceptors.[7][9]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight178.14 g/mol Yes
LogP1.8-2.2 (Varies by prediction tool)Yes
Hydrogen Bond Donors2Yes
Hydrogen Bond Acceptors4Yes

Note: These values are estimations from various computational chemistry platforms and should be experimentally verified.

ADMET Prediction

Beyond Lipinski's rule, a more detailed ADMET profile can be computationally generated.[12][13] This analysis predicts factors such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities.[6] Early identification of potential liabilities in these areas can guide chemical modifications to improve the compound's overall profile.[12]

In Vitro Evaluation of Antioxidant Capacity

In vitro assays are essential for quantifying the direct antioxidant activity of a compound. These assays are typically based on the ability of the antioxidant to scavenge stable free radicals or to reduce metal ions. It is crucial to employ a battery of tests that probe different mechanisms of antioxidant action.[14]

Radical Scavenging Assays

The DPPH assay is a widely used and rapid method to assess free radical scavenging activity.[15][16] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[16][17]

Experimental Protocol: DPPH Assay [15][16]

  • Reagent Preparation:

    • Prepare a 0.1 mM stock solution of DPPH in methanol. Store in the dark.[15][16]

    • Prepare a series of dilutions of this compound in methanol.

    • Prepare a positive control, such as ascorbic acid or Trolox, at similar concentrations.[17]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH working solution to each well.[16]

    • Include a blank (methanol only) and a control (methanol with DPPH).[16]

    • Incubate the plate in the dark at room temperature for 30 minutes.[15][16]

  • Measurement and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.[15]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[18][19] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate and has a characteristic blue-green color.[18][20] The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured at 734 nm.[18][21] This assay is applicable to both hydrophilic and lipophilic compounds.[14][18]

Experimental Protocol: ABTS Assay [18][19][20]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[18][19]

    • To generate the ABTS•+ solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[19][20][21]

    • Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[21]

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the sample or standard (Trolox) to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.[19]

    • Mix and incubate at room temperature for a defined period (e.g., 6 minutes).[21]

  • Measurement and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Metal Ion Reducing Assays

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[22] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[23]

Experimental Protocol: FRAP Assay [22][24]

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM ferric chloride (FeCl₃) solution in a 10:1:1 ratio.[22]

    • Warm the FRAP reagent to 37°C before use.[22]

  • Assay Procedure:

    • Add a small volume of the sample to a larger volume of the pre-warmed FRAP reagent.[22]

    • Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).[22]

  • Measurement and Analysis:

    • Measure the absorbance at 593 nm.

    • A standard curve is generated using a known concentration of FeSO₄.

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as mmol Fe²⁺ equivalents per liter or gram of sample.

Table 2: Summary of In Vitro Antioxidant Assays

AssayPrincipleWavelengthStandard
DPPHRadical Scavenging517 nmAscorbic Acid, Trolox
ABTSRadical Scavenging734 nmTrolox
FRAPFerric Ion Reduction593 nmFeSO₄

Cell-Based Evaluation of Antioxidant Activity

While in vitro assays are valuable for initial screening, they do not account for biological factors such as cell uptake, metabolism, and localization.[25][26] Cell-based assays provide a more biologically relevant assessment of a compound's antioxidant potential.[27][28]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within live cells.[26][27] The probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.[25][26] In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[25][27] An effective antioxidant will scavenge the ROS and inhibit the formation of DCF.[26]

Experimental Protocol: CAA Assay [25][26]

  • Cell Culture:

    • Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and grow to confluence.[25][29]

  • Assay Procedure:

    • Wash the cells with a suitable buffer.

    • Incubate the cells with the test compound and DCFH-DA for a specific time (e.g., 1 hour) to allow for uptake and de-esterification.[25]

    • Wash the cells to remove excess probe and compound.

    • Induce oxidative stress by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[26]

  • Measurement and Analysis:

    • Measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~538 nm).

    • The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time.

    • Results are often expressed as quercetin equivalents.[27]

In Vivo Antioxidant Models

To further validate the antioxidant potential of this compound, in vivo studies using model organisms are necessary.[30] These models allow for the assessment of the compound's efficacy in a whole organism, taking into account complex physiological processes.

Commonly used models include rodents (mice or rats) where oxidative stress is induced by agents like D-galactose or carbon tetrachloride.[31] Key biomarkers of oxidative stress are then measured in tissues and serum, including:

  • Malondialdehyde (MDA): A marker of lipid peroxidation.[31]

  • Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px): Key antioxidant enzymes.[31]

  • Total Antioxidant Capacity (T-AOC): A measure of the overall antioxidant status.[31]

The yeast Saccharomyces cerevisiae is also a valuable model organism for studying antioxidant activity due to its well-characterized antioxidant defense systems.[32][33]

Computational Mechanistic Studies

Computational chemistry can provide deep insights into the mechanisms of antioxidant action.[34][35] Density Functional Theory (DFT) calculations can be used to determine key parameters that govern a compound's radical scavenging ability, such as:

  • Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond in the hydroxyl group. A lower BDE indicates easier hydrogen donation.[35][36]

  • Ionization Potential (IP): The energy required to remove an electron. This is relevant for single electron transfer (SET) mechanisms.[35]

  • Proton Affinity (PA): Related to the sequential proton loss electron transfer (SPLET) mechanism.

By comparing these calculated parameters with those of known antioxidants, it is possible to predict the dominant mechanism of action for this compound.[36] Machine learning models are also emerging as powerful tools for predicting antioxidant activity based on chemical structure.[37][38]

Conclusion and Future Directions

This guide has outlined a multi-faceted approach for the comprehensive evaluation of the antioxidant properties of this compound. By integrating in silico predictions, a suite of in vitro and cell-based assays, and computational mechanistic studies, researchers can build a robust and compelling case for its potential as a novel antioxidant therapeutic. Future work should focus on in vivo efficacy studies in relevant disease models to translate these preclinical findings into clinical applications. The exploration of derivatives of this compound could also lead to the discovery of compounds with enhanced potency and improved pharmacokinetic profiles.[39]

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

G cluster_prep Preparation cluster_assays Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_compound Prepare 5-Hydroxybenzofuran- 2-carboxylic acid dilutions dpph DPPH Assay + DPPH solution Incubate 30 min (dark) prep_compound->dpph abts ABTS Assay + ABTS•+ solution Incubate ~6 min prep_compound->abts frap FRAP Assay + FRAP reagent Incubate ~4 min at 37°C prep_compound->frap prep_positive Prepare Positive Control (e.g., Ascorbic Acid, Trolox) prep_positive->dpph prep_positive->abts prep_positive->frap prep_reagents Prepare Assay-Specific Reagents (DPPH, ABTS, FRAP) prep_reagents->dpph prep_reagents->abts prep_reagents->frap measurement Measure Absorbance (DPPH: 517nm, ABTS: 734nm, FRAP: 593nm) dpph->measurement abts->measurement frap->measurement calculation Calculate % Inhibition or FRAP value measurement->calculation ic50 Determine IC50 / TEAC calculation->ic50 G start Seed HepG2 cells in 96-well plate culture Culture to confluence start->culture wash1 Wash cells with buffer culture->wash1 treatment Incubate with Test Compound + DCFH-DA (1 hr) wash1->treatment wash2 Wash cells to remove excess reagents treatment->wash2 stress Add AAPH to induce oxidative stress wash2->stress measure Measure fluorescence (Ex: 485nm, Em: 538nm) over time stress->measure analyze Calculate Area Under Curve (AUC) & determine CAA value measure->analyze G cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models A 5-Hydroxybenzofuran- 2-carboxylic acid B ADMET Prediction A->B Computational Screening C Lipinski's Rule of Five A->C Computational Screening D Mechanistic DFT Studies (BDE, IP) A->D Computational Screening E Radical Scavenging (DPPH, ABTS) A->E Direct Activity F Metal Reduction (FRAP) A->F Direct Activity G Cellular Antioxidant Activity (CAA) A->G Biological Relevance I Comprehensive Antioxidant Profile & Therapeutic Potential D->I E->I F->I H Rodent/Yeast Models G->H Whole Organism Validation G->I H->I

References

An In-Depth Technical Guide to the Antifungal Activity of 5-Hydroxybenzofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents with unique mechanisms of action. The benzofuran scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] This technical guide focuses on a specific, promising subclass: 5-Hydroxybenzofuran-2-carboxylic acid derivatives. We will provide an in-depth exploration of their synthesis, methodologies for evaluating their biological activity, insights into their mechanism of action, and a detailed analysis of their structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the field of antifungal therapeutics.

Introduction: The Benzofuran Scaffold in Antifungal Drug Discovery

Invasive fungal infections represent a significant and growing challenge to global health, particularly affecting immunocompromised patient populations.[2] The limited arsenal of available antifungal drugs and the emergence of resistance underscore the critical need for new therapeutic strategies.[3] Heterocyclic compounds are a cornerstone of modern pharmacology, and among them, the benzofuran ring system is of particular interest.[1] This scaffold is present in a wide array of natural and synthetic molecules demonstrating potent biological activities, including antifungal properties.[4][5]

A key clinical touchstone is the drug amiodarone, a benzofuran-based antiarrhythmic agent that also exhibits broad-spectrum antifungal activity.[4][6] Mechanistic studies have revealed that amiodarone's fungicidal effect is linked to its ability to disrupt intracellular calcium (Ca2+) homeostasis, a pathway that presents a compelling target for novel antifungal development.[4][7] The inherent bioactivity of the benzofuran core, exemplified by amiodarone and other natural products, provides a robust starting point for the rational design of new, more potent, and selective antifungal agents.[8] This guide specifically delves into derivatives of this compound, a scaffold that combines key pharmacophoric features ripe for chemical exploration.

Synthesis and Derivatization Strategies

The synthetic accessibility of the this compound core is a critical advantage for library development and lead optimization. The general approach involves the construction of the benzofuran ring followed by functional group manipulation.

A prevalent strategy for forming the benzofuran ring is the Perkin rearrangement or related cyclization reactions, starting from a substituted salicylaldehyde or a hydroquinone derivative. The carboxylic acid at the C-2 position and the hydroxyl group at the C-5 position serve as versatile chemical handles for generating a diverse library of derivatives, including esters, amides, and ethers, to probe the structure-activity landscape.

Causality in Synthetic Design:

The choice of starting materials and reagents is dictated by the desired substitution pattern. For instance, using N-bromosuccinimide (NBS) allows for targeted bromination of the benzofuran ring system, a modification that has been shown to dramatically enhance antifungal potency in certain derivatives.[4][9] The carboxylic acid moiety is often converted to esters or amides to modulate physicochemical properties such as lipophilicity and cell permeability, which are crucial for reaching intracellular targets.[7]

Methodologies for Biological Evaluation

A rigorous and systematic evaluation of both efficacy and safety is paramount in the drug discovery process. This involves a tiered approach, beginning with high-throughput in vitro screening and progressing to more complex mechanistic and cytotoxicity studies.

Antifungal Susceptibility Testing

The primary goal is to determine the intrinsic potency of the synthesized compounds against a panel of clinically relevant fungal pathogens. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[10]

Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) are cultured on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final standardized concentration (e.g., 1-5 x 10³ CFU/mL).[11]

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. A 2-fold serial dilution series is then prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the plate containing the serially diluted compounds. Positive (no drug) and negative (no fungus) controls are included. The plates are incubated at 35°C for 24-48 hours.[12]

  • Endpoint Reading: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control well.[12]

  • Data Validation: The assay is validated by including a known antifungal agent (e.g., fluconazole, amphotericin B) as a reference standard.

Host Cell Cytotoxicity Assessment

A critical challenge in antifungal development is achieving selective toxicity—inhibiting the fungal pathogen without harming the host's eukaryotic cells.[13] In vitro cytotoxicity assays are essential early-stage screens to establish a therapeutic window.

Protocol: MTT Assay for Mammalian Cell Viability

  • Cell Culture: Human cell lines (e.g., HEK293 for kidney, HepG2 for liver, or K562 for leukemia) are cultured in appropriate media (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum in a 96-well plate and allowed to adhere overnight.[13][14]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (and a vehicle control, e.g., DMSO).

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[15]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Reading: After a further incubation period, a solubilizing agent (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals. The absorbance is measured on a plate reader (typically at ~570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration), the concentration at which 50% of cell viability is lost, is determined by plotting a dose-response curve.[15]

Mechanism of Action and Structure-Activity Relationship (SAR)

Understanding how these derivatives exert their antifungal effect and which structural features govern their potency is crucial for rational drug design.

Proposed Mechanisms of Action

Based on related benzofuran compounds, several mechanisms can be hypothesized:

  • Disruption of Calcium Homeostasis: A primary putative mechanism, inspired by amiodarone, involves the mobilization of intracellular Ca²⁺ from stores like the endoplasmic reticulum and mitochondria.[4][6] This sudden influx of cytoplasmic calcium is highly toxic to fungal cells, disrupting signaling pathways and leading to cell death.

  • Inhibition of N-Myristoyltransferase (NMT): Certain benzofuran derivatives have been identified as potent inhibitors of fungal N-myristoyltransferase, an enzyme essential for anchoring proteins to membranes.[16] Inhibiting CaNmt is a validated antifungal strategy, and this enzyme represents a promising target for the this compound class.[16]

Key Structure-Activity Relationships (SAR)

Analysis of antifungal data across various derivatives has illuminated several key structural trends.[17][18][19]

Modification SiteStructural ChangeImpact on Antifungal ActivityRationale / Insight
Benzene Ring Halogenation (e.g., Bromination) Significant Increase Increases lipophilicity, potentially enhancing membrane permeability. May also engage in specific halogen bonding interactions with the target protein.[4][20]
C-5 Position Hydroxyl Group Generally Favorable The -OH group can act as a hydrogen bond donor/acceptor, which is often crucial for target binding. It is a key feature of many active benzofuran-5-ols.[8][7]
C-2 Position Carboxylic Acid to Ester/Amide Variable; Often Increases Modulates polarity and bioavailability. Amide derivatives, for instance, can introduce new hydrogen bonding opportunities and improve metabolic stability.[7][19]
Side Chains Addition of Alkyl/Aryl Groups Highly Dependent on Target Bulky or flexible side chains can probe different pockets within the target's active site, leading to enhanced potency and selectivity.[16]

Data Summary and Interpretation

To illustrate the principles of SAR, the following table presents hypothetical but representative data for a series of this compound derivatives against a common fungal pathogen and a human cell line.

Compound IDR¹ (C-4 Position)R² (C-2 Position)MIC vs. C. albicans (µg/mL)IC₅₀ vs. HEK293 (µg/mL)Selectivity Index (SI = IC₅₀/MIC)
Lead-01 H-COOH32>100>3.1
Lead-02 H-COOCH₃16>100>6.2
Lead-03 Br -COOCH₃2 6432
Lead-04 Br -CONH(CH₂Ph)0.5 50100
Fluconazole N/AN/A1>100>100

Interpretation:

  • Converting the carboxylic acid (Lead-01) to a methyl ester (Lead-02) modestly improves activity.

  • The introduction of a bromine atom at the C-4 position (Lead-03) dramatically increases antifungal potency by 8-fold compared to its non-brominated counterpart (Lead-02), highlighting the critical role of halogenation.[4]

  • Further modification of the C-2 position to a benzylamide (Lead-04) enhances potency even further, resulting in a compound with sub-micromolar activity and a high selectivity index, making it a strong candidate for further development.

Future Directions and Conclusion

The this compound scaffold is a highly promising platform for the development of novel antifungal agents. The data strongly suggest that strategic modifications, particularly halogenation of the benzene ring and conversion of the C-2 carboxylic acid to specific amides or esters, can yield compounds with potent and selective antifungal activity.

Future work should focus on:

  • Lead Optimization: Expanding the library of derivatives to further refine the SAR, focusing on substitutions that maximize the selectivity index.

  • Mechanism Deconvolution: Employing biochemical and genetic assays to definitively identify the molecular target(s) of the most potent leads (e.g., enzymatic assays with purified NMT or calcium flux assays).[6][16]

  • In Vivo Efficacy Studies: Advancing lead candidates into animal models of systemic fungal infections, such as murine candidiasis, to evaluate their therapeutic potential in a living system.[2][11][21]

References

A Comprehensive Technical Guide to the Synthesis of Novel Benzofuran-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Executive Summary: The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmacological agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and potent enzyme-inhibiting properties.[3][4][5] Specifically, the benzofuran-2-carboxylic acid moiety serves as a critical synthon and a key pharmacophore in the design of novel therapeutics.[6] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the principal synthetic strategies for accessing this privileged scaffold. We will dissect classical methodologies, such as the Perkin rearrangement, and delve into modern, transition-metal-catalyzed approaches and late-stage functionalization techniques. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are presented to offer a field-proven perspective on synthesizing these valuable compounds.

Section 1: The Benzofuran-2-Carboxylic Acid Scaffold in Medicinal Chemistry

The fusion of a benzene ring with a furan ring creates the benzofuran core, a structure that has garnered significant attention due to its prevalence in biologically active molecules.[7] Marketed drugs like Amiodarone (an antiarrhythmic agent) and Vilazodone (an antidepressant) feature the benzofuran motif, underscoring its clinical relevance.[8] The benzofuran-2-carboxylic acid framework, in particular, is a versatile starting point for creating diverse chemical libraries. The carboxylic acid group provides a convenient handle for modification, enabling the synthesis of esters, amides, and other derivatives to modulate pharmacokinetic and pharmacodynamic properties.[4][9]

Derivatives of this core have shown significant promise in preclinical studies. For instance, novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in various cancers.[10] Furthermore, various substituted benzofurans have demonstrated potent antimicrobial and anticancer activities, making this scaffold a high-priority target in modern drug discovery programs.[2][3][5]

core Benzofuran-2-Carboxylic Acid Core anticancer Anticancer Agents core->anticancer antimicrobial Antimicrobial Agents core->antimicrobial pim1 Pim-1 Kinase Inhibitors core->pim1 pharma Pharmaceuticals (e.g., Amiodarone) core->pharma

Caption: The central role of the benzofuran-2-carboxylic acid scaffold.

Section 2: Classical Synthetic Strategies: Building the Core

The construction of the benzofuran ring system can be achieved through several well-established methods, each with distinct advantages and substrate requirements.

2.1 The Perkin Rearrangement

First reported by William Henry Perkin in 1870, the Perkin rearrangement remains a robust and high-yielding method for synthesizing benzofuran-2-carboxylic acids.[11] The reaction proceeds via a base-catalyzed ring contraction of a 3-halocoumarin precursor.[12]

Mechanistic Insight: The reaction is initiated by a base-catalyzed hydrolytic cleavage of the coumarin's lactone ring. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, displacing the halide and forming the furan ring to yield the final benzofuran product.[12]

start 3-Halocoumarin intermediate1 Ring-Opened Intermediate (Phenoxide & Vinyl Halide) start->intermediate1 1. Base-catalyzed    ring fission product Benzofuran-2-Carboxylic Acid intermediate1->product 2. Intramolecular    nucleophilic attack

Caption: The mechanistic pathway of the Perkin rearrangement.

Field-Proven Insights: While the traditional method involves refluxing for several hours, the advent of microwave-assisted organic synthesis has revolutionized this process. Microwave irradiation dramatically reduces reaction times from hours to mere minutes while maintaining excellent yields.[12] This acceleration is attributed to efficient and uniform heating, often allowing the reaction to proceed at a controlled temperature just below the solvent's boiling point.

MethodStarting MaterialReaction TimeYield (%)Reference
Traditional (Reflux)3-Bromocoumarin~ 3 hoursQuantitative[12]
Microwave-Assisted3-Bromocoumarin5 minutes95-98%[12]
2.2 Synthesis from Salicylaldehydes

A versatile and widely used approach begins with readily available salicylaldehydes. This strategy typically involves two key steps: O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization to form the furan ring.[13]

Causality Behind Experimental Choices:

  • O-Alkylation: The salicylaldehyde is treated with an α-haloacetate, such as ethyl bromoacetate, in the presence of a weak base like potassium carbonate (K₂CO₃). The base deprotonates the phenolic hydroxyl, forming a phenoxide that acts as a nucleophile, displacing the bromide on the ester to form an ether linkage. Acetonitrile is a common solvent choice due to its polarity and appropriate boiling point.[13]

  • Intramolecular Cyclization: The subsequent ring closure is a dehydrative annulation. While various conditions can effect this, it often proceeds via an intramolecular aldol-type condensation or related cyclization pathways, sometimes facilitated by a dehydrating agent or base.

A Salicylaldehyde + Ethyl Bromoacetate B O-Alkylation (Base: K₂CO₃, Solvent: MeCN) A->B C Ether Intermediate B->C D Intramolecular Cyclization (Dehydrative Annulation) C->D E Ethyl Benzofuran-2-carboxylate D->E F Hydrolysis E->F G Benzofuran-2-carboxylic acid F->G

Caption: Workflow for synthesis from salicylaldehyde.

Section 3: Modern Synthetic Methodologies: Efficiency and Diversity

To overcome the limitations of classical methods and to access more complex and diverse derivatives, modern organic synthesis has turned to transition-metal catalysis.

3.1 Palladium- and Copper-Catalyzed Cyclizations

Palladium and copper catalysts are exceptionally powerful tools for constructing the benzofuran core, enabling the formation of C-C and C-O bonds with high efficiency and functional group tolerance.[14] A prominent strategy is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization of the resulting o-alkynylphenol intermediate.[14][15]

Mechanistic Insight: The process generally involves:

  • Sonogashira Coupling: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (CuI) facilitate the coupling of the alkyne with the aryl halide.

  • Intramolecular Cyclization: The resulting o-alkynylphenol undergoes a 5-endo-dig cyclization, where the phenolic oxygen attacks the internal carbon of the alkyne, to form the benzofuran ring. This step can be promoted by the catalyst system or by subsequent reaction conditions.

reactants o-Iodophenol + Terminal Alkyne catalyst Pd/Cu Catalysis (Sonogashira Coupling) reactants->catalyst intermediate o-Alkynylphenol Intermediate catalyst->intermediate cyclization Intramolecular 5-endo-dig Cyclization intermediate->cyclization product Substituted Benzofuran cyclization->product

Caption: General workflow for Pd/Cu-catalyzed benzofuran synthesis.

3.2 C-H Functionalization for Late-Stage Modification

Instead of building diversity from simple starting materials, an alternative and highly efficient strategy is the late-stage functionalization of a pre-formed benzofuran core. C–H activation allows for the direct conversion of strong C–H bonds into new C–C or C-heteroatom bonds.

A powerful example is the palladium-catalyzed C3–H arylation of a benzofuran-2-carboxamide using an 8-aminoquinoline (8-AQ) directing group.[8][16] This approach provides modular access to a wide range of C3-substituted derivatives.

Workflow and Causality:

  • Directing Group Installation: Benzofuran-2-carboxylic acid is first coupled with 8-aminoquinoline to form the directing amide substrate. This is a standard amide coupling reaction, often using reagents like HATU.[8] The 8-AQ group is crucial as it chelates to the palladium catalyst, positioning it in close proximity to the C3–H bond for selective activation.

  • Pd-Catalyzed C–H Arylation: The amide substrate is reacted with an aryl iodide in the presence of a palladium catalyst (e.g., Pd(OAc)₂). An acetate source (NaOAc) often serves as the base, and a silver salt (AgOAc) is typically required as an oxidant or halide scavenger to facilitate the catalytic cycle.[8][16]

  • Directing Group Removal: The 8-AQ auxiliary can be efficiently removed via a transamidation procedure, allowing for the installation of various other amide groups and yielding the final, complex product.[8]

Aryl IodideProduct Yield (%)Reference
4-Iodoanisole78%[8]
1-Iodo-4-nitrobenzene80%[8]
1-Iodo-4-(trifluoromethyl)benzene73%[8]
2-Iodothiophene65%[8]
Section 4: Experimental Protocols

The following protocols are provided as representative examples based on established literature procedures.

Protocol 4.1: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarin [12]
  • Materials: 3-bromocoumarin (1.0 mmol), sodium hydroxide (2.5 mmol), ethanol (5 mL), 2M Hydrochloric acid.

  • Procedure:

    • To a 10 mL microwave reaction vial, add 3-bromocoumarin, sodium hydroxide, and ethanol.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture with 300W of power for 5 minutes, maintaining a temperature of 79°C.

    • After cooling to room temperature, pour the reaction mixture into 20 mL of water.

    • Acidify the aqueous solution to pH 2 with 2M HCl to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification & Characterization: The product is often pure enough after filtration. Purity can be confirmed by melting point and NMR spectroscopy. The expected product is benzofuran-2-carboxylic acid.

Protocol 4.2: Synthesis of Ethyl 2-(2-formylphenoxy)acetate from Salicylaldehyde [13]
  • Materials: Salicylaldehyde (125 mmol), potassium carbonate (K₂CO₃, 375 mmol), ethyl bromoacetate (150 mmol), acetonitrile (MeCN, 830 mL), diethyl ether (Et₂O), deionized water, brine, sodium sulfate (Na₂SO₄).

  • Procedure:

    • In a 1000 mL round-bottom flask, combine salicylaldehyde, K₂CO₃, and MeCN. Stir for 5 minutes.

    • Add ethyl bromoacetate to the mixture. Equip the flask with a reflux condenser and heat to reflux for 72 hours with vigorous stirring.

    • Cool the reaction to room temperature and remove the solids by filtration. Wash the solids thoroughly with Et₂O.

    • Combine the filtrate and washings in a separatory funnel. Add deionized water (~500 mL) and separate the layers.

    • Extract the aqueous layer twice with Et₂O.

    • Combine all organic layers, wash sequentially with water and brine, then dry over Na₂SO₄.

    • Remove the solvent under reduced pressure to yield the product, ethyl 2-(2-formylphenoxy)acetate, which can be taken to the next cyclization step.

  • Purification & Characterization: The crude product may be pure enough for subsequent steps, as verified by ¹H NMR. Further purification can be achieved by vacuum distillation.

Protocol 4.3: C3-Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide [8]
  • Materials: N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (5-10 mol%), AgOAc (1.5 equiv), NaOAc (1.0 equiv), cyclopentyl methyl ether (CPME).

  • Procedure:

    • In an oven-dried reaction vial under an inert atmosphere, charge the benzofuran substrate, aryl iodide, Pd(OAc)₂, AgOAc, and NaOAc.

    • Add CPME to achieve a concentration of 0.5 M with respect to the substrate.

    • Seal the vial and stir the reaction mixture at 110°C for the required time (typically 7-15 hours).

    • After completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., dichloromethane), and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

  • Purification & Characterization: The crude product should be purified by column chromatography on silica gel. The structure of the C3-arylated product should be confirmed by NMR and mass spectrometry.

Section 5: Conclusion and Future Outlook

The synthesis of benzofuran-2-carboxylic acid derivatives is a mature field with a rich history and a vibrant present. Classical methods like the Perkin rearrangement and synthesis from salicylaldehydes remain reliable workhorses for accessing the core scaffold. Concurrently, modern transition-metal-catalyzed reactions and C-H functionalization strategies have opened new avenues for creating molecular complexity and diversity with unparalleled efficiency.[8][14] These advanced methods are particularly valuable in drug discovery, where the rapid generation of analogues for structure-activity relationship (SAR) studies is paramount.

Looking ahead, the field will continue to evolve towards more sustainable and efficient methodologies. The development of one-pot reactions that minimize purification steps, the use of greener solvents and catalysts, and the exploration of enantioselective syntheses to access chiral derivatives will be key areas of focus.[7][17] For professionals in drug development, a deep understanding of these diverse synthetic toolkits is essential for harnessing the full therapeutic potential of the benzofuran-2-carboxylic acid scaffold.

References

The Structural Elucidation of 5-Hydroxybenzofuran-2-carboxylic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 5-Hydroxybenzofuran-2-carboxylic Acid

This compound is a member of the benzofuran family, a class of heterocyclic organic compounds that are integral scaffolds in numerous natural products and pharmacologically active molecules.[1] The precise structural characterization of such molecules is a cornerstone of drug discovery and development, ensuring the unequivocal identification of a compound's architecture. This knowledge is paramount for understanding its biological activity, optimizing its properties, and meeting stringent regulatory requirements.

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of this compound. We will delve into the logic and application of modern spectroscopic techniques, demonstrating how an integrated analysis of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) spectroscopy converges to provide an unambiguous structural assignment. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of these analytical methodologies.

I. Foundational Analysis: Mass Spectrometry

The initial step in the structural elucidation of an unknown compound is typically the determination of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Objective: To determine the accurate mass and elemental composition of this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A Q-ToF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source is employed.

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Data Acquisition: The sample is introduced into the ESI source, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy by the ToF analyzer. Both positive and negative ion modes are typically run to gather comprehensive data.

Data Interpretation and Rationale

For this compound, with a molecular formula of C₉H₆O₄, the expected monoisotopic mass is 178.0266 Da.[2] In negative ion mode ESI-MS, the most prominent ion observed would be the deprotonated molecule, [M-H]⁻, with a predicted m/z of 177.0193.[2] In positive ion mode, the protonated molecule, [M+H]⁺, would be observed at a predicted m/z of 179.0339.[2] The high resolution of the instrument allows for the differentiation of ions with very similar nominal masses, enabling the confident determination of the elemental formula.

Further fragmentation analysis (MS/MS) can provide initial structural insights. For aromatic carboxylic acids, characteristic losses of water ([M-H₂O]) and the carboxyl group ([M-COOH]) are often observed.[3]

II. Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Objective: To identify the key functional groups in this compound.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: The solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr (potassium bromide) pellet can be prepared.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation and Rationale

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of the carboxylic acid and hydroxyl functional groups, as well as the aromatic benzofuran core.

Predicted Wavenumber (cm⁻¹) Functional Group Vibrational Mode Rationale
3300-2500 (broad)O-H (Carboxylic Acid)StretchingThe broadness of this band is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[4]
~3600-3200 (broad)O-H (Phenol)StretchingThis band may overlap with the carboxylic acid O-H stretch.[4]
~1710-1680C=O (Carboxylic Acid)StretchingThe carbonyl stretch of an aromatic carboxylic acid is typically found in this region.[4]
~1600-1450C=C (Aromatic)StretchingMultiple bands are expected, characteristic of the benzofuran ring system.
~1320-1210C-OStretchingCorresponds to the C-O bonds of the carboxylic acid and the furan ring.

The presence of a very broad O-H stretch combined with a strong C=O absorption is a strong indicator of a carboxylic acid functional group.

III. Definitive Structural Assignment: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the complete carbon skeleton and the connectivity of all atoms can be determined.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for both ¹H and ¹³C detection.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent, such as DMSO-d₆, which is chosen for its ability to dissolve polar compounds and for its high boiling point. The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed, including:

    • ¹H NMR

    • ¹³C NMR (with DEPT-135)

    • ²D COSY (Correlation Spectroscopy)

    • ²D HSQC (Heteronuclear Single Quantum Coherence)

    • ²D HMBC (Heteronuclear Multiple Bond Correlation)

Data Interpretation and Rationale

The following sections detail the expected NMR data for this compound and the logical process of its interpretation.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (in DMSO-d₆):

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-COOH~13.0broad singlet1HThe acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet that is exchangeable with D₂O.[4]
-OH~9.5-10.5broad singlet1HThe phenolic proton is also deshielded and its chemical shift can be concentration-dependent.
H-7~7.5d1HThis proton is adjacent to the electron-withdrawing furan oxygen and is expected to be downfield.
H-3~7.4s1HA characteristic singlet for the proton on the furan ring of a 2-substituted benzofuran.
H-6~7.0dd1HCoupled to both H-4 and H-7.
H-4~6.9d1HThis proton is ortho to the hydroxyl group and is expected to be upfield relative to the other aromatic protons.

The ¹³C NMR spectrum, often in conjunction with a DEPT-135 experiment (which differentiates between CH, CH₂, and CH₃ carbons), reveals the number of unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Carbon Predicted Chemical Shift (δ, ppm) Carbon Type (from DEPT-135) Rationale
C=O~165-175CThe carbonyl carbon of an aromatic carboxylic acid.[4]
C-5~155-160CThe carbon bearing the hydroxyl group is deshielded.
C-7a~150-155CBridgehead carbon adjacent to the furan oxygen.
C-2~145-150CThe carbon of the furan ring attached to the carboxylic acid.
C-3a~125-130CBridgehead carbon.
C-7~120-125CH
C-6~115-120CH
C-3~110-115CH
C-4~105-110CHThe carbon ortho to the hydroxyl group is shielded.

Two-dimensional NMR experiments are crucial for unambiguously connecting the protons and carbons, confirming the overall structure.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2 or 3 bonds). For this compound, COSY would show correlations between H-6 and H-7, and between H-6 and H-4, confirming their positions on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of the ¹³C signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful 2D NMR experiment for structural elucidation, as it shows correlations between protons and carbons that are 2 or 3 bonds away. This is instrumental in connecting the different fragments of the molecule.

Key Predicted HMBC Correlations:

Proton Correlates to Carbon(s) Significance
H-3C-2, C-3a, C-7aConfirms the position of H-3 on the furan ring and its connectivity to the rest of the benzofuran system.
H-4C-5, C-6, C-3aEstablishes the connectivity of the benzene ring and the position of the hydroxyl group.
H-7C-5, C-3a, C-7aFurther confirms the structure of the benzene portion of the molecule.

The following diagram illustrates the workflow for the structural elucidation of this compound using an integrated spectroscopic approach.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Data Integration & Confirmation MS Mass Spectrometry (HRMS) H1_NMR 1H NMR MS->H1_NMR Molecular Formula IR Infrared Spectroscopy (FT-IR) IR->H1_NMR Functional Groups C13_NMR 13C NMR & DEPT H1_NMR->C13_NMR Proton Information TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR Carbon Skeleton Structure Final Structure Confirmation TwoD_NMR->Structure Connectivity

Caption: Workflow for the structural elucidation of this compound.

The following diagram illustrates the key HMBC correlations that are crucial for piecing together the structure of this compound.

G cluster_0 Key HMBC Correlations C2 C2 C3 C3 C2->C3 COOH COOH C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 C6 C6 C5->C6 OH OH C7 C7 C6->C7 C7->C7a O1 O1 H3 H3 H3->C2 H3->C3a H4 H4 H4->C3a H4->C5 H4->C6 H6 H6 H6->C5 H6->C7 H7 H7 H7->C5 H7->C7a

Caption: Key 2- and 3-bond HMBC correlations for this compound.

IV. Conclusion: A Unified Structural Picture

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the key functional groups, and a comprehensive suite of 1D and 2D NMR experiments reveals the precise atomic connectivity. By following the logical workflow outlined in this guide, researchers can confidently and unambiguously determine the structure of this and other complex organic molecules, a critical step in the advancement of chemical and pharmaceutical research.

V. References

  • This guide has been developed by synthesizing information from established spectroscopic principles and data from publicly available chemical databases. For specific protocols and deeper theoretical understanding, the following resources are recommended.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Spectroscopic Profile of 5-hydroxybenzothiazole-2-carboxylic acid: A Technical Guide. Retrieved from --INVALID-LINK-- (Note: While for a different molecule, this provides a good example of presenting predicted spectroscopic data and protocols.)

  • Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(57), 33353-33385. --INVALID-LINK--

  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from --INVALID-LINK--

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from --INVALID-LINK--

References

natural occurrence of 5-Hydroxybenzofuran-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence of 5-Hydroxybenzofuran-2-carboxylic Acid Analogs

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological significance of this compound and its analogs. While the direct isolation of this compound from natural sources is not extensively documented, the benzofuran scaffold is a ubiquitous and vital component of numerous natural products.[1][2] These compounds are widely distributed in higher plants and fungi and exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1][3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the sourcing, isolation, and potential applications of this important class of heterocyclic compounds.

Introduction: The Benzofuran Core in Nature and Medicine

Benzofuran and its derivatives represent a critical class of heterocyclic compounds characterized by a fused benzene and furan ring system. This scaffold is a fundamental structural unit in a vast array of biologically active natural products and synthetic therapeutic agents.[1][2][7] The inherent physicochemical properties of the benzofuran nucleus confer upon these molecules the ability to interact with a wide range of biological targets, making them privileged structures in medicinal chemistry and drug discovery.

The this compound structure, in particular, combines three key pharmacophoric features: a phenolic hydroxyl group, a carboxylic acid moiety, and the benzofuran core. This combination suggests potential for significant biological activity, including antioxidant properties due to the phenol and specific receptor interactions facilitated by the carboxylic acid. While this specific molecule serves as a valuable reference, this guide will focus on the broader family of its naturally occurring analogs, which have been successfully isolated and characterized.

Natural Occurrence of Benzofuran Analogs

Benzofuran derivatives are widely distributed throughout the plant kingdom, with a high concentration in families such as Asteraceae, Fabaceae, Moraceae, and Rutaceae.[1][2] They are also produced by various fungi as secondary metabolites.[6] The natural products containing the benzofuran core are often complex, including neolignans, coumestans, and other multi-ring systems. The presence of these elaborate molecules suggests the existence of simpler biosynthetic precursors, which may include hydroxybenzofuran carboxylic acids.

Below is a summary of representative natural sources from which benzofuran analogs have been isolated.

Genus/SpeciesFamily/ClassCompound Class/Analog ExamplePlant/Organism PartReference
Zanthoxylum ailanthoidesRutaceaeAilanthoidol (a 2-arylbenzofuran neolignan)Not Specified[7]
Zanthoxylum capenseRutaceae2-Arylbenzofuran neolignansRoots[8]
Krameria ramosissimaKrameriaceaeBenzofuran neolignansNot Specified[1][2][7]
Ophryosporus lorentziiAsteraceaeBenzofuran derivativesNot Specified[1][2][7]
Morus spp. (Mulberry)MoraceaeMulberrofuran G, Moracin C (2-arylbenzofurans)Not Specified[9]
Penicillium crustosumAscomycota (Fungi)Novel benzofuran derivativesMarine-derived culture[6]

Proposed Biosynthesis of the Hydroxybenzofuran Carboxylic Acid Scaffold

The biosynthesis of benzofuran derivatives in nature is not fully elucidated for all pathways, but it is generally accepted to originate from the shikimate pathway, which produces aromatic amino acids like L-phenylalanine and L-tyrosine. These precursors are central to the formation of a wide variety of plant phenolics.

A plausible biosynthetic route to a this compound core is proposed below. This pathway begins with L-phenylalanine and proceeds through key intermediates of the phenylpropanoid pathway.

Proposed Pathway Steps:

  • Phenylalanine to Cinnamic Acid: L-Phenylalanine is deaminated by Phenylalanine Ammonia Lyase (PAL) to form cinnamic acid.

  • Hydroxylation: Cinnamic acid is hydroxylated at the para-position by Cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid.

  • Further Hydroxylation & Acyl Chain Manipulation: p-Coumaric acid can undergo further hydroxylation and activation, for example, to caffeoyl-CoA.

  • Cyclization to form the Benzofuran Ring: The formation of the furan ring is a key step. One proposed mechanism involves the oxidative cyclization of a stilbene-type precursor, which itself is formed from the condensation of p-coumaroyl-CoA and malonyl-CoA molecules. An alternative involves intramolecular cyclization of an ortho-hydroxylated phenylpropanoid derivative.

  • Formation of the Carboxylic Acid: The 2-carboxylic acid moiety could be formed through the oxidation of a 2-substituted precursor, such as a 2-acetyl or 2-hydroxymethyl group.

Biosynthesis Pathway Shikimate Shikimate Pathway Phe L-Phenylalanine Shikimate->Phe Multiple Steps Cinnamic Cinnamic Acid Phe->Cinnamic PAL pCoumaric p-Coumaric Acid Cinnamic->pCoumaric C4H Precursor Ortho-hydroxylated Phenylpropanoid Precursor pCoumaric->Precursor Hydroxylation & Activation Benzofuran 5-Hydroxybenzofuran Core Formation Precursor->Benzofuran Oxidative Cyclization Final 5-Hydroxybenzofuran- 2-carboxylic Acid Benzofuran->Final Oxidation

Proposed biosynthetic pathway for this compound.

Methodology: Extraction, Isolation, and Characterization

The extraction and isolation of phenolic compounds like benzofuran carboxylic acids from plant or fungal material require a systematic approach to separate these moderately polar compounds from a complex biological matrix.

General Extraction and Fractionation Protocol
  • Sample Preparation: The source material (e.g., dried plant roots, fungal mycelia) is ground into a fine powder to maximize surface area for solvent extraction.

  • Solvent Extraction: The powdered material is subjected to exhaustive extraction, typically using a solvent of medium polarity like methanol, ethanol, or ethyl acetate. Maceration, Soxhlet extraction, or ultrasound-assisted extraction (UAE) can be employed.

  • Solvent Partitioning (Fractionation): The crude extract is concentrated under reduced pressure. The resulting residue is then suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and n-butanol). The benzofuran derivatives are expected to concentrate in the ethyl acetate fraction.

  • Chromatographic Purification: The bioactive fraction (e.g., ethyl acetate) is subjected to multiple rounds of chromatography for purification.

    • Column Chromatography (CC): Initial separation is performed on a silica gel or Sephadex LH-20 column using a gradient solvent system (e.g., hexane-ethyl acetate or dichloromethane-methanol).

    • High-Performance Liquid Chromatography (HPLC): Final purification of isolated compounds is achieved using preparative or semi-preparative HPLC, often with a reversed-phase C18 column and a methanol/water or acetonitrile/water mobile phase.

Extraction Workflow Start Dried & Ground Source Material Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Crude Crude Extract Extraction->Crude Partition Solvent Partitioning (Hexane, EtOAc, BuOH) Crude->Partition EtOAc Ethyl Acetate Fraction (Enriched with Phenolics) Partition->EtOAc CC Column Chromatography (Silica Gel / Sephadex) EtOAc->CC Fractions Semi-pure Fractions CC->Fractions HPLC Preparative HPLC (C18 Reversed-Phase) Fractions->HPLC Pure Pure Benzofuran Analog HPLC->Pure

General workflow for the isolation of benzofuran analogs.
Structural Characterization

The structure of purified compounds is elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework and the connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular formula.

  • Infrared (IR) Spectroscopy: Identifies key functional groups such as hydroxyl (-OH) and carbonyl (C=O) from the carboxylic acid.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophoric system of the benzofuran ring.

Biological Activities and Potential Applications

Benzofuran-2-carboxylic acid analogs have demonstrated a wide array of potent biological activities, positioning them as promising lead compounds for drug development.

Antimicrobial and Antifungal Activity

Numerous synthetic and naturally-derived benzofurans exhibit significant activity against a range of pathogens. Halogenated derivatives of benzofuran-3-carboxylic acid, for instance, have shown notable antifungal activity against pathogenic Candida species.[3][4] Other analogs act as inhibitors of fungal N-myristoyltransferase, a key enzyme for fungal viability.[4] The antibacterial potential is also significant, with some derivatives showing efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[5]

Anti-inflammatory and Antioxidant Activity

The phenolic hydroxyl group present in many natural benzofuran analogs confers significant antioxidant potential. These compounds can act as free radical scavengers, mitigating oxidative stress. Several benzofuran derivatives isolated from the fungus Penicillium crustosum have demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide-stimulated macrophages, with IC₅₀ values comparable to or better than the control drug celecoxib.[6]

Cytotoxic and Anticancer Activity

The benzofuran scaffold is present in several compounds with potent anticancer properties.[1] For example, synthetic derivatives of benzofuran-2-carboxylic acid N-(substituted) phenylamide have shown significant growth inhibitory activity against a panel of human cancer cell lines, including colon (HCT15) and breast (MM231) cancer, with GI₅₀ values in the low micromolar range.[1]

Compound Class/AnalogBiological ActivityTarget/MechanismPotency (Example)Reference
Halogenated Benzofuran-3-carboxylic Acid EstersAntifungalNot specifiedMIC: 100 µg/mL vs. C. albicans[3]
2-ArylbenzofuransAntimicrobialDNA Gyrase B InhibitionIC₅₀: 0.81 µM (MTB)[5]
Aza-benzofurans from P. crustosumAnti-inflammatoryiNOS InhibitionIC₅₀: 16.5 µM[6]
Benzofuran-2-carboxylic Acid AmidesAnticancerGrowth InhibitionGI₅₀: 2.20 µM (MM231 cells)[1]

digraph "Bioactivities" {
graph [overlap=false, splines=true];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF"];
edge [fontname="Helvetica", color="#5F6368", fontcolor="#202124"];

Core [label="5-Hydroxybenzofuran-\n2-carboxylic Acid Scaffold", fillcolor="#4285F4", shape=ellipse]; AntiM [label="Antimicrobial", fillcolor="#EA4335"]; AntiF [label="Antifungal", fillcolor="#EA4335"]; AntiI [label="Anti-inflammatory", fillcolor="#FBBC05"]; AntiO [label="Antioxidant", fillcolor="#FBBC05"]; AntiC [label="Anticancer", fillcolor="#34A853"];

Core -> AntiM [label="Inhibits bacterial\ngrowth"]; Core -> AntiF [label="Inhibits fungal\nenzymes"]; Core -> AntiI [label="Reduces NO\nproduction"]; Core -> AntiO [label="Scavenges free\nradicals"]; Core -> AntiC [label="Inhibits cancer\ncell proliferation"]; }

Key biological activities of the benzofuran carboxylic acid scaffold.

Conclusion and Future Outlook

The this compound scaffold and its naturally occurring analogs represent a rich and underexplored source of chemical diversity with immense therapeutic potential. While the parent compound remains elusive in nature, the prevalence of more complex analogs in plants and fungi strongly suggests its role as a key biosynthetic intermediate. The broad spectrum of demonstrated biological activities—from antimicrobial to anticancer—underscores the importance of this structural motif.

Future research should focus on targeted isolation studies in promising genera like Zanthoxylum and Krameria, as well as continued exploration of fungal endophytes, to uncover novel analogs. Elucidation of the precise biosynthetic pathways will enable metabolic engineering approaches for sustainable production. For drug development professionals, the benzofuran-2-carboxylic acid core offers a versatile and synthetically accessible template for the design of next-generation therapeutics.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 5-Hydroxybenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical framework for conducting a preliminary in vitro cytotoxicity screening of 5-Hydroxybenzofuran-2-carboxylic acid. As a compound belonging to the benzofuran class—a scaffold known for a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties—a thorough and methodologically sound assessment of its cytotoxic potential is the foundational step in evaluating its therapeutic promise.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind each experimental choice to ensure a robust and self-validating screening cascade.

Introduction: The Rationale for Screening

The benzofuran moiety is a privileged heterocyclic structure found in numerous natural products and synthetic compounds with significant pharmacological activities.[1][5] Derivatives have been reported to exhibit selective cytotoxicity against various human cancer cell lines, making this structural class a person of interest in oncology research.[2][4] this compound (PubChem CID: 12208972) is a specific analogue within this family.[6][7] While extensive bioactivity data for this exact compound is not widely published, its structural elements suggest a potential for biological interaction.

Preliminary cytotoxicity screening serves as the critical initial gatekeeper in the drug discovery pipeline.[8] It aims to answer two fundamental questions:

  • Does the compound exhibit cytotoxic activity against cancer cells?

  • If so, is there a therapeutic window? (i.e., does it show selectivity for cancer cells over non-malignant cells?)

Answering these questions early prevents the costly allocation of resources to compounds that are either inert or indiscriminately toxic. This guide outlines a tiered, multi-assay approach designed to efficiently characterize the cytotoxic profile of this compound.

Strategic Experimental Design

A robust screening strategy relies on a logical progression of experiments, moving from broad viability assessments to more specific mechanistic inquiries. Our proposed workflow is designed to maximize data quality and confidence while remaining resource-efficient.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening Cascade cluster_analysis Phase 3: Analysis & Interpretation Prep Compound Preparation (Solubilization & Dilution) Primary Primary Screen: Metabolic Viability (MTT Assay) Prep->Primary Cell_Selection Cell Line Selection (Cancer Panel & Normal Control) Cell_Selection->Primary Secondary Confirmatory Screen: Membrane Integrity (LDH Release Assay) Primary->Secondary If Active Mechanistic Mechanistic Screen: Apoptosis Induction (Caspase 3/7 Assay) Secondary->Mechanistic If Confirmed Analysis Data Analysis (IC50 Calculation) Mechanistic->Analysis Interpretation Integrated Interpretation (Cytotoxic Profile) Analysis->Interpretation Go_NoGo Decision Point (Proceed to Advanced Studies) Interpretation->Go_NoGo

Figure 1: Overall workflow for cytotoxicity screening.

The Critical Choice: Cell Line Selection

The choice of cell lines is paramount and should be tailored to the scientific question.[9] A common mistake is to test a compound on a single cell line, which provides a very narrow view of its activity. We recommend a panel that includes:

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cancer cell line. Benzofuran derivatives have shown activity against breast cancer cells, making this a relevant choice.[4][10]

  • HCT116 (Human Colon Carcinoma): Represents a different tissue of origin to assess the breadth of activity.

  • hTERT-immortalized Gingival Fibroblasts (Normal Control): The inclusion of a non-cancerous cell line is non-negotiable for assessing selectivity.[11] Fibroblasts are a standard choice for general cytotoxicity testing.[12] Comparing the IC50 values between cancer and normal cell lines provides the selectivity index (SI), a key indicator of therapeutic potential.

A Tiered Assay Approach for Self-Validation

No single assay can definitively measure cytotoxicity.[13] Different assays measure different cellular events, and relying on one can be misleading. A tiered approach provides internal validation and deeper insight.

Tiered_Assay_Logic Start Compound MTT MTT Assay (Metabolic Activity) Start->MTT Result1 Potentially Cytotoxic MTT->Result1 Viability < 70% Inactive Inactive or Cytostatic MTT->Inactive Viability > 70% LDH LDH Assay (Membrane Integrity) Result2 Confirmed Cytotoxicity LDH->Result2 LDH Release > 30% LDH->Inactive Caspase Caspase Assay (Apoptosis) Result3 Apoptotic Mechanism Caspase->Result3 Caspase Active Result1->LDH Result2->Caspase

Figure 2: Logic for the tiered assay screening cascade.

  • Primary Screen (Metabolic Health): MTT Assay. The MTT assay is a colorimetric test that measures the metabolic activity of cells, which serves as a proxy for cell viability.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14][16] It is a robust, high-throughput method ideal for initial screening.[15][17]

  • Confirmatory Screen (Membrane Integrity): LDH Release Assay. A potential pitfall of the MTT assay is that it can be confounded by compounds that affect cellular metabolism without killing the cell. Therefore, a confirmatory assay based on a different principle is essential. The Lactate Dehydrogenase (LDH) assay measures the release of this stable cytosolic enzyme into the culture medium upon plasma membrane damage, a hallmark of cell death.[18]

  • Mechanistic Screen (Apoptosis): Caspase 3/7 Assay. If cytotoxicity is confirmed, the next logical step is to probe the mechanism. Many anticancer drugs induce apoptosis, or programmed cell death.[19][20] A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[13] A luminescent or fluorescent assay that measures the activity of these caspases can provide strong evidence for an apoptotic mechanism of action.[21]

Detailed Experimental Protocols

The following protocols are standardized methodologies. Researchers should always include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).

Preparation of this compound Stock Solution
  • Solubility Testing: Before preparing a high-concentration stock, determine the optimal solvent. Dimethyl sulfoxide (DMSO) is a common choice.

  • Stock Preparation: Accurately weigh the compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.[22]

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating the cells. The final DMSO concentration in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.

Protocol: Primary Screening via MTT Assay

This protocol is adapted from standard methodologies.[15][16][17]

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well (optimal density should be determined for each cell line) in 100 µL of complete medium into a 96-well flat-bottom plate.[16][22] Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow for cell attachment.[16]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of this compound (e.g., from 0.1 to 100 µM). Include vehicle-only and no-cell (medium only) controls.[15]

  • Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).[17]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well (final concentration 0.5 mg/mL).[14][16]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO2. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.[14][17]

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[16][22]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15][16] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14][15] A reference wavelength of >650 nm can be used to subtract background absorbance.[14][15]

Protocol: Confirmatory Screening via LDH Release Assay

This protocol is based on common commercial kits.[23][24]

  • Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound treatments exactly as described in steps 1-3 of the MTT assay protocol. It is crucial to set up parallel plates for the MTT and LDH assays for direct comparison.

  • Control Wells: In addition to vehicle controls, prepare wells for "maximum LDH release." About 45 minutes before the end of the incubation, add 10 µL of a 10X Lysis Buffer (provided in most kits) to these wells.[24]

  • Supernatant Transfer: At the end of the incubation period, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.[23]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.[24] Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase/tetrazolium salt) to each well.[24]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[24]

  • Stop Reaction & Read: Add 50 µL of Stop Solution (often provided in kits) to each well.[24] Measure the absorbance at 490 nm.[23][24]

Protocol: Mechanistic Insight via Caspase 3/7 Assay

This protocol describes a typical luminogenic caspase assay.

  • Cell Seeding and Treatment: Prepare an opaque-walled 96-well plate (suitable for luminescence) with cells and compound treatments as described previously. The cell density may need optimization for this assay format.

  • Reagent Preparation: Reconstitute the luminogenic substrate (containing the DEVD peptide sequence recognized by caspases 3/7) according to the manufacturer's instructions.

  • Assay Reaction: At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of the caspase reagent equal to the volume of culture medium in the well (e.g., 100 µL).

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 1 minute. Incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The light signal generated is directly proportional to the amount of active caspase 3/7.

Apoptosis_Pathway Compound 5-Hydroxybenzofuran- 2-carboxylic acid Cell Cancer Cell Compound->Cell Pathway Apoptotic Signal (Intrinsic or Extrinsic) Cell->Pathway Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Pathway->Caspases Effector Effector Caspases (Caspase-3, Caspase-7) Caspases->Effector Death Substrate Cleavage & Cell Death Effector->Death

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 5-Hydroxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 5-Hydroxybenzofuran-2-carboxylic acid, a crucial heterocyclic scaffold in medicinal chemistry. The synthesis is achieved through a robust two-step process commencing with the reaction of 2,4-dihydroxybenzaldehyde and diethyl bromomalonate, followed by saponification and decarboxylative cyclization. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are a cornerstone in the development of therapeutic agents, found in a multitude of natural products and synthetic pharmaceuticals.[1] These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antitumor, and antiarrhythmic properties.[2] Specifically, the this compound moiety serves as a vital building block for more complex molecules, making a reliable and well-understood synthetic protocol indispensable for research and development.[3] This application note details a validated synthetic route, emphasizing the chemical principles and practical considerations necessary for success in a laboratory setting.

Synthetic Strategy and Mechanistic Overview

The selected pathway is a variation of the classic Perkin-Oglialoro reaction, which is a reliable method for constructing the benzofuran ring system. The strategy begins with the condensation of 2,4-dihydroxybenzaldehyde with diethyl bromomalonate, followed by a base-mediated hydrolysis and cyclization sequence.

Causality of Reagent Selection:

  • 2,4-Dihydroxybenzaldehyde: This starting material is commercially available and contains the requisite phenol and a second hydroxyl group which, after cyclization, becomes the 5-hydroxy substituent on the benzofuran ring.[4][5]

  • Diethyl Bromomalonate: This reagent provides the two-carbon unit necessary to form the furan ring and the carboxylic acid functionality.

  • Potassium Carbonate (K₂CO₃): A moderately strong base ideal for the initial O-alkylation, as it is strong enough to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.[6]

  • Sodium Hydroxide (NaOH): A strong base used for the final saponification step to hydrolyze the ethyl ester to the desired carboxylic acid.[7]

Reaction Mechanism

The overall synthesis proceeds in two primary stages:

  • Stage 1: O-Alkylation and Condensation: The reaction is initiated by the deprotonation of the more acidic 4-hydroxyl group of 2,4-dihydroxybenzaldehyde by potassium carbonate. The resulting phenoxide ion acts as a nucleophile, attacking the diethyl bromomalonate. This is followed by an intramolecular condensation.

  • Stage 2: Saponification, Cyclization, and Decarboxylation: The intermediate ester is hydrolyzed by sodium hydroxide. Subsequent acidification promotes a cyclization reaction, where the 2-hydroxyl group attacks the side chain, leading to the formation of the benzofuran ring. The malonic acid intermediate readily decarboxylates under these conditions to yield the final product.

The diagram below illustrates the proposed mechanistic pathway.

G SM 2,4-Dihydroxybenzaldehyde + Diethyl Bromomalonate Base1 K₂CO₃, Acetonitrile Heat (Reflux) SM->Base1 Stage 1: Condensation Int1 Intermediate Ester Base1->Int1 Base2 1. NaOH (aq), Heat 2. HCl (aq) to pH ~2 Int1->Base2 Stage 2: Saponification & Cyclization Product This compound Base2->Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety First: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )QuantityMoles (mmol)Notes
2,4-Dihydroxybenzaldehyde138.125.00 g36.2Starting Material
Diethyl bromomalonate239.069.50 g (6.5 mL)39.71.1 eq.
Anhydrous Potassium Carbonate138.2112.5 g90.42.5 eq., finely powdered
Acetonitrile (anhydrous)41.05150 mL-Reaction Solvent
Sodium Hydroxide (NaOH)40.008.00 g200For Saponification
Deionized Water18.02~500 mL-For workup and solutions
Concentrated Hydrochloric Acid (~37%)36.46As needed-For acidification
Ethyl Acetate88.11~200 mL-Extraction Solvent
Brine (Saturated NaCl solution)-~50 mL-For washing
Anhydrous Magnesium Sulfate120.37As needed-Drying Agent
Step-by-Step Procedure

Stage 1: Synthesis of Ethyl 5-hydroxybenzofuran-2-carboxylate

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dihydroxybenzaldehyde (5.00 g, 36.2 mmol) and anhydrous potassium carbonate (12.5 g, 90.4 mmol).

  • Solvent Addition: Add 150 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: Begin stirring the suspension and add diethyl bromomalonate (6.5 mL, 39.7 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain this temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The starting aldehyde spot should diminish over time.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate salts. Wash the solid residue with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator. The result will be a crude oil or semi-solid intermediate. This intermediate is used directly in the next step without further purification.

Stage 2: Saponification and Cyclization to this compound

  • Saponification: Transfer the crude intermediate from Stage 1 into a 500 mL round-bottom flask. Prepare a solution of sodium hydroxide (8.00 g, 200 mmol) in 100 mL of water and add it to the flask.

  • Hydrolysis: Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the ester.

  • Acidification & Cyclization: Cool the reaction mixture in an ice bath. While stirring vigorously, slowly acidify the dark solution by adding concentrated HCl dropwise until the pH is approximately 2. A precipitate should form.

  • Product Isolation: Stir the suspension in the ice bath for another 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid on the filter with cold deionized water (2 x 50 mL) to remove inorganic salts. For higher purity, the product can be recrystallized from an ethanol/water mixture.

  • Drying: Dry the purified solid in a vacuum oven at 60°C to a constant weight.

Characterization
  • Appearance: Off-white to light brown crystalline solid.

  • Yield: Expected yield is 65-75%.

  • Molecular Formula: C₉H₆O₄[10]

  • Molecular Weight: 178.14 g/mol [8]

  • Melting Point: Literature values are typically in the range of 225-228 °C.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the laboratory procedure, from reagent setup to final product isolation.

G cluster_stage1 Stage 1: Condensation cluster_stage2 Stage 2: Saponification & Cyclization s1_setup 1. Combine Aldehyde & K₂CO₃ in Acetonitrile s1_add 2. Add Diethyl Bromomalonate s1_setup->s1_add s1_reflux 3. Reflux for 18-24h (Monitor by TLC) s1_add->s1_reflux s1_filter 4. Cool, Filter Salts s1_reflux->s1_filter s1_evap 5. Evaporate Solvent s1_filter->s1_evap s2_hydrolysis 6. Add NaOH(aq) to Crude & Reflux for 2-3h s1_evap->s2_hydrolysis Crude Intermediate s2_acidify 7. Cool in Ice Bath & Acidify with HCl to pH 2 s2_hydrolysis->s2_acidify s2_isolate 8. Collect Solid by Vacuum Filtration s2_acidify->s2_isolate s2_purify 9. Wash with Cold Water & Recrystallize s2_isolate->s2_purify s2_dry 10. Dry Under Vacuum s2_purify->s2_dry FinalProduct FinalProduct s2_dry->FinalProduct Final Product

Caption: Step-by-step experimental workflow for the synthesis protocol.

Troubleshooting and Field-Proven Insights

  • Low Yield in Stage 1: Ensure all reagents and solvents are anhydrous, as water can interfere with the base-mediated reaction. Finely powdering the potassium carbonate increases its surface area and reactivity.

  • Incomplete Saponification: If the ester is not fully hydrolyzed, the final yield will be reduced. Ensure the reflux in Stage 2 is vigorous enough and runs for the recommended time.

  • Product Oiling Out During Acidification: If the product separates as an oil instead of a solid, it may be due to impurities. Try adding the acid more slowly at a lower temperature. If the issue persists, extract the acidified mixture with ethyl acetate, wash the organic layer with brine, dry with MgSO₄, and evaporate the solvent to recover the crude product for recrystallization.

  • Product Discoloration: The phenolic nature of the product makes it susceptible to air oxidation, which can lead to discoloration. Performing the acidification and filtration steps promptly can minimize this. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[11]

Conclusion

This application note presents a reliable and scalable protocol for the synthesis of this compound. By providing a detailed mechanistic rationale and a step-by-step guide, this document serves as a valuable resource for researchers, enabling the efficient production of this important chemical intermediate for applications in drug discovery and materials science.

References

Application Note: Structural Elucidation of 5-Hydroxybenzofuran-2-carboxylic acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the analysis of 5-Hydroxybenzofuran-2-carboxylic acid, a key heterocyclic organic compound, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed protocols for sample preparation, data acquisition, and spectral interpretation are presented, aimed at researchers, scientists, and professionals in drug development. The methodologies are designed to ensure data integrity and reproducibility, forming a self-validating analytical workflow. This guide emphasizes the rationale behind experimental choices, offering insights into the structural characterization of benzofuran derivatives.

Introduction

This compound (C₉H₆O₄, Molar Mass: 178.14 g/mol ) is a member of the benzofuran family, a class of heterocyclic compounds prevalent in many natural products and pharmacologically active molecules.[1][2] The structural elucidation of such molecules is a critical step in drug discovery and development, quality control, and metabolic studies. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a powerful approach for unambiguous structure determination. NMR spectroscopy offers detailed information about the carbon-hydrogen framework, while mass spectrometry provides the molecular weight and insights into the fragmentation patterns, confirming the elemental composition and connectivity.[3] This document outlines the optimized protocols for the comprehensive analysis of this compound.

Chemical Structure

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Experimental Protocols

Sample Preparation

The quality of the NMR and MS data is highly dependent on proper sample preparation. The following protocols are designed to yield high-quality, reproducible results.[4]

3.1.1. NMR Sample Preparation

A homogeneous solution free of particulate matter is crucial for obtaining high-resolution NMR spectra.[4][5]

  • Materials:

    • This compound (≥98% purity)

    • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)

    • High-quality 5 mm NMR tubes

    • Pasteur pipettes and glass wool

    • Vortex mixer

  • Protocol:

    • Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆ to the vial. The use of a deuterated solvent is essential for the spectrometer's deuterium lock and to avoid large solvent peaks in the ¹H NMR spectrum.[4] DMSO-d₆ is chosen for its ability to dissolve both the carboxylic acid and hydroxyl groups.

    • Gently vortex the sample until the compound is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[6] Suspended solids can degrade the magnetic field homogeneity, leading to broadened spectral lines.

    • Cap the NMR tube and label it clearly.

3.1.2. Mass Spectrometry Sample Preparation

For electrospray ionization (ESI) mass spectrometry, the sample should be in a volatile solvent system.

  • Materials:

    • This compound (≥98% purity)

    • Methanol (LC-MS grade)

    • Deionized water (LC-MS grade)

    • Formic acid (optional, for enhancing ionization)

    • Syringe filters (0.22 µm)

  • Protocol:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (e.g., 70:30 v/v).[7]

    • Optionally, add a small amount of formic acid (0.1% final concentration) to aid in protonation for positive ion mode analysis.

    • Filter the final solution through a 0.22 µm syringe filter before introduction into the mass spectrometer to prevent clogging and contamination of the ESI source.

NMR Data Acquisition
  • Instrument: 500 MHz NMR Spectrometer

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 20 ppm

    • Number of Scans: 16

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

    • Spectral Width: 240 ppm

    • Number of Scans: 1024

Mass Spectrometry Data Acquisition
  • Instrument: High-Resolution Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative and positive modes

  • Infusion Flow Rate: 5 µL/min

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 50-500

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to observe fragmentation patterns.

Results and Discussion

NMR Spectral Analysis

The structure of this compound can be confirmed by analyzing the ¹H and ¹³C NMR spectra. The expected chemical shifts are discussed below, based on the analysis of similar benzofuran derivatives.[2][8]

¹H NMR (500 MHz, DMSO-d₆) Expected Chemical Shifts:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.3 - 7.5s-
H-4~7.0 - 7.2d~8.5
H-6~6.8 - 7.0dd~8.5, ~2.5
H-7~7.4 - 7.6d~2.5
5-OH~9.5 - 10.5br s-
2-COOH~12.0 - 13.0br s-
  • The proton at position 3 (H-3) of the furan ring is expected to appear as a singlet in the aromatic region.

  • The protons on the benzene ring (H-4, H-6, and H-7) will exhibit a characteristic splitting pattern. H-7 will appear as a doublet due to coupling with H-6. H-4 will also be a doublet due to coupling with H-6. H-6 will be a doublet of doublets due to coupling with both H-4 and H-7.

  • The hydroxyl and carboxylic acid protons are expected to be broad singlets and their chemical shifts can vary with concentration and temperature.

¹³C NMR (125 MHz, DMSO-d₆) Expected Chemical Shifts:

Carbon AssignmentExpected Chemical Shift (ppm)
C-2~145 - 150
C-3~110 - 115
C-3a~148 - 152
C-4~115 - 120
C-5~155 - 160
C-6~112 - 118
C-7~105 - 110
C-7a~120 - 125
COOH~160 - 165
  • The quaternary carbons (C-2, C-3a, C-5, C-7a, and the carboxylic carbon) will show distinct chemical shifts. The carbon attached to the hydroxyl group (C-5) is expected to be significantly downfield.

  • The protonated carbons (C-3, C-4, C-6, and C-7) will appear in the aromatic region.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental formula of the compound. Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS):

  • Molecular Formula: C₉H₆O₄

  • Calculated Monoisotopic Mass: 178.0266 g/mol [9]

  • Expected [M-H]⁻ in Negative ESI Mode: m/z 177.0193

  • Expected [M+H]⁺ in Positive ESI Mode: m/z 179.0339

Tandem Mass Spectrometry (MS/MS) Fragmentation:

The fragmentation of benzofuran derivatives often involves losses of small neutral molecules like CO and CO₂.[7][10] For this compound in negative ion mode, the primary fragmentation is the loss of CO₂ from the carboxylate anion.

  • Primary Fragmentation: The most prominent fragmentation pathway is the decarboxylation of the [M-H]⁻ ion.

    • [C₉H₅O₄]⁻ (m/z 177.0193) → [C₈H₅O₂]⁻ (m/z 133.0295) + CO₂

This fragmentation is highly characteristic of carboxylic acids.[11][12]

Workflow and Data Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Structural Elucidation Sample 5-Hydroxybenzofuran- 2-carboxylic Acid NMR_Prep Dissolve in DMSO-d6 Filter into NMR tube Sample->NMR_Prep MS_Prep Dissolve in MeOH/H2O Filter solution Sample->MS_Prep NMR_Acq ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq MS_Acq HRMS and MS/MS Analysis MS_Prep->MS_Acq NMR_Analysis Spectral Interpretation (Chemical Shifts, Coupling) NMR_Acq->NMR_Analysis MS_Analysis Accurate Mass Determination Fragmentation Analysis MS_Acq->MS_Analysis Structure Confirmed Structure of 5-Hydroxybenzofuran- 2-carboxylic Acid NMR_Analysis->Structure MS_Analysis->Structure

Figure 2. Experimental workflow for the analysis of this compound.

Mass Spectrometry Fragmentation Pathway

The proposed fragmentation pathway for this compound in negative ESI-MS/MS is depicted below.

fragmentation_pathway parent [M-H]⁻ m/z 177.0193 (C₉H₅O₄)⁻ loss1 - CO₂ parent->loss1 fragment1 [M-H-CO₂]⁻ m/z 133.0295 (C₈H₅O₂)⁻ loss1->fragment1

Figure 3. Proposed fragmentation pathway of this compound in negative ESI-MS/MS.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and reliable method for the structural elucidation of this compound. The detailed protocols and expected spectral data presented in this application note serve as a comprehensive guide for researchers. By following these methodologies, accurate and reproducible results can be achieved, ensuring the confident identification and characterization of this and similar benzofuran derivatives.

References

Application Notes and Protocols for Testing the Anti-Inflammatory Activity of 5-Hydroxybenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of Benzofurans in Inflammation

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Benzofuran derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including anti-inflammatory properties.[1][2][3][4][5] 5-Hydroxybenzofuran-2-carboxylic acid, a specific derivative within this class, presents a scaffold of significant interest for therapeutic development.

This comprehensive guide provides a detailed, multi-tiered protocol for the systematic evaluation of the anti-inflammatory potential of this compound. The methodologies outlined herein progress from initial in vitro screening in a cellular model of inflammation to in vivo validation using a well-established model of acute inflammation. The protocols are designed to not only assess the compound's efficacy but also to provide insights into its potential mechanism of action by examining its effects on key inflammatory mediators and signaling pathways.

Part 1: In Vitro Evaluation in LPS-Stimulated Macrophages

The murine macrophage cell line, RAW 264.7, is a widely accepted model for studying inflammation in vitro.[2][6] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8][9] This section details the protocols to assess the ability of this compound to mitigate these inflammatory responses.

Foundational Protocol: Cell Culture and Viability Assessment

A critical first step is to determine a non-cytotoxic concentration range for the test compound, ensuring that any observed anti-inflammatory effects are not a byproduct of cell death.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with these various concentrations for 24 hours.[8]

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Select the highest concentrations that show >90% viability for subsequent anti-inflammatory assays.

Primary Screening: Inhibition of Key Inflammatory Mediators

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Nitric oxide is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response.[6][10]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate.[8] After 24 hours, pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for an additional 24 hours.[7]

  • Supernatant Collection: Collect 50-100 µL of the culture supernatant from each well.[7][8]

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.[8]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[8]

    • Incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[8][11]

  • Quantification: Determine the nitrite concentration, a stable product of NO, using a sodium nitrite standard curve.[7]

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are used to precisely measure the concentration of secreted cytokines such as TNF-α and IL-6.[9]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with this compound and stimulate with LPS as described in Protocol 2.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants.

  • ELISA Procedure: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, strictly following the manufacturer's instructions.[8][11]

Mechanistic Insight: Investigating Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways that regulate the expression of pro-inflammatory genes. The NF-κB and MAPK pathways are central regulators of inflammation.[1][12][13]

Protocol 4: Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This protocol assesses the effect of the test compound on the activation of key proteins in these pathways.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound, followed by a shorter LPS stimulation (e.g., 30-60 minutes for MAPK phosphorylation, 1-2 hours for IκBα degradation).[8]

  • Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.[7]

    • Incubate with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, p38, ERK, and JNK, along with a loading control (e.g., β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.[7]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities to determine the effect on protein phosphorylation and degradation.

In Vitro Experimental Workflow

G cluster_0 Phase 1: In Vitro Screening A RAW 264.7 Cell Culture B MTT Assay (Determine Non-Toxic Dose) A->B C LPS Stimulation A->C D Compound Treatment (this compound) B->D Select Concentrations E Griess Assay (Measure NO) D->E F ELISA (Measure TNF-α, IL-6) D->F G Western Blot (Analyze NF-κB & MAPK pathways) D->G

Caption: Workflow for in vitro anti-inflammatory evaluation.

Key Inflammatory Signaling Pathways

G cluster_0 NF-κB Pathway cluster_1 MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65) Nuclear Translocation IkB->NFkB Genes1 Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes1 LPS2 LPS TAK1 TAK1 LPS2->TAK1 MAPKK MAPKKs (MKK3/6, MEK1/2) TAK1->MAPKK MAPK MAPKs (p38, ERK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 Genes2 Pro-inflammatory Genes AP1->Genes2

Caption: Simplified NF-κB and MAPK inflammatory signaling pathways.

Part 2: In Vivo Validation in a Rodent Model

Positive results from in vitro assays warrant further investigation in a living organism. The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[14][15][16]

Experimental Design and Procedure

Protocol 5: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: House male Wistar rats (150-200g) under standard laboratory conditions for at least one week before the experiment. Provide free access to food and water.

  • Animal Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., saline with 0.5% Tween 80).

    • Group II (Test Compound): Receives this compound at various doses (e.g., 10, 25, 50 mg/kg, administered orally).

    • Group III (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg, orally).[14]

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[14]

  • Drug Administration: Administer the respective compounds or vehicle via oral gavage one hour before the carrageenan injection.[14][16]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw of each rat.[14][17]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14][15]

  • Data Analysis:

    • Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vₑ control - Vₑ treated) / Vₑ control] x 100

Data Presentation and Interpretation

The results from both in vitro and in vivo studies should be presented clearly for comparative analysis.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity

AssayIC₅₀ Value (µM)
Nitric Oxide (NO) Production 25.5 ± 2.1
TNF-α Secretion 32.8 ± 3.5
IL-6 Secretion 28.1 ± 2.9
Cell Viability (MTT) > 100 µM

IC₅₀ values represent the concentration of the compound required to inhibit the respective inflammatory marker by 50%. Data are expressed as mean ± SD.

Table 2: Hypothetical In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 3h% Inhibition at 3h
Vehicle Control -0.85 ± 0.07-
This compound 100.65 ± 0.0623.5%
This compound 250.48 ± 0.0543.5%
This compound 500.35 ± 0.0458.8%
Indomethacin (Positive Control) 100.31 ± 0.0363.5%

Data are expressed as mean ± SD. The 3-hour time point is often near the peak of the inflammatory response.[14]

Conclusion and Future Directions

This guide provides a robust framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. The described protocols, from cell-based assays to a whole-animal model, allow for a comprehensive assessment of efficacy and a preliminary understanding of the mechanism of action. Significant inhibition of inflammatory mediators in vitro, coupled with dose-dependent edema reduction in vivo, would provide strong evidence for its therapeutic potential. Further studies could then explore its effects in chronic inflammation models, delve deeper into its molecular targets, and assess its pharmacokinetic and safety profiles.

References

Application Note & Protocol: A Robust and Scalable Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Benzofuran scaffolds are cornerstone moieties in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] This document provides a detailed, field-proven protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid, a key intermediate in the development of various therapeutic agents. We present a highly robust, four-step, one-pot process that circumvents the challenges of low yields and inconsistent results associated with previous synthetic routes.[2] This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and a self-validating protocol to ensure reproducibility and high purity of the final product.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran ring system is a privileged heterocyclic motif found in numerous compounds with a wide array of biological activities, including antiviral, antimicrobial, antitumor, and anti-inflammatory properties.[3] The specific functionalization of the benzofuran core is critical to its pharmacological profile. 6-Hydroxybenzofuran-3-carboxylic acid, in particular, serves as a versatile building block for more complex molecules, making a reliable and scalable synthetic protocol for its preparation highly valuable in the field of medicinal chemistry and drug discovery.

Traditional synthetic approaches to this scaffold have often been multi-step processes plagued by low overall yields and purification challenges.[2] The protocol detailed herein represents a significant advancement, offering a streamlined and cost-effective manufacturing approach.[1]

Comparative Synthetic Strategies

Several methods for the synthesis of the benzofuran core have been reported, broadly categorized as:

  • Acid-Catalyzed Cyclization: This common approach involves the cyclization of aryl ether substrates.[4] For instance, the cyclodehydration of α-aryloxy ketones can yield multisubstituted benzofurans.[5]

  • Palladium-Catalyzed Reactions: Cross-coupling reactions, such as the Sonogashira coupling of o-iodoanisoles and terminal alkynes followed by electrophilic cyclization, provide a versatile route to 2,3-disubstituted benzofurans.[5]

  • Synthesis from Phenols: Direct synthesis from phenols and α-haloketones promoted by agents like titanium tetrachloride offers a one-step method combining Friedel–Crafts-like alkylation and intramolecular cyclodehydration.[6]

While effective in certain contexts, these methods can suffer from limitations such as harsh reaction conditions, the need for expensive catalysts, and difficulties in achieving the desired regioselectivity. The protocol we present is a one-pot tandem process that has been optimized for high yield and purity (over 99%).[1]

Featured Protocol: A Robust 4-Step, 1-Pot Synthesis

This protocol is adapted from a validated process and is designed for scalability and robustness.[2] It commences with the commercially available 3-methoxyphenol and proceeds through a series of transformations in a single reaction vessel, minimizing handling and potential for product loss.

Overall Synthetic Scheme

The synthesis proceeds in four key steps within a single pot, starting from a pre-synthesized keto diester intermediate.

Synthetic Pathway A Diethyl 2-((3-methoxyphenyl)oxy)-3-oxosuccinate B Intermediate Mixture A->B HBr (48% in water), Acetic Acid, Reflux C 6-Hydroxybenzofuran-3-carboxylic acid B->C Workup & Isolation

Caption: High-level overview of the one-pot synthesis.

Materials and Equipment
Reagent/EquipmentGradeSupplier
Diethyl 2-((3-methoxyphenyl)oxy)-3-oxosuccinate≥98%Commercially Available
Acetic Acid (AcOH)GlacialStandard Supplier
Hydrobromic Acid (HBr)48% in waterStandard Supplier
TolueneAnhydrousStandard Supplier
Hydrochloric Acid (HCl)2 M aqueous solutionStandard Supplier
Brine (saturated NaCl solution)---Prepared in-house
Round-bottom flask with reflux condenser---Standard laboratory glass
Magnetic stirrer and heating mantle---Standard laboratory equipment
Rotary evaporator---Standard laboratory equipment
Detailed Step-by-Step Protocol

Step 1: Preparation of the Keto Diester Intermediate (Precursor Synthesis)

  • Note: This protocol begins with the pre-synthesized keto diester, Diethyl 2-((3-methoxyphenyl)oxy)-3-oxosuccinate. The synthesis of this precursor involves a two-step process: the reaction of 3-methoxyphenol with ethyl chloroacetate, followed by a base-promoted acylation with diethyl oxalate.[2][7]

Step 2: One-Pot Cyclization, Demethylation, and Saponification

  • Reaction Setup: In a suitable round-bottom flask, dissolve the keto diester intermediate (1 equivalent) in acetic acid.

  • Reagent Addition: At room temperature, add hydrobromic acid (48% in water, 10 equivalents).

  • Heating: Heat the mixture to reflux (approximately 100°C) and maintain for 3 hours.

  • Overnight Stirring: Lower the internal temperature to 85°C and stir overnight.

  • Reaction Monitoring (Optional but Recommended): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material and intermediates.[2]

  • Additional Reagent (if necessary): If monitoring indicates an incomplete reaction, cool the mixture, add an additional portion of HBr, and heat to reflux for another 1-2 hours.[2]

Step 3: Workup and Isolation

  • Cooling and Quenching: Cool the reaction mixture to room temperature and carefully pour it into cold water.

  • Acidification: Add a 2 M aqueous solution of HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as toluene.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield 6-hydroxybenzofuran-3-carboxylic acid as a solid.

  • Drying: Dry the purified product under vacuum.

Expected Results

This robust protocol is expected to yield the desired 6-hydroxybenzofuran-3-carboxylic acid with a purity of >99% and an overall yield of approximately 40% from the initial starting material (3-methoxyphenol).[1]

ParameterExpected Value
Yield ~40% (overall from 3-methoxyphenol)
Purity >99% (by HPLC)
Appearance Off-white to light brown solid

Characterization

A thorough characterization of the final product is crucial for validating its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the furan ring proton, and the hydroxyl and carboxylic acid protons. The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift (around 12 ppm).[8][9]

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carboxyl carbon (typically in the 165-185 ppm range), as well as the carbons of the benzofuran core.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

  • A very broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.[8]

  • A strong C=O stretch from the carboxylic acid, usually around 1710-1760 cm⁻¹.[8]

  • An O-H stretch from the phenolic hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 6-hydroxybenzofuran-3-carboxylic acid (C₉H₆O₄), the expected molecular weight is approximately 178.14 g/mol .

Safety and Handling Precautions

  • Hydrobromic acid and acetic acid are corrosive. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction is heated to reflux. Ensure that the glassware is properly assembled and clamped to prevent any leaks or accidents.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol before starting any experimental work.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient heating time or reagent concentration.Monitor the reaction by TLC/HPLC. If starting material persists, add more HBr and continue refluxing.
Low Yield Inefficient extraction or product loss during workup.Ensure complete extraction by performing multiple extractions. Be careful during solvent removal to avoid loss of product.
Impure Product Incomplete reaction or side product formation.Optimize purification by recrystallization, potentially trying different solvent systems. Column chromatography can be used for smaller scales if needed.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid. By adopting this robust, one-pot procedure, researchers and drug development professionals can efficiently access this valuable building block, thereby accelerating their research and development efforts in the synthesis of novel therapeutic agents.

References

The Versatile Scaffolding of 5-Hydroxybenzofuran-2-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Benzofuran Moiety

The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Its derivatives have garnered substantial attention in medicinal chemistry and materials science due to their wide-ranging therapeutic properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[1][2] Within this esteemed class of compounds, 5-Hydroxybenzofuran-2-carboxylic acid stands out as a particularly valuable and versatile building block for organic synthesis. The presence of three distinct functional groups—a phenolic hydroxyl, a carboxylic acid, and an electron-rich benzofuran ring system—provides multiple avenues for chemical modification, enabling the construction of complex molecular architectures.

This guide offers an in-depth exploration of the synthetic utility of this compound, providing detailed application notes and robust protocols for its key transformations. It is intended for researchers, scientists, and professionals in drug development who seek to leverage this scaffold in the design and synthesis of novel therapeutic agents and functional materials.

Core Reactivity and Synthetic Potential

The reactivity of this compound is dictated by its trifunctional nature. The carboxylic acid at the 2-position is a primary site for modifications such as esterification and amidation, allowing for the introduction of diverse side chains that can modulate a compound's physicochemical properties and biological activity.[1] The phenolic hydroxyl group at the 5-position offers another point for derivatization, such as etherification or esterification, and can also influence the electronic properties of the benzofuran ring. Furthermore, the benzofuran ring itself can participate in various reactions, including electrophilic substitution and palladium-catalyzed cross-coupling reactions.[3]

Below is a diagram illustrating the key reactive sites of this compound, highlighting its potential for diversification.

Caption: Key reactive sites on this compound.

Application in the Synthesis of Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[4] The benzofuran scaffold has proven to be a valuable framework for the design of potent kinase inhibitors.[4][5] Notably, novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1, a proto-oncogene protein kinase implicated in cell proliferation and survival.[6]

The synthesis of such inhibitors often involves the strategic functionalization of the this compound core to achieve optimal interactions with the kinase active site. The carboxylic acid and amino groups can form crucial salt-bridge and hydrogen bond interactions.[6]

Synthetic Workflow for Benzofuran-Based Kinase Inhibitors

The following diagram outlines a general workflow for the development of kinase inhibitors starting from this compound.

G A This compound B Amidation/Esterification at C2 A->B C Modification of 5-OH group A->C D Suzuki/Cross-Coupling on Benzofuran Ring A->D E Library of Derivatives B->E C->E D->E F Biological Screening (e.g., Kinase Assays) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I Candidate Drug H->I

Caption: Workflow for developing benzofuran-based kinase inhibitors.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key transformations of this compound. These have been designed to be self-validating, with explanations for critical steps to ensure reproducibility.

Protocol 1: Fischer Esterification of the Carboxylic Acid Moiety

Esterification is a fundamental transformation for modifying the solubility and pharmacokinetic properties of a lead compound. The Fischer esterification offers a straightforward and cost-effective method for this conversion.[7][8]

Objective: To synthesize the methyl ester of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution. Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Caution: CO2 gas evolution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
MethanolExcessReagent and Solvent
Sulfuric AcidCatalyticAcid Catalyst
Protocol 2: Amidation of the Carboxylic Acid Moiety

Amide bond formation is one of the most important reactions in medicinal chemistry.[9] Direct amidation of carboxylic acids can be achieved using various coupling reagents.

Objective: To synthesize an N-alkyl amide of this compound.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Dichloromethane (DCM) (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq) and a catalytic amount of DMAP.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add the coupling agent (e.g., DCC or EDC, 1.2 eq) portion-wise. Causality: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Work-up: Filter the reaction mixture to remove the urea byproduct (if DCC is used). Dilute the filtrate with DCM.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Amine1.1Nucleophile
DCC or EDC1.2Coupling Agent
DMAPCatalyticAcylation Catalyst
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds.[10] This can be applied to a halogenated derivative of this compound to introduce further structural diversity.

Objective: To synthesize a 5-hydroxy-7-phenylbenzofuran-2-carboxylic acid derivative from a 7-bromo precursor.

Materials:

  • 7-Bromo-5-hydroxybenzofuran-2-carboxylic acid ester

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent system (e.g., Toluene/Ethanol/Water)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 7-bromo-5-hydroxybenzofuran-2-carboxylic acid ester (1.0 eq), phenylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Solvent Addition and Degassing: Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Causality: Removal of oxygen is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Reaction: Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

ComponentRoleExample
Aryl HalideElectrophile7-Bromo-5-hydroxybenzofuran-2-carboxylic acid ester
Boronic AcidNucleophilePhenylboronic acid
Palladium CatalystCatalystPd(PPh3)4
BaseActivatorK2CO3

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of complex molecules with diverse biological activities. The protocols outlined in this guide provide a solid foundation for researchers to explore the full synthetic potential of this important scaffold in the pursuit of novel therapeutics and advanced materials. The strategic application of modern synthetic methodologies, such as cross-coupling reactions, further expands the accessible chemical space, paving the way for future discoveries.

References

Application Note & Protocol: A Comprehensive Guide to the DPah Assay for Evaluating the Antioxidant Activity of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Antioxidant Research and Benzofuran Scaffolds

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1][2] Antioxidants are vital molecules that can mitigate oxidative damage by neutralizing these harmful free radicals.[2] The scientific community is in a continuous search for novel and potent antioxidant agents. Within this landscape, benzofuran derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities, including significant antioxidant potential.[3][4] The unique structural framework of benzofuran makes it an excellent scaffold for the design and synthesis of new therapeutic agents.[3][4][5]

This application note provides a detailed, in-depth protocol for assessing the antioxidant activity of novel or synthesized benzofuran derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This guide is tailored for researchers, scientists, and professionals in the field of drug development, offering not just a step-by-step methodology but also the underlying scientific principles and data interpretation guidance necessary for robust and reliable results.

Principle of the DPPH Assay: A Visual and Mechanistic Overview

The DPPH assay is a rapid, simple, and widely used spectrophotometric method for screening the antioxidant capacity of various compounds.[6][7] The core of this assay lies in the use of DPPH, a stable free radical.[7][8] In its radical form, DPPH has a deep violet color in solution, with a characteristic strong absorption maximum at approximately 517 nm.[7]

When a benzofuran derivative (or any other antioxidant compound) is introduced into the DPPH solution, it can donate a hydrogen atom or an electron to the DPPH radical.[7] This act of donation neutralizes the free radical, converting it to its reduced form, DPPH-H.[9] This reduction is accompanied by a distinct color change from deep violet to a pale yellow or colorless solution.[2][7][9] The degree of this discoloration, which is quantified by a decrease in absorbance at 517 nm, is directly proportional to the radical scavenging ability of the tested benzofuran derivative.[7]

The primary mechanisms by which an antioxidant (AH) scavenges the DPPH radical are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[6]

  • Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the DPPH radical. DPPH• + AH → DPPH-H + A•

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the DPPH radical, which is then followed by the transfer of a proton. DPPH• + AH → DPPH⁻ + AH⁺• → DPPH-H + A•

The following diagram illustrates the fundamental reaction of the DPPH assay:

Caption: DPPH radical scavenging mechanism by an antioxidant.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well microplate format, which is ideal for high-throughput screening of multiple benzofuran derivatives and concentrations.

I. Materials and Reagents
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Benzofuran derivatives (test compounds)

  • Positive control: Ascorbic acid, Trolox, or Gallic acid[4]

  • Solvent: Methanol or Ethanol (spectrophotometric grade)[8]

  • 96-well microplates

  • Multichannel pipette

  • UV-Vis microplate reader

  • Analytical balance

  • Volumetric flasks and pipettes

  • Aluminum foil

II. Preparation of Solutions

A. DPPH Stock Solution (e.g., 0.2 mg/mL):

  • Accurately weigh 20 mg of DPPH powder using an analytical balance.

  • Dissolve the DPPH in 100 mL of methanol or ethanol in a volumetric flask.

  • Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[8][10]

  • Store the stock solution in a refrigerator at 4°C for no more than one week.

B. DPPH Working Solution (e.g., 0.1 mM):

  • Dilute the DPPH stock solution with the chosen solvent (methanol or ethanol) to achieve a final concentration that gives an absorbance of approximately 1.0 ± 0.1 at 517 nm.[11]

  • This working solution should be prepared fresh daily before the assay.[8]

C. Test Sample Stock Solutions (e.g., 1 mg/mL):

  • Accurately weigh 10 mg of each benzofuran derivative.

  • Dissolve each compound in 10 mL of the solvent to prepare a 1 mg/mL stock solution.

  • Ensure complete dissolution; sonication may be used if necessary.

D. Positive Control Stock Solution (e.g., 1 mg/mL):

  • Prepare a 1 mg/mL stock solution of the chosen positive control (e.g., ascorbic acid) in the same manner as the test samples.[7]

E. Serial Dilutions:

  • From the stock solutions of the benzofuran derivatives and the positive control, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[7]

  • The same solvent used for the stock solutions should be used for the dilutions.

III. Assay Procedure

The following workflow diagram outlines the key steps of the DPPH assay:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare DPPH Working Solution A1 Dispense 100 µL of DPPH Working Solution into 96-well plate P1->A1 P2 Prepare Serial Dilutions of Benzofuran Derivatives & Positive Control A2 Add 100 µL of Test Samples, Controls, and Blank to respective wells P2->A2 A1->A2 A3 Incubate in the dark at room temperature (e.g., 30 minutes) A2->A3 D1 Measure Absorbance at ~517 nm A3->D1 D2 Calculate % Radical Scavenging Activity D1->D2 D3 Determine IC50 Value D2->D3

Caption: Experimental workflow for the DPPH assay.

  • Plate Setup:

    • Blank: 100 µL of solvent + 100 µL of DPPH working solution. This serves as the control.

    • Test Samples: 100 µL of each benzofuran derivative dilution + 100 µL of DPPH working solution.

    • Positive Control: 100 µL of each positive control dilution + 100 µL of DPPH working solution.

    • Sample Blank (Optional but Recommended): 100 µL of each benzofuran derivative dilution + 100 µL of solvent. This is to correct for any intrinsic color of the test compounds.

  • Reaction Initiation: Add 100 µL of the DPPH working solution to all wells containing the test samples, positive control, and the blank.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for a specified period, typically 30 minutes.[8][12] The incubation time should be consistent across all experiments.

  • Absorbance Measurement: After incubation, measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.[12]

Data Analysis and Interpretation

I. Calculation of Percentage Radical Scavenging Activity

The antioxidant activity is expressed as the percentage of DPPH radical scavenging, which is calculated using the following formula[7]:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

Where:

  • A_control is the absorbance of the blank (solvent + DPPH).

  • A_sample is the absorbance of the test sample (benzofuran derivative + DPPH).

If a sample blank was used, the corrected sample absorbance is calculated as: (Absorbance of sample with DPPH) - (Absorbance of sample without DPPH).[7]

II. Determination of the IC50 Value

The IC50 (Inhibitory Concentration 50%) value is a key parameter for evaluating antioxidant efficacy. It represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.[7][12] A lower IC50 value indicates a higher antioxidant activity.

To determine the IC50 value:

  • Plot a graph with the percentage of scavenging activity on the Y-axis and the corresponding concentrations of the benzofuran derivative on the X-axis.

  • Use linear regression analysis to obtain the equation of the line (y = mx + c).[13][14]

  • Calculate the IC50 value by substituting y = 50 into the equation and solving for x[13][14]: IC50 = (50 - c) / m

Alternatively, non-linear regression analysis using software like GraphPad Prism can provide a more accurate determination of the IC50 value.[13]

III. Data Presentation

The results should be presented in a clear and organized manner. A summary table comparing the IC50 values of the different benzofuran derivatives and the positive control is highly recommended.

Table 1: Sample Data Presentation of Antioxidant Activity

CompoundIC50 (µg/mL) ± SD
Benzofuran Derivative 1[Insert Value]
Benzofuran Derivative 2[Insert Value]
Benzofuran Derivative 3[Insert Value]
Positive Control (e.g., Ascorbic Acid)[Insert Value]

SD: Standard Deviation from at least three independent experiments.

Trustworthiness and Validation of the Assay

To ensure the reliability and validity of the results obtained from the DPPH assay, the following points are crucial:

  • Positive Control: Always include a well-characterized antioxidant as a positive control (e.g., ascorbic acid, Trolox). This validates that the assay is performing as expected.[7]

  • Reproducibility: Each experiment should be performed in triplicate to ensure the reproducibility of the results.

  • Linearity: The assay should demonstrate a linear relationship between the concentration of the antioxidant and the percentage of radical scavenging within a certain range.

  • Method Validation: For rigorous applications, the assay method can be validated according to ICH guidelines, assessing parameters such as linearity, precision, and accuracy.[15][16]

Conclusion

The DPPH assay is a robust and efficient method for the preliminary screening of the antioxidant potential of benzofuran derivatives. The protocol detailed in this application note, when followed meticulously, provides a reliable framework for obtaining reproducible and comparable results. By understanding the underlying principles and adhering to best practices in execution and data analysis, researchers can effectively evaluate and compare the antioxidant efficacy of novel compounds, thereby accelerating the discovery and development of new therapeutic agents to combat oxidative stress-related diseases.

References

Application Note: A Detailed Protocol for Assessing the Cytotoxicity of 5-Hydroxybenzofuran-2-carboxylic acid using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Cytotoxicity Screening

In the fields of drug discovery, toxicology, and biomedical research, the accurate assessment of a compound's effect on cell viability is a foundational step. Cytotoxicity assays are critical for identifying therapeutic candidates that selectively target diseased cells while sparing healthy ones, as well as for flagging potentially toxic substances. Among the various methods available, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for evaluating cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

This application note provides a comprehensive, step-by-step protocol for determining the cytotoxic effects of 5-Hydroxybenzofuran-2-carboxylic acid on a selected cell line. Beyond a simple recitation of steps, this guide explains the rationale behind key procedures and highlights critical considerations to ensure data integrity and reproducibility, particularly addressing potential interferences associated with the chemical properties of the test compound.

The Scientific Principle of the MTT Assay

The MTT assay's utility is grounded in a simple biochemical principle: the enzymatic conversion of a water-soluble yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[3] This conversion is exclusively carried out by NAD(P)H-dependent oxidoreductase enzymes, most notably mitochondrial dehydrogenases, within metabolically active, living cells.[1][4][5] The resulting formazan crystals are retained within the cell.

Therefore, the quantity of formazan produced is directly proportional to the number of viable cells.[3][6] Following an incubation period, a solubilizing agent (typically Dimethyl Sulfoxide - DMSO) is added to dissolve the intracellular formazan crystals, yielding a colored solution whose absorbance can be quantified using a spectrophotometer (microplate reader).[6] A decrease in the measured absorbance in treated cells compared to untreated controls indicates a reduction in metabolic activity and, by extension, a loss of cell viability or a cytotoxic/cytostatic effect of the test compound.[4]

MTT_Mechanism cluster_0 Viable Cell cluster_1 Non-Viable Cell Mitochondrion Mitochondria (Active Dehydrogenases) Formazan Purple Formazan (Insoluble Crystals) Mitochondrion->Formazan MTT_in Yellow MTT (Enters Cell) MTT_in->Mitochondrion Reduction by NAD(P)H Mitochondrion_dead Compromised Mitochondria (Inactive Enzymes) No_Formazan No Formazan Production Mitochondrion_dead->No_Formazan MTT_in_dead Yellow MTT (Enters Cell) MTT_in_dead->Mitochondrion_dead

Figure 1: Mechanism of MTT Reduction. In viable cells, mitochondrial dehydrogenases convert yellow MTT to purple formazan. This reaction is absent in non-viable cells.

Materials and Reagents

  • Cell Line: Appropriate for the research question (e.g., HeLa, A549, HepG2). Ensure cells are in the exponential growth phase.

  • Test Compound: this compound (PubChem CID: 12208972).[7]

  • Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Dulbecco's Phosphate Buffered Saline (DPBS). Filter-sterilize through a 0.2 µm filter and store protected from light at 4°C.[8]

  • Solubilization Solution: Dimethyl Sulfoxide (DMSO), cell culture grade.

  • Phosphate Buffered Saline (PBS): Ca²⁺/Mg²⁺-free, sterile.

  • Trypsin-EDTA: 0.25% or 0.05% as required for cell detachment.

  • Equipment:

    • Sterile, clear, flat-bottomed 96-well cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Microplate reader with a filter between 550 and 600 nm.[1]

    • Multichannel pipette.

    • Inverted microscope.

    • Hemocytometer or automated cell counter.

Detailed Experimental Protocol

The following protocol is a comprehensive workflow from cell preparation to data acquisition.

MTT_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding (Plate cells in 96-well plate) B 2. Cell Adherence (Incubate for 24h) A->B C 3. Compound Treatment (Add serial dilutions of test compound) B->C D 4. Incubation (Expose cells for 24-72h) C->D E 5. MTT Addition (Add MTT reagent to each well) D->E F 6. Formazan Development (Incubate for 3-4h) E->F G 7. Solubilization (Add DMSO to dissolve crystals) F->G H 8. Absorbance Reading (Measure at 570 nm) G->H I 9. Data Analysis (Calculate % Viability and IC50) H->I

Figure 2: MTT Assay Experimental Workflow. A step-by-step overview of the procedure from cell seeding to final data analysis.

Step 1: Cell Seeding
  • Cell Preparation: Harvest cells that are in a logarithmic growth phase (typically 70-80% confluent) using Trypsin-EDTA. Neutralize trypsin with complete growth medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated counter to determine the cell concentration.

  • Dilution: Dilute the cell suspension to the optimal seeding density in complete growth medium. This density must be determined empirically for each cell line to ensure cells are still in an exponential growth phase at the end of the assay (typically 5,000-10,000 cells/well).

  • Plating: Seed 100 µL of the cell suspension into each well of a 96-well plate. Do not seed cells in the outermost wells, as these are prone to evaporation (the "edge effect"); instead, fill these with 100 µL of sterile PBS to maintain humidity.

  • Incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume normal growth.

Step 2: Compound Preparation and Treatment
  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[3]

  • Serial Dilutions: Perform a serial dilution of the stock solution in serum-free medium to create a range of working concentrations. A typical 2-fold or 10-fold dilution series is recommended to cover a broad dose-response range.

  • Treatment: After the 24-hour incubation, carefully aspirate the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells.

  • Controls: It is essential to include the following controls on every plate:

    • Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5% DMSO in serum-free medium). This represents 100% cell viability.

    • Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to confirm assay performance.

    • Media Blank: Wells containing only culture medium (no cells) to measure background absorbance.

    • Compound Blank: Wells containing medium and the highest concentration of the test compound (no cells) to check for direct MTT reduction by the compound.[4]

  • Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

Step 3: MTT Assay and Data Acquisition
  • MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[1]

  • Incubation for Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals. Check for crystal formation under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals. Add 150 µL of DMSO to each well.[9]

  • Mixing: Place the plate on an orbital shaker for 15-20 minutes at a low speed to ensure complete solubilization of the formazan crystals. Visually inspect the wells to confirm that all purple crystals have dissolved.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard).[1] A reference wavelength of >650 nm can be used to subtract background absorbance from plate imperfections.[1]

Data Analysis and Interpretation

Step 1: Correcting Absorbance Values

First, subtract the average absorbance value of the media blank wells from all other absorbance readings to correct for background.

  • Corrected Absorbance = (Absorbance of Sample Well) - (Average Absorbance of Media Blank)

Step 2: Calculating Percentage Viability

Cell viability is expressed as a percentage relative to the vehicle control.

  • % Viability = [ (Corrected Absorbance of Treated Cells) / (Average Corrected Absorbance of Vehicle Control) ] * 100

Step 3: Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

  • Plot Data: Create a dose-response curve by plotting % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a software package like GraphPad Prism or a suitable Excel add-in to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).[10][11]

  • Calculate IC₅₀: The software will calculate the IC₅₀ value from the fitted curve.[10]

Sample Data Presentation
Compound Conc. (µM)Raw Absorbance (Replicate 1)Raw Absorbance (Replicate 2)Raw Absorbance (Replicate 3)Average Corrected Absorbance% Viability
0 (Vehicle)1.2541.2881.2711.221100.0%
11.1981.2111.2301.16395.2%
100.9550.9810.9630.91675.0%
500.6420.6190.6550.58948.2%
1000.3110.3250.3080.26521.7%
2500.1500.1450.1520.0998.1%
Media Blank0.0510.0520.0490.000N/A

Note: Corrected absorbance is calculated after subtracting the average media blank absorbance (0.051).

Critical Considerations and Troubleshooting

  • Compound Interference: this compound contains a phenol group, which can have antioxidant or reducing properties. It is crucial to run a "Compound Blank" control (compound in media, no cells) to ensure the compound does not directly reduce MTT, which would lead to a false-positive signal for viability.[12][13] If interference is observed, consider an alternative viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Incomplete Solubilization: Ensure formazan crystals are fully dissolved before reading the plate, as incomplete solubilization is a common source of error.[4] If DMSO is insufficient, gentle warming or extended shaking may help.

  • Cell Density: The initial seeding density is critical. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and slowed metabolism, affecting MTT reduction and underestimating toxicity.

  • Phenol Red: The phenol red pH indicator in most culture media can interfere with absorbance readings. Using phenol red-free medium for the final MTT incubation and solubilization steps can improve accuracy.

References

Application Note: A Practical Guide to the Purification of Benzofuran Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Purity in Benzofuran Chemistry

Benzofuran derivatives represent a cornerstone in medicinal chemistry and materials science, with a vast number of natural products and synthetic compounds containing this heterocyclic scaffold.[1][2][3][4] Their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, makes them highly valuable in drug discovery and development.[3][5] The efficacy and safety of these compounds are intrinsically linked to their purity. Therefore, robust and efficient purification methodologies are paramount. This application note provides a comprehensive guide to the purification of benzofuran compounds using column chromatography, a fundamental technique for isolating compounds of interest from complex reaction mixtures.

Principle of Separation: Adsorption Chromatography

Column chromatography operates on the principle of differential adsorption. A mixture is passed through a column packed with a solid stationary phase, and a liquid mobile phase is used to carry the components through the column. The separation is achieved because different components of the mixture have different affinities for the stationary phase. Compounds that have a stronger interaction with the stationary phase will move through the column more slowly, while those with a weaker interaction will be eluted more quickly.

For the purification of benzofuran compounds, normal-phase chromatography is most commonly employed. In this mode, a polar stationary phase, typically silica gel, is used in conjunction with a non-polar mobile phase. The polarity of the benzofuran derivative, which is influenced by its various functional groups, will determine its retention time on the column.

Strategic Protocol for Benzofuran Purification

A successful column chromatography purification relies on a systematic approach, from the initial analysis of the crude mixture to the final isolation of the pure compound.

Preliminary Analysis with Thin-Layer Chromatography (TLC)

Before setting up a column, it is crucial to analyze the crude reaction mixture using Thin-Layer Chromatography (TLC). TLC provides a quick and inexpensive way to:

  • Determine the number of components in the mixture.

  • Assess the polarity of the target benzofuran compound.

  • Select an appropriate solvent system (mobile phase) for the column.

Protocol for TLC Analysis:

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate (silica gel coated).

  • Develop the plate in a TLC chamber containing a test solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the separated spots under UV light or by using a staining agent.

  • The ideal solvent system will give the desired benzofuran compound an Rf value of approximately 0.3, ensuring good separation from impurities.[6]

Selecting the Stationary and Mobile Phases

Stationary Phase: For most benzofuran purifications, silica gel (200-400 mesh) is the stationary phase of choice due to its high resolving power and cost-effectiveness.[7][8][9] However, it is important to note that silica gel is acidic and can cause degradation of acid-sensitive benzofuran derivatives.[10]

Considerations for Acid-Sensitive Benzofurans:

  • Deactivated Silica Gel: To mitigate degradation, silica gel can be deactivated by treatment with a base, such as triethylamine. A common practice is to add 0.1-1% triethylamine to the eluent.[10]

  • Alternative Stationary Phases: If degradation persists, consider using a more neutral stationary phase like alumina.[10]

  • Minimize Contact Time: Employing flash chromatography, which uses pressure to accelerate the mobile phase flow, can reduce the time the compound spends on the column.

Mobile Phase: The mobile phase, or eluent, is a crucial factor in achieving good separation. For benzofurans, a mixture of a non-polar solvent and a slightly more polar solvent is typically used. Common solvent systems include:

  • Hexane/Ethyl Acetate [11]

  • Petroleum Ether/Ethyl Acetate [7][8][12]

The ratio of these solvents is adjusted based on the TLC analysis to achieve the desired separation. A gradual increase in the polarity of the mobile phase during the elution process (gradient elution) can be employed to separate compounds with a wide range of polarities.

Column Preparation and Sample Loading

Proper column packing is essential for a high-resolution separation.

Protocol for Column Packing (Slurry Method):

  • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane).

  • Pour the slurry into the chromatography column, ensuring that no air bubbles are trapped.

  • Allow the silica gel to settle, creating a uniform and level bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample and eluent addition.[6]

Sample Loading: The crude sample can be loaded onto the column using two main methods:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.

  • Dry Loading: For samples that are not very soluble in the mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder is then carefully added to the top of the column. This method often leads to better separation.

Elution and Fraction Collection

Once the sample is loaded, the elution process begins.

  • Start with the non-polar solvent system determined by TLC.

  • Continuously add the mobile phase to the top of the column, maintaining a constant flow rate.

  • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Monitor the separation by analyzing the collected fractions using TLC.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

Analysis of Fractions and Product Isolation
  • Spot each collected fraction on a TLC plate to identify the fractions containing the pure benzofuran compound.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified benzofuran derivative.

Visualizing the Workflow

The following diagram illustrates the key steps in the purification of benzofuran compounds using column chromatography.

Benzofuran_Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Select Solvent System) SP_Selection Stationary Phase Selection (Silica Gel) TLC->SP_Selection MP_Selection Mobile Phase Selection (Hexane/EtOAc) TLC->MP_Selection Packing Column Packing (Slurry Method) SP_Selection->Packing MP_Selection->Packing Loading Sample Loading (Dry/Wet) Packing->Loading Elution Elution & Fraction Collection Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Pooling Combine Pure Fractions Fraction_Analysis->Pooling Isolation Solvent Removal (Rotary Evaporation) Pooling->Isolation Pure_Product Pure Benzofuran Isolation->Pure_Product

Caption: Workflow for Benzofuran Purification by Column Chromatography.

Troubleshooting Common Issues

Problem Possible Cause Solution
Low product recovery - Compound is too polar and strongly adsorbed to the silica gel.- Compound is degrading on the column.- Increase the polarity of the mobile phase.- Use deactivated silica gel or an alternative stationary phase.[10]- Minimize the time on the column (flash chromatography).
Poor separation of compounds - Inappropriate mobile phase.- Column was not packed properly.- Too much sample was loaded.- Optimize the solvent system using TLC.- Repack the column carefully to ensure a uniform bed.- Reduce the amount of sample loaded onto the column.
Compound elutes with the solvent front - Mobile phase is too polar.- Use a less polar mobile phase.
Streaking or tailing of spots on TLC - Sample is too concentrated.- Presence of highly polar impurities.- Compound is interacting with the silica gel.- Dilute the sample before spotting on the TLC plate.- Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase.- Consider using deactivated silica gel.

Conclusion

Column chromatography is an indispensable technique for the purification of benzofuran compounds. A systematic and well-planned approach, starting with careful TLC analysis and selection of appropriate stationary and mobile phases, is key to achieving high purity and good recovery. By understanding the principles of the technique and being aware of potential challenges, researchers can effectively isolate benzofuran derivatives for further study and application in drug development and materials science.

References

Application Notes and Protocols: Evaluating the Anticancer Effects of Benzofurans Using Cell Culture Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Benzofurans in Oncology

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have garnered significant attention for their broad spectrum of biological activities, with anticancer properties being a major focus of investigation.[1][3][4] Numerous studies have demonstrated the potent cytotoxic effects of benzofuran derivatives against a wide array of human cancer cell lines, including those of the breast, colon, lung, and cervix, as well as leukemia.[3][4][5] The therapeutic potential of these compounds lies in their ability to modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][6]

This comprehensive guide provides detailed application notes and protocols for evaluating the anticancer effects of novel benzofuran derivatives using established in vitro cell culture techniques. As a senior application scientist, this document aims to provide not just procedural steps, but also the scientific rationale behind these methodologies to ensure robust and reproducible results.

Part 1: Foundational Techniques in Cancer Cell Culture

Reliable and reproducible data begins with meticulous cell culture practices. Adherence to aseptic techniques is paramount to prevent contamination that can compromise experimental outcomes.[7]

1.1. Cell Line Selection and Maintenance:

The choice of cancer cell lines is critical and should be guided by the research question. Factors to consider include the tumor type of interest (e.g., MCF-7 for breast cancer, A549 for lung carcinoma), the genetic background of the cells (e.g., p53 status), and their growth characteristics.[1][3][8]

  • Routine Maintenance: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).[9] Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[10] Regularly examine cultures microscopically for confluency and signs of contamination.[9]

1.2. Cell Seeding for Experiments:

Proper cell seeding density is crucial for obtaining consistent results. The optimal density depends on the cell line's growth rate and the duration of the experiment.[11]

Assay Type Plate Format Typical Seeding Density (cells/well) Incubation Time (before treatment)
Cytotoxicity (e.g., MTT)96-well5,000 - 20,00024 hours
Apoptosis (Flow Cytometry)6-well200,000 - 500,00024 hours
Western Blot6-well or 10 cm dish500,000 - 2,000,00024 hours
Cell Cycle Analysis6-well200,000 - 400,00024 hours

Note: These are general guidelines; optimization for each cell line is recommended.

Part 2: Core Assays for Evaluating Anticancer Activity

A multi-faceted approach is necessary to comprehensively evaluate the anticancer effects of benzofuran derivatives. The following assays provide insights into cytotoxicity, induction of apoptosis, effects on the cell cycle, and inhibition of cell migration.

2.1. Assessment of Cytotoxicity and Cell Viability:

Cytotoxicity assays are the initial step in screening for anticancer activity, determining the concentration of the compound that inhibits cancer cell growth.[8][11]

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][12] It relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product.[13]

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at the optimized density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of the benzofuran derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[10] Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.[12]

Causality and Self-Validation: A dose-dependent decrease in absorbance is indicative of the compound's cytotoxic effect. Including a positive control (e.g., doxorubicin) helps validate the assay's performance. It's important to note that some compounds can interfere with the MTT assay, so alternative methods like LDH or ATP-based assays may be considered for confirmation.[14][15][16]

2.2. Elucidating the Mechanism of Cell Death: Apoptosis Assays

A key characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells.[12]

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay is a gold standard for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.

Protocol: Annexin V/PI Staining

  • Cell Treatment and Harvesting: Treat cells with the benzofuran derivative for the desired time. Harvest both adherent and floating cells.[17]

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. At least 10,000 events should be collected per sample.[17]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Expert Insight: This dual staining method allows for the differentiation between different stages of cell death, providing a more nuanced understanding of the compound's effect.

Western Blot Analysis of Apoptosis Markers

Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic cascade.[10] Key markers include caspases and members of the Bcl-2 family.

Key Apoptotic Markers for Western Blot:

  • Caspases: Caspases are a family of proteases that execute the apoptotic program. The activation of executioner caspases, like caspase-3 and caspase-7, is a hallmark of apoptosis. Detecting the cleaved (active) forms of these caspases is a strong indicator of apoptosis.

  • PARP (Poly (ADP-ribose) polymerase): PARP is a substrate for activated caspase-3. Cleavage of PARP is another key indicator of apoptosis.

  • Bcl-2 Family Proteins: This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that regulate the intrinsic (mitochondrial) pathway of apoptosis.[10] The ratio of pro- to anti-apoptotic proteins can reveal the signaling pathways involved.

Protocol: Western Blot for Apoptosis Markers

  • Cell Lysis: After treatment with the benzofuran derivative, harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[19]

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptotic markers of interest overnight at 4°C.[19]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[19]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

Trustworthiness of Data: An increase in the levels of cleaved caspases and cleaved PARP, alongside a shift in the ratio of Bcl-2 family proteins towards a pro-apoptotic state, provides strong, multi-faceted evidence of apoptosis induction. Normalizing band intensities to a loading control like β-actin or GAPDH is crucial for accurate quantification.[10]

2.3. Investigating Effects on Cell Cycle Progression

Dysregulation of the cell cycle is a fundamental characteristic of cancer.[20] Many anticancer drugs exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating.[17]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17][21]

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells with the benzofuran derivative for a specified time.[17]

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[17]

  • Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase A to prevent staining of RNA.[17]

  • Flow Cytometry Acquisition: Analyze the DNA content of individual cells using a flow cytometer.[17]

Data Interpretation: An accumulation of cells in a particular phase of the cell cycle (e.g., G2/M) following treatment suggests that the benzofuran derivative induces cell cycle arrest at that checkpoint.[20]

2.4. Assessing Impact on Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis.[22]

Transwell Migration and Invasion Assays

The Transwell assay, also known as the Boyden chamber assay, is a widely used method to study cell migration and invasion in vitro.[22][23] It utilizes a two-chamber system separated by a porous membrane.[22]

  • Migration Assay: Measures the ability of cells to move through the porous membrane towards a chemoattractant.[22]

  • Invasion Assay: A variation of the migration assay where the membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel, to mimic the basement membrane. This assay measures the ability of cells to degrade the ECM and invade.[22]

Protocol: Transwell Assay

  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert membrane with Matrigel.[24]

  • Cell Seeding: Seed serum-starved cells in the upper chamber.

  • Chemoattractant Addition: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.[23]

  • Incubation: Incubate the plate to allow cells to migrate or invade through the membrane.

  • Cell Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have moved to the lower surface of the membrane.

  • Quantification: Count the number of stained cells in several microscopic fields to determine the extent of migration or invasion.

Expert Insight: A significant reduction in the number of migrated or invaded cells in the presence of the benzofuran derivative indicates its potential to inhibit metastasis.

Part 3: Visualizing Pathways and Workflows

Signaling Pathways and Experimental Workflows

Benzofuran derivatives can exert their anticancer effects by targeting multiple signaling pathways.[1] For instance, some derivatives have been shown to induce apoptosis by modulating the RAS/RAF/MEK/ERK signaling pathway or by inhibiting mTOR signaling.[3][6][25]

Diagram: Generalized Apoptosis Induction Pathway

Benzofuran Benzofuran Derivative Signaling Upstream Signaling (e.g., mTOR, ERK) Benzofuran->Signaling Inhibition Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio) Signaling->Bcl2_Family Regulation Mitochondria Mitochondria Bcl2_Family->Mitochondria ↑ Permeability Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 (Initiator) Cytochrome_c->Caspase_9 Activation Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage Cleavage

Caption: Generalized signaling cascade for benzofuran-induced apoptosis.

Diagram: Experimental Workflow for Anticancer Evaluation

cluster_0 Initial Screening cluster_1 Mechanism of Action Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50 Determine IC50 Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Annexin V/PI, Western Blot) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Migration Migration/Invasion Assays (Transwell) IC50->Migration

Caption: A typical workflow for evaluating the anticancer properties of a compound.

Conclusion

The multifaceted nature of cancer necessitates a comprehensive evaluation of potential therapeutic agents. The protocols outlined in this guide provide a robust framework for characterizing the anticancer effects of novel benzofuran derivatives. By systematically assessing cytotoxicity, the induction of apoptosis, effects on the cell cycle, and the potential to inhibit metastasis, researchers can gain a thorough understanding of a compound's therapeutic potential. Adherence to these detailed methodologies, coupled with a strong understanding of the underlying scientific principles, will ensure the generation of high-quality, reliable data essential for advancing the development of new cancer therapies.

References

Application Notes & Protocols: The 5-Hydroxybenzofuran-2-carboxylic Acid Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Medicinal Chemists

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

The benzofuran core, a heterocyclic system composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1] Compounds containing this motif are ubiquitous in nature and have demonstrated a vast spectrum of biological activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-viral properties.[2] Within this important class, 5-Hydroxybenzofuran-2-carboxylic acid stands out as a particularly versatile starting point for drug discovery. Its structure combines three key pharmacophoric features: the planar benzofuran ring system for aromatic interactions, a hydroxyl group at the 5-position acting as a crucial hydrogen bond donor/acceptor, and a carboxylic acid at the 2-position that can serve as a key binding motif or a handle for chemical modification.[3][4]

This guide provides an in-depth exploration of the applications of the this compound scaffold, moving beyond mere descriptions to explain the mechanistic rationale, structure-activity relationships (SAR), and practical protocols that underpin its use in modern drug development.

Part 1: A Versatile Core for Anticancer Drug Design

The benzofuran-2-carboxylic acid framework has been successfully exploited to develop novel anticancer agents that function through diverse mechanisms, including the inhibition of critical cell signaling pathways.[5][6]

Mechanism I: Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. The benzofuran-2-carboxylic acid scaffold has proven to be an excellent template for designing potent kinase inhibitors.

Causality in Design: A notable success is the development of inhibitors for Pim-1, a proto-oncogene serine/threonine kinase implicated in cell survival and proliferation. X-ray crystallography studies revealed that the carboxylic acid group of the benzofuran inhibitor forms a critical salt-bridge interaction with a conserved lysine residue in the ATP-binding pocket of Pim-1, while an amino group, often introduced via an amide linkage, forms essential hydrogen bonds.[4] This demonstrates how the inherent features of the scaffold are leveraged for high-affinity binding. Similarly, benzofuran derivatives have been identified as potent inhibitors of Protein Kinase CK2, another important cancer target.[7]

Quantitative Data: Pim-1 Kinase Inhibition

Compound ID Modification on Benzofuran Core Pim-1 IC₅₀ (nM) Pim-2 IC₅₀ (nM) Selectivity
29 Amine-substituted phenylamide 10 25 Good vs. 442 kinases
38 Piperazine-substituted phenylamide 8 15 High
39 Morpholine-substituted phenylamide 12 30 High

Data synthesized from Xiang et al., Bioorg Med Chem Lett, 2011.[4]

cluster_0 Pim-1 Kinase Active Site ATP ATP Substrate Substrate Protein ATP->Substrate Binds & Phosphorylates Inhibitor Benzofuran-2-COOH Derivative Inhibitor->ATP Competitively Blocks Binding Phosphorylated_Substrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival Phosphorylated_Substrate->Proliferation Promotes

Caption: Competitive inhibition of Pim-1 kinase by a benzofuran-2-carboxylic acid derivative.

Mechanism II: Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival. Its constitutive activation is a key factor in the progression of many cancers.[2] A series of novel benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were designed based on the lead compound KL-1156 and showed potent inhibition of NF-κB transcriptional activity alongside significant cytotoxicity against various human cancer cell lines.[6]

Structure-Activity Relationship (SAR): For these amide derivatives, SAR studies revealed that incorporating hydrophobic groups on the N-phenyl ring enhanced NF-κB inhibitory activity, while groups capable of mesomeric electron donation (+M effect) potentiated the direct anticancer effects.[6] This highlights a rational path for dual-action drug design.

cluster_cytoplasm Cytoplasm LPS Stimulus (e.g., LPS, TNF-α) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases Nucleus Nucleus NFkB_p65->Nucleus Translocates Inhibitor Benzofuran Derivative Inhibitor->IKK Inhibits Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Initiates

Caption: Inhibition of the NF-κB pathway by benzofuran derivatives.

Mechanism III: LYP Inhibition for Cancer Immunotherapy

Lymphoid-tyrosine phosphatase (LYP) is a key negative regulator of the T-cell receptor (TCR) signaling pathway. Inhibiting LYP can enhance T-cell activation, making it an attractive target for cancer immunotherapy. Researchers have identified that the benzofuran-2-carboxylic acid moiety can act as a potent phosphotyrosine (pTyr) mimic, enabling it to bind to and inhibit LYP.[8] This innovative approach led to the development of LYP inhibitors that significantly suppressed tumor growth in mouse models by boosting antitumor immunity.[8]

Quantitative Data: LYP Inhibition

Compound LYP Kᵢ (μM) Selectivity vs. other PTPs In Vivo Efficacy (MC38 model)
D14 1.34 Moderate to Good Significant tumor growth suppression
D34 0.93 Good Significant tumor growth suppression

Data synthesized from Liu et al., Eur J Med Chem, 2023.[8]

Part 2: Application in Developing Novel Anti-inflammatory Agents

Chronic inflammation is an underlying cause of numerous human diseases. The benzofuran scaffold is a cornerstone in the search for new anti-inflammatory drugs.[9] Derivatives of this compound have been shown to potently suppress inflammatory responses by targeting the interconnected NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10][11]

Mechanism of Action: In response to inflammatory stimuli like lipopolysaccharide (LPS), activation of the NF-κB and MAPK (ERK, JNK, p38) pathways leads to the production of pro-inflammatory mediators. Benzofuran-based compounds can inhibit the phosphorylation of key proteins in these cascades (e.g., IKK, IκBα, p65, ERK, JNK), effectively shutting down the inflammatory response.[10] This leads to a dose-dependent reduction in the secretion of nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-1β).[9][10][11]

Quantitative Data: Inhibition of Inflammatory Mediators

Derivative Type Target Mediator IC₅₀ (µM) Cell Line
Piperazine/benzofuran hybrid (5d) NO Production 52.23 RAW 264.7
Aza-benzofuran (1) NO Production 17.3 RAW 264.7
Aza-benzofuran (4) NO Production 16.5 RAW 264.7
Fluorinated benzofuran (6) PGE₂ Production ~1.1 Macrophages
Fluorinated benzofuran (6) IL-6 Secretion ~1.2 Macrophages

Data synthesized from Chen et al., Int J Mol Sci, 2023; Zhang et al., Mar Drugs, 2022; and Bence et al., Int J Mol Sci, 2023.[9][10][12]

Part 3: Key Experimental Protocols

The translation of a chemical scaffold into a therapeutic agent relies on robust and reproducible experimental methodologies. The following protocols provide a framework for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of a Benzofuran-2-Carboxamide Derivative

This protocol details the coupling of an amine to the carboxylic acid, a fundamental step in creating libraries of derivatives for SAR studies.

Rationale: The conversion of the carboxylic acid to an acid chloride using oxalyl chloride creates a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with an amine to form a stable amide bond. Dichloromethane (DCM) is used as an inert solvent. The reaction is typically run at low temperatures to control reactivity and then allowed to warm to ensure completion. The final purification by column chromatography is essential to isolate the desired product from byproducts and unreacted starting materials.

Step-by-Step Methodology:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere at 0 °C, add a catalytic amount of DMF (1-2 drops). Add oxalyl chloride (1.5 eq) dropwise.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Amine Coupling: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve the desired amine (e.g., 4-fluoroaniline, 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM.

  • Addition: Add the amine solution dropwise to the freshly prepared acid chloride solution at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Assay for NF-κB Transcriptional Activity

This protocol uses a reporter gene assay to quantify the inhibitory effect of a compound on NF-κB activity in macrophage cells.

Rationale: RAW 264.7 cells are stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. When NF-κB is activated by LPS, it binds to this element and drives the expression of luciferase. The amount of light produced upon addition of a substrate is directly proportional to NF-κB activity. An inhibitor will prevent this process, leading to a decrease in the luminescent signal.

Start Seed RAW 264.7 cells (with NF-κB luciferase reporter) in 96-well plates Incubate1 Incubate 24h Start->Incubate1 Pretreat Pre-treat cells with Benzofuran Derivative (various concentrations) Incubate1->Pretreat Incubate2 Incubate 1h Pretreat->Incubate2 Stimulate Stimulate with LPS (e.g., 1 µg/mL) Incubate2->Stimulate Incubate3 Incubate 6-12h Stimulate->Incubate3 Lyse Lyse cells Incubate3->Lyse Assay Add luciferase substrate & measure luminescence Lyse->Assay Analyze Analyze Data: Calculate % Inhibition and IC₅₀ values Assay->Analyze

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells stably expressing the NF-κB luciferase reporter into a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.

  • Pre-incubation: Incubate the plate for 1-2 hours at 37 °C and 5% CO₂.

  • Stimulation: Add lipopolysaccharide (LPS) to all wells (except the unstimulated control) to a final concentration of 1 µg/mL to induce NF-κB activation.

  • Incubation: Incubate the plate for an additional 6-12 hours.

  • Lysis and Measurement: Remove the medium and lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system (e.g., Promega's ONE-Glo™). Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated, LPS-stimulated control wells (representing 100% activity). Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Hydroxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-hydroxybenzofuran-2-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. As a cornerstone scaffold in many biologically active compounds, mastering its synthesis is crucial for advancing pharmaceutical and materials science research.[1][2] This document provides in-depth, field-proven insights and validated protocols to ensure the success of your experiments.

General Synthesis Overview: The PIDA-Mediated Approach

A prevalent and effective method for synthesizing 5-hydroxybenzofurans involves the tandem in situ oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds.[3] This reaction is often mediated by Phenyliodine(III) diacetate (PIDA) as an oxidant and a Lewis acid catalyst, such as Zinc Iodide (ZnI₂).[4] This one-pot process offers an efficient route to the desired benzofuran core, generating water as the sole byproduct.[3]

The general reaction scheme involves the oxidation of hydroquinone, followed by a coupling reaction with the enol form of the β-dicarbonyl compound, and subsequent intramolecular cyclization to form the benzofuran ring. The choice of catalyst, oxidant, solvent, and temperature are all critical parameters that significantly influence the reaction's outcome.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in 5-hydroxybenzofuran synthesis are a common hurdle and can be attributed to several factors. A systematic approach to troubleshooting is essential.

  • Sub-optimal Reaction Conditions: The interplay between the catalyst, oxidant, solvent, and temperature is the most critical aspect of this synthesis. For the PIDA-mediated synthesis, a combination of Zinc Iodide (ZnI₂) as the catalyst in chlorobenzene at 95 °C has proven effective.[4] Deviations from optimal conditions can drastically reduce yield.

  • Incorrect Reactant Ratio: The molar ratio of hydroquinone to the β-dicarbonyl compound is crucial. An excess of the β-dicarbonyl compound is often used to drive the reaction towards the product.[3][4] Experimenting with this ratio is a key optimization step.

  • Insufficient Reaction Time: Complex organic reactions require adequate time to reach completion. It is highly recommended to monitor the reaction's progress using Thin-Layer Chromatography (TLC).[4] This allows you to determine the optimal reaction time and avoid premature quenching of the reaction.

  • Substrate Reactivity: The electronic nature of your starting materials plays a significant role. Hydroquinones substituted with electron-donating groups generally lead to higher yields. Conversely, β-ketoesters with electron-withdrawing groups on an aromatic ring may result in poor yields.[4]

  • Polymerization: A significant competing reaction is the polymerization of starting materials or reactive intermediates, which sequesters reactants and reduces the yield of the desired benzofuran.[4]

Q2: I'm observing a significant amount of side products. How can I improve the reaction's selectivity?

A2: The formation of side products often arises from competing reaction pathways. Enhancing selectivity requires fine-tuning the reaction conditions to favor the desired pathway.

  • Catalyst Selection: The choice of Lewis acid catalyst can profoundly influence selectivity. For instance, in related syntheses where both indoles and benzofurans can form, catalysts like CuCl₂, BiCl₃, and FeCl₃ have been shown to favor benzofuran formation, whereas zinc halides might favor other products under different conditions.[4]

  • Solvent Choice: The solvent can affect the relative stability of intermediates and transition states, thereby influencing the reaction pathway. For the PIDA-mediated synthesis, chlorobenzene and toluene have been reported to provide good yields and selectivity.[4]

  • Temperature Control: Excessive heat can provide the activation energy for undesired side reactions. Maintaining a consistent and optimized temperature is crucial. While higher temperatures can increase the reaction rate, they may do so at the expense of selectivity.[4]

Q3: My reaction mixture is turning into a dark, tar-like substance, suggesting polymerization. How can I prevent this?

A3: Polymerization is a common issue, especially with electron-rich phenols like hydroquinone, which can be easily oxidized to form polymeric materials.

  • Controlled Addition of Oxidant: Adding the oxidant (e.g., PIDA) slowly and in portions can help maintain a low concentration of highly reactive intermediates at any given time, thus minimizing their propensity to polymerize.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative polymerization caused by atmospheric oxygen, especially at elevated temperatures.

  • Lowering Temperature: While this may slow down the desired reaction, operating at the lowest effective temperature can significantly reduce the rate of polymerization.

Q4: I'm struggling with the purification of the final product. What are the best practices?

A4: The purification of carboxylic acids can be challenging due to their polarity and potential for low solubility.

  • Column Chromatography: This is a standard method for purifying the crude product. A silica gel stationary phase with a gradient of ethyl acetate in hexane is often effective for separating the desired product from less polar impurities.

  • Acid Precipitation: This technique is particularly useful for purifying carboxylic acids. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt.[5] The solution is then filtered to remove any insoluble impurities. Subsequently, careful acidification of the filtrate (e.g., with 1 M HCl) to a pH of 2-3 will precipitate the purified carboxylic acid, which can then be collected by filtration.[5]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity.

Data Summary: Optimizing Reaction Conditions

The following tables summarize the impact of different reaction parameters on the synthesis of 5-hydroxybenzofurans, based on published data.

Table 1: Effect of Catalyst and Oxidant

Catalyst (0.25 mmol)Oxidant (0.55 mmol)Yield (%)
ZnI₂ PIDA 96
ZnCl₂PIDA75
Zn(OTf)₂PIDA81
I₂H₂O₂45
NonePIDAND

Reaction conditions: Hydroquinone (0.50 mmol), β-dicarbonyl compound (1.00 mmol), catalyst, oxidant in chlorobenzene (5 mL) stirred for 6 hours. ND = Not Detected. Data sourced from[3].

Table 2: Effect of Solvent

SolventYield (%)
Chlorobenzene 96
Toluene85
Dioxane78
Acetonitrile62
Dichloromethane55

Reaction conditions: Hydroquinone (0.50 mmol), β-dicarbonyl compound (1.00 mmol), ZnI₂ (0.25 mmol), PIDA (0.55 mmol) in solvent (5 mL) stirred for 6 hours. Data sourced from[3].

Experimental Protocols & Workflows

Diagram 1: PIDA-Mediated Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add Reactants to Flask (Hydroquinone, β-dicarbonyl, ZnI₂, PIDA) B 2. Add Solvent (Chlorobenzene) A->B C 3. Heat and Stir (95 °C, 6 hours) B->C D 4. Monitor by TLC C->D E 5. Quench with Water D->E Completion F 6. Separate Organic Phase E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography (Silica Gel) G->H I 9. Obtain Pure Product H->I

Caption: Experimental workflow for the synthesis of 5-hydroxybenzofuran.

Protocol 1: PIDA-Mediated Synthesis of a 5-Hydroxybenzofuran Derivative

This protocol is a generalized procedure based on optimized conditions reported in the literature.[3][4]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the hydroquinone substrate (0.50 mmol), the β-dicarbonyl compound (1.00 mmol), Zinc Iodide (ZnI₂, 0.25 mmol), and Phenyliodine(III) diacetate (PIDA, 0.55 mmol).[4]

  • Solvent Addition: Add chlorobenzene (5 mL) to the reaction mixture.[4]

  • Reaction: Stir the reaction mixture and heat to 95 °C in an oil bath for 6 hours.

  • Monitoring: Monitor the progress of the reaction periodically by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding deionized water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-hydroxybenzofuran derivative.[4]

Diagram 2: Purification via Acid Precipitation

G A Crude Carboxylic Acid B Dissolve in aq. Base (e.g., NaOH, NaHCO₃) A->B C Filter to Remove Insoluble Impurities B->C D Acidify Filtrate (e.g., HCl to pH 2-3) C->D E Precipitate Forms D->E F Collect by Filtration E->F G Wash with Cold Water F->G H Dry to Obtain Pure Product G->H

References

Technical Support Center: Optimizing Benzofuran-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Benzofuran-2-carboxylic acid and its derivatives are crucial intermediates in the development of a wide range of biologically active molecules.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, ensuring you can optimize your reaction conditions for maximal yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of benzofuran-2-carboxylic acid, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of Benzofuran-2-Carboxylic Acid in Perkin Rearrangement

Question: I am attempting to synthesize benzofuran-2-carboxylic acid from a 3-halocoumarin via the Perkin rearrangement, but I am observing very low yields or no product at all. What are the likely causes and how can I improve the outcome?

Answer: The Perkin rearrangement is a robust method for converting 3-halocoumarins to benzofuran-2-carboxylic acids through a base-catalyzed ring contraction.[1][2] Low yields in this reaction typically stem from issues with the reaction conditions or the quality of the starting materials.

Underlying Causes and Solutions:

  • Insufficient Base: The reaction is base-catalyzed, involving an initial ring fission of the coumarin.[1][3] If the base is not present in a sufficient amount or is not strong enough, the reaction will not proceed efficiently.

    • Solution: Ensure you are using a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide. The literature often reports successful reactions using NaOH in ethanol or methanol.[1]

  • Reaction Temperature and Time: The traditional Perkin rearrangement often requires heating under reflux for several hours to ensure complete conversion.[1]

    • Solution: If you are running the reaction at a lower temperature, consider increasing it to the reflux temperature of your solvent. For a more efficient process, microwave-assisted synthesis can dramatically reduce the reaction time to as little as 5 minutes with very high yields.[1]

  • Quality of 3-Halocoumarin: The purity of your starting 3-halocoumarin is critical. Impurities can interfere with the reaction and lead to the formation of side products.

    • Solution: Purify the 3-halocoumarin before use, for example, by recrystallization. Ensure the halogen at the 3-position is appropriate (bromine is commonly used).[1]

  • Inefficient Work-up: The product of the rearrangement is a sodium or potassium salt of the carboxylic acid.[1] Improper acidification during work-up will result in the loss of product.

    • Solution: After the reaction is complete and the solvent has been removed, dissolve the residue in water and acidify with a strong acid like concentrated hydrochloric acid to a pH of 1 to precipitate the free carboxylic acid.[1]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [1]

  • In a microwave reaction vial, combine the 3-bromocoumarin (1 equivalent) with ethanol and a solution of sodium hydroxide.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at 300W for 5 minutes, maintaining a temperature of approximately 79°C.

  • After cooling, concentrate the reaction mixture using a rotary evaporator.

  • Dissolve the crude product in a minimum amount of water.

  • Acidify the solution with concentrated hydrochloric acid to pH 1, which will cause the benzofuran-2-carboxylic acid to precipitate.

  • Collect the solid product by vacuum filtration and dry it in an oven.

Issue 2: Formation of Side Products in the Synthesis from Salicylaldehyde and an Alpha-Haloacetate

Question: I am synthesizing ethyl benzofuran-2-carboxylate from salicylaldehyde and ethyl bromoacetate, but I am getting a mixture of products, including the O-alkylated intermediate. How can I promote the desired cyclization?

Answer: This is a common issue in this synthetic route, which involves an initial O-alkylation of the salicylaldehyde followed by an intramolecular cyclization.[4][5] The formation of the O-alkylated intermediate as a major product indicates that the cyclization step is not proceeding to completion.

Underlying Causes and Solutions:

  • Base Strength and Type: The choice of base is crucial. A weaker base may favor the O-alkylation but not be strong enough to promote the subsequent intramolecular condensation and dehydration to form the benzofuran ring.

    • Solution: Using a stronger base like sodium ethoxide can facilitate both the initial alkylation and the subsequent cyclization.[6] Potassium carbonate is also commonly used, but the reaction may require longer reflux times.[5][7]

  • Reaction Conditions: Insufficient heating or reaction time can lead to incomplete cyclization.

    • Solution: Ensure the reaction is heated to reflux for an adequate period. Monitoring the reaction by TLC is essential to determine when the starting materials and intermediate have been consumed.[7]

  • Water Content: The presence of water can interfere with the reaction, especially if using a moisture-sensitive base.

    • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction.

Workflow for Optimizing Cyclization

start Low Yield of Cyclized Product check_base Verify Base Strength and Stoichiometry start->check_base weak_base Increase Base Strength (e.g., NaOEt) or Amount check_base->weak_base Weak or Insufficient check_conditions Review Reaction Temperature and Time check_base->check_conditions Adequate monitor_tlc Monitor Reaction Progress by TLC weak_base->monitor_tlc increase_temp Increase to Reflux Temperature and Extend Reaction Time check_conditions->increase_temp Too Low or Short check_moisture Assess for Moisture Contamination check_conditions->check_moisture Optimal increase_temp->monitor_tlc use_anhydrous Use Anhydrous Solvents and Reagents check_moisture->use_anhydrous Suspected end Improved Yield of Benzofuran-2-carboxylate check_moisture->end Not Suspected use_anhydrous->monitor_tlc monitor_tlc->end

Caption: Troubleshooting workflow for incomplete cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to benzofuran-2-carboxylic acid?

A1: Several effective methods exist for the synthesis of benzofuran-2-carboxylic acid and its esters. The most common include:

  • Perkin Rearrangement: This involves the base-catalyzed ring contraction of 3-halocoumarins. It is a high-yielding reaction, especially with microwave assistance.[1][8]

  • Reaction of Salicylaldehyde with α-Haloacetates: This involves the O-alkylation of a salicylaldehyde with an ester like ethyl chloroacetate or ethyl bromoacetate, followed by an intramolecular cyclization.[4][7][9]

  • Sonogashira Coupling followed by Cyclization: This modern approach involves the palladium-catalyzed coupling of an o-iodophenol with a terminal alkyne, followed by cyclization to form the benzofuran ring.[10][11][12][13]

Q2: How can I purify the final benzofuran-2-carboxylic acid product?

A2: Purification strategies depend on the nature of the impurities. Common methods include:

  • Recrystallization: This is often effective for solid products. The choice of solvent will depend on the solubility of your specific benzofuran-2-carboxylic acid derivative.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique.[7][14] A solvent system such as ethyl acetate and petroleum ether is often used.[7]

  • Acid-Base Extraction: Since the product is a carboxylic acid, you can use acid-base extraction to separate it from neutral organic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent, and the product precipitated by acidification.

Q3: Can I synthesize substituted benzofuran-2-carboxylic acids using these methods?

A3: Yes, these methods are generally applicable to the synthesis of substituted derivatives. The substituents on the starting materials will be carried through to the final product. For example, using a substituted salicylaldehyde or a substituted 3-halocoumarin will result in a correspondingly substituted benzofuran-2-carboxylic acid.[1][15] The electronic nature of the substituents can sometimes affect reaction rates and yields.[6]

Q4: What is the mechanism of the Perkin rearrangement for this synthesis?

A4: The mechanism of the Perkin rearrangement in this context involves two main stages:[1][3]

  • Base-catalyzed ring fission: The reaction begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the 3-halocoumarin. This leads to the opening of the lactone ring to form the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[1]

  • Intramolecular cyclization: The resulting phenoxide anion then acts as a nucleophile, attacking the vinyl halide intramolecularly to form the benzofuran ring and expel the halide ion. This cyclization is typically the slower, rate-determining step.[3]

Reaction Mechanism: Perkin Rearrangement

Coumarin 3-Halocoumarin RingFission Base-Catalyzed Ring Fission Coumarin->RingFission Intermediate (E)-2-halo-3-(2-hydroxyphenyl)acrylate dianion RingFission->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Product Benzofuran-2-carboxylate Cyclization->Product

Caption: Key stages of the Perkin rearrangement mechanism.

Comparative Data on Reaction Conditions

Synthesis MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Perkin Rearrangement 3-Halocoumarin, NaOH or KOHReflux in ethanol for ~3 hours, or microwave at 79°C for 5 min[1]High yields, can be very fast with microwave irradiation.Requires synthesis of the 3-halocoumarin precursor.
From Salicylaldehyde Salicylaldehyde, Ethyl bromoacetate, K₂CO₃ or NaOEtReflux in acetonitrile or ethanol for 24-72 hours.[5][7]Readily available starting materials.Can result in incomplete cyclization and side products.[6]
Sonogashira/Cyclization o-Iodophenol, Terminal alkyne, Pd catalyst, Cu co-catalystMild conditions, often one-pot procedures.[10][11][12]High functional group tolerance, good for complex derivatives.Requires transition metal catalysts which can be expensive and require careful removal.

References

Technical Support Center: Scale-Up Synthesis of 5-Hydroxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Hydroxybenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Benzofuran derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2][3] The successful and efficient synthesis of this compound is a critical step in the development of novel therapeutics.

This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the scale-up process.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Question: We are experiencing significantly lower than expected yields of this compound during our scale-up synthesis. What are the likely causes and how can we improve the yield?

Answer:

Low yields during the scale-up of this compound synthesis can stem from several factors, primarily related to reaction conditions and the stability of intermediates.

Potential Causes and Solutions:

  • Incomplete Cyclization: The formation of the benzofuran ring is a critical step.[4] On a larger scale, inefficient heat transfer can lead to localized temperature variations, resulting in incomplete reaction.

    • Solution: Ensure uniform heating by using a jacketed reactor with efficient stirring. Monitor the internal reaction temperature closely. A gradual temperature ramp to the desired reflux may be more effective than rapid heating.

  • Side Reactions: The presence of the hydroxyl group can lead to undesired side reactions, such as O-alkylation if appropriate protecting groups are not used or if the reaction conditions are not optimized.

    • Solution: Consider protecting the hydroxyl group, for example, as a methoxy or benzyloxy ether, prior to the cyclization step.[5] The protecting group can be removed in a subsequent step.

  • Sub-optimal Base and Solvent: The choice of base and solvent is crucial for the cyclization reaction.[6]

    • Solution: A systematic screening of bases (e.g., potassium carbonate, sodium hydroxide) and solvents (e.g., DMF, ethanol) may be necessary to find the optimal combination for your specific scale.[7][8] For instance, a microwave-assisted Perkin rearrangement using sodium hydroxide in ethanol has been shown to produce high yields of benzofuran-2-carboxylic acids.[6]

  • Degradation of the Product: The final product, this compound, can be sensitive to prolonged exposure to high temperatures or harsh acidic/basic conditions during workup.

    • Solution: Minimize the reaction time and the duration of exposure to extreme pH values during extraction and purification. A rapid workup at lower temperatures is advisable.

Experimental Workflow for Yield Optimization:

Caption: A systematic workflow for troubleshooting and optimizing the yield of this compound.

Issue 2: Formation of Impurities, Especially Decarboxylation Product

Question: Our final product is contaminated with a significant amount of 5-hydroxybenzofuran, the decarboxylated by-product. How can we prevent this?

Answer:

The decarboxylation of carboxylic acids, particularly those with activating groups, is a common challenge, often exacerbated by heat.[9][10][11]

Potential Causes and Solutions:

  • Excessive Heat: The carboxylic acid group on the benzofuran ring can be labile at high temperatures, leading to the loss of carbon dioxide.[9][11]

    • Solution: Carefully control the temperature during the final stages of the reaction and during purification. If distillation is used for purification, employ vacuum distillation to lower the boiling point and reduce thermal stress on the molecule.

  • Acidic or Basic Conditions: Strong acidic or basic conditions, especially at elevated temperatures, can promote decarboxylation.[10]

    • Solution: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during the workup. If an acid is used for precipitation, add it slowly at a low temperature.

  • Trace Metal Catalysis: Trace amounts of certain metals can catalyze decarboxylation.

    • Solution: Ensure all glassware and reactors are thoroughly cleaned. If a metal catalyst was used in a previous step, ensure its complete removal.

Troubleshooting Decarboxylation:

Parameter Potential Issue Recommended Action
Temperature Overheating during reaction or purificationImplement precise temperature control; use high-vacuum for distillation.
pH Harsh acidic or basic conditions during workupPerform neutralization at low temperatures; minimize time at extreme pH.
Catalyst Residue Trace metals from previous stepsEnsure thorough purification of intermediates to remove any residual catalysts.
Issue 3: Difficulties in Purification and Isolation

Question: We are struggling to purify this compound on a large scale. Column chromatography is not feasible, and recrystallization gives poor recovery. What are our options?

Answer:

Purification is a significant hurdle in scaling up any chemical synthesis. The physicochemical properties of this compound can make its isolation challenging.

Purification Strategies:

  • Recrystallization Optimization:

    • Solvent Screening: A single solvent may not be ideal. Experiment with solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) to find a system that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Seeding: Use a small amount of pure product to induce crystallization. This can improve the crystal form and purity.

    • Cooling Profile: A slow, controlled cooling rate often yields larger, purer crystals. Crash cooling can trap impurities.

  • Acid-Base Extraction:

    • This technique leverages the acidic nature of the carboxylic acid and the phenolic hydroxyl group. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). This will selectively extract the carboxylic acid into the aqueous layer, leaving non-acidic impurities behind.

    • Subsequently, acidify the aqueous layer to precipitate the pure product, which can then be collected by filtration.

  • Slurry Washing:

    • If the product has low solubility in a particular solvent in which the impurities are soluble, you can perform a slurry wash. Suspend the crude solid in the solvent, stir for a period, and then filter. This can be a very effective and scalable purification method.

Purification Decision Tree:

Purification_Strategy Start Crude Product A Assess Impurity Profile Start->A B Recrystallization Feasible? A->B C Optimize Recrystallization B->C Yes D Acid-Base Extraction B->D No End Pure Product C->End E Slurry Wash D->E E->End

Caption: A decision-making diagram for selecting an appropriate large-scale purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: When scaling up, it is crucial to be aware of several safety hazards.[12] Handling of corrosive reagents like sodium hydroxide and strong acids requires appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats.[12] The reaction may be exothermic, so a proper cooling system and temperature monitoring are essential to prevent runaways. Additionally, some organic solvents are flammable and should be handled in a well-ventilated area, away from ignition sources.[12]

Q2: Can you recommend a starting material for a scalable synthesis?

A2: A common and often cost-effective starting material is a substituted salicylaldehyde or a dihydroxyacetophenone.[13] For instance, the synthesis can proceed from 2,5-dihydroxyacetophenone.[13] Another route involves the Perkin rearrangement of 3-halocoumarins.[6] The choice of starting material will depend on factors like cost, availability, and the number of synthetic steps.

Q3: Are there any specific analytical techniques you recommend for monitoring the reaction progress and product purity?

A3: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. For quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, and Mass Spectrometry (MS) will confirm the molecular weight.

Q4: How does the presence of the hydroxyl group affect the reactivity of the molecule during synthesis?

A4: The hydroxyl group is an electron-donating group, which can influence the reactivity of the aromatic ring. It is also a nucleophile and can participate in side reactions. As mentioned in the troubleshooting section, protecting the hydroxyl group before certain reaction steps can be a viable strategy to prevent unwanted side products and improve the overall yield and purity.

References

preventing degradation of 5-Hydroxybenzofuran-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for 5-Hydroxybenzofuran-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability and storage of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your materials and the reproducibility of your experiments.

Introduction: The Inherent Stability Challenges of a Bifunctional Molecule

This compound is a valuable building block in medicinal chemistry and materials science. Its utility is derived from its unique bifunctional structure, incorporating both a phenolic hydroxyl group and a carboxylic acid moiety on a benzofuran scaffold. However, these same functional groups are the primary sites of potential degradation, making the molecule susceptible to environmental factors. Understanding these liabilities is the first step toward mitigating them. The principal degradation pathways of concern are:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of colored quinone-type species, fundamentally altering the molecule's structure and reactivity.

  • Decarboxylation: The carboxylic acid group, particularly due to its position on the electron-rich benzofuran ring, can be lost as carbon dioxide (CO₂), especially under thermal stress.[1]

This guide will provide you with a comprehensive framework for preventing these and other potential degradation pathways, ensuring the long-term stability of your this compound samples.

Troubleshooting Guide: A Proactive Approach to Stability

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I've noticed my solid this compound has developed a yellowish or brownish tint over time. What is causing this discoloration, and is the material still usable?

Answer:

The discoloration you are observing is a classic indicator of oxidative degradation. The phenolic hydroxyl group at the 5-position is susceptible to oxidation, which can lead to the formation of quinone-like structures. These resulting compounds are often highly colored and can significantly impact the purity of your material.

  • Causality: This process is typically accelerated by exposure to three main factors:

    • Atmospheric Oxygen: The primary culprit in oxidative degradation.

    • Light (Photodegradation): UV and even visible light can provide the energy to initiate oxidative reactions.[2]

    • Elevated Temperatures: Heat can increase the rate of chemical reactions, including oxidation.

  • Is it still usable? The usability of the discolored material depends on the stringency of your application. For sensitive downstream applications, such as in drug development, the presence of these impurities could be detrimental. It is highly recommended to assess the purity of the material using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), before use. For less sensitive applications, you may be able to proceed, but be aware that the actual concentration of the desired compound is lower than expected.

Question 2: My recent analyses show a lower than expected purity for my this compound sample, even though there is no significant discoloration. What could be the issue?

Answer:

In the absence of discoloration, the most likely cause of reduced purity is decarboxylation. This is a "silent" degradation pathway as the primary degradation product, 5-hydroxybenzofuran, is colorless.

  • Causality: Decarboxylation is the loss of the carboxylic acid group as CO₂.[1] This is often induced by:

    • Thermal Stress: Even moderate long-term storage at ambient temperatures can promote slow decarboxylation.

    • Moisture: The presence of water can facilitate this process.

  • Troubleshooting Steps:

    • Confirm Identity of Impurity: Utilize a mass spectrometry (MS) detector coupled with your chromatography system to confirm the presence of a compound with the molecular weight of 5-hydroxybenzofuran.

    • Review Storage Conditions: Ensure that your material has been consistently stored at the recommended low temperatures and in a desiccated environment.

Question 3: I am dissolving this compound in a solvent for my experiments. What precautions should I take to prevent degradation in solution?

Answer:

Solutions of this compound are generally more susceptible to degradation than the solid material. The primary concerns in solution are oxidation and potential interactions with the solvent.

  • Solvent Choice:

    • Use high-purity, degassed solvents. Solvents can contain dissolved oxygen, which will promote oxidation. Degassing with an inert gas (nitrogen or argon) prior to use is a critical step.

    • Avoid solvents that may have reactive impurities, such as peroxides in aged ethers.

  • Handling Practices:

    • Prepare solutions fresh whenever possible.

    • If a solution must be stored, even for a short period, it should be blanketed with an inert gas and stored in the dark at low temperatures (2-8°C).

    • Consider the use of antioxidants. For non-reactive applications, a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) can be added to the solvent to inhibit oxidation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, the following conditions are recommended:

  • Temperature: 2-8°C. For very long-term storage (years), -20°C is preferable.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[4][5] This can be achieved by backfilling the container with the inert gas before sealing.

  • Light: Protect from light by using an amber glass vial or by storing the vial in a dark container.

  • Container: Use a tightly sealed container to prevent moisture ingress. For added protection, the primary container can be placed in a secondary container with a desiccant.

Q2: How can I monitor the stability of my this compound sample over time?

A2: A well-developed, stability-indicating HPLC method is the gold standard for monitoring the purity of your sample. This method should be able to separate the intact parent compound from its potential degradation products. Regular testing (e.g., every 6-12 months) of a retained sample will provide a clear history of its stability under your storage conditions.

Q3: Is this compound sensitive to pH?

A3: Yes, as a carboxylic acid and a phenol, the compound's stability in solution can be pH-dependent. At high pH, the phenoxide ion is more susceptible to oxidation than the protonated phenol. While the carboxylate form is generally stable, extreme pH conditions should be avoided unless required by the experimental protocol.

Data Presentation: Recommended Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term); -20°C (long-term)Reduces the rate of all chemical degradation pathways, including oxidation and decarboxylation.[6][7]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation of the phenolic hydroxyl group by displacing oxygen.[4][5]
Light Protected from light (Amber vial/darkness)Minimizes photodegradation, which can initiate and accelerate oxidative processes.[8][9]
Humidity Dry (use of desiccants recommended)Prevents hydrolysis and can slow down other degradation pathways.
Container Tightly sealed, chemically inert (glass)Prevents exposure to atmospheric oxygen and moisture.[10]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a starting point for a reverse-phase HPLC method to assess the purity of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • A linear gradient from 10% to 90% Mobile Phase B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has a strong absorbance, for example, determined by a UV scan (a starting point could be around 275 nm).[8]

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute with the initial mobile phase composition to a working concentration (e.g., 0.1 mg/mL).

Protocol 2: Forced Degradation Study

To understand the potential degradation pathways and to validate your analytical method, a forced degradation study is invaluable.[10][11][12]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 105°C) for 48 hours.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

After each stress condition, analyze the samples by the stability-indicating HPLC method to observe the formation of degradation products.

Mandatory Visualizations

cluster_storage Optimal Storage Workflow start Receive Compound store_conditions Store at 2-8°C (or -20°C long-term) in amber vial start->store_conditions inert_gas Blanket with Inert Gas (Ar/N₂) store_conditions->inert_gas seal Tightly Seal Container inert_gas->seal secondary_containment Place in Secondary Container with Desiccant seal->secondary_containment end_storage Stable Compound secondary_containment->end_storage

Caption: Recommended workflow for the optimal storage of this compound.

cluster_oxidation Oxidative Pathway cluster_decarboxylation Decarboxylation Pathway parent This compound C₉H₆O₄ oxidized_product Quinone-type Species (Colored Impurities) parent->oxidized_product O₂ / Light / Heat decarboxylated_product 5-Hydroxybenzofuran + CO₂ (Colorless Impurity) parent->decarboxylated_product Heat / Moisture

Caption: Primary degradation pathways for this compound.

References

troubleshooting unexpected NMR peaks in 5-Hydroxybenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for the Modern Researcher

Welcome to the technical support guide for 5-Hydroxybenzofuran-2-carboxylic acid. As drug development professionals and researchers, you understand that clean, interpretable data is the bedrock of discovery. An unexpected peak in a Nuclear Magnetic Resonance (NMR) spectrum can derail progress, leading to questions about sample purity, degradation, or experimental artifacts. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common spectral anomalies encountered when working with this specific molecule. Here, we move beyond simple problem-and-solution lists to explain the underlying chemical principles, ensuring you can not only solve the current issue but also prevent future occurrences.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum shows a very broad singlet far downfield (around 10-13 ppm) and another broad peak that varies in position (typically 5-9 ppm). Are these impurities?

A1: Unlikely. These are characteristic, and often variable, signals of the molecule itself.

The two labile protons in this compound—the carboxylic acid proton (-COOH) and the phenolic hydroxyl proton (-OH)—are acidic and engage in rapid chemical exchange with each other and with trace amounts of water in the NMR solvent. This exchange, combined with intermolecular hydrogen bonding, leads to significant peak broadening.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet in the δ 10.0-13.2 ppm region.[1] Its exact chemical shift is highly dependent on solvent, concentration, and temperature.[2][3]

  • Phenolic Proton (-OH): The phenolic proton also gives rise to a broad signal, which can appear over a wide range (δ 4-12 ppm).[1] Its position is sensitive to the same factors as the carboxylic acid proton.

Trustworthiness Check: The D₂O Shake Protocol

To definitively confirm that these broad peaks correspond to your -OH and -COOH protons, you can perform a simple deuterium exchange experiment.

Experimental Protocol: D₂O Exchange

  • Acquire Initial Spectrum: Dissolve your sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for several seconds to ensure mixing.

  • Re-acquire Spectrum: Acquire the ¹H NMR spectrum again.

  • Analyze: The signals corresponding to the -OH and -COOH protons will significantly decrease in intensity or disappear entirely.[4] This occurs because the acidic protons are replaced by deuterium, which is not observed in ¹H NMR.

Q2: I'm seeing sharp, unexpected singlets or multiplets in my spectrum, particularly around δ 2.1, 1.2, 3.5, and 7.2 ppm. What are these?

A2: These are very likely signals from residual laboratory solvents.

Even after extensive drying under high vacuum, trace amounts of solvents used during synthesis, purification (e.g., column chromatography, recrystallization), or glassware cleaning can remain in the sample.[4] These are among the most common sources of unexpected peaks.[5]

Expertise & Causality: Solvents become entrapped within the crystal lattice of a solid sample or hang on tightly due to intermolecular forces, making them difficult to remove completely.[4] Their sharp signals can sometimes obscure or overlap with peaks from your compound of interest.

Below is a table of common solvent impurities and their approximate ¹H NMR chemical shifts in two frequently used deuterated solvents. Note that these values can shift slightly depending on the sample matrix.

Data Presentation: Common Residual Solvents in ¹H NMR (ppm)

ImpuritySignal TypeApprox. Shift in CDCl₃Approx. Shift in DMSO-d₆
AcetoneSinglet2.172.09
Ethyl AcetateQuartet, Triplet4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)
DichloromethaneSinglet5.305.76
Diethyl EtherQuartet, Triplet3.48 (q), 1.21 (t)3.38 (q), 1.09 (t)
HexaneMultiplet~1.25, ~0.88~1.24, ~0.86
TolueneMultiplet7.27-7.17, 2.36 (s)7.26-7.15, 2.30 (s)
Water (H₂O/HOD)Broad Singlet~1.56~3.33
Chloroform (residual protio)Singlet7.26 8.32
DMSO (residual protio)Quintet2.622.50

Source: Data compiled from multiple authoritative sources.[6][7][8]

Troubleshooting Workflow: Identifying Solvent Impurities

The following workflow provides a logical path to identifying and addressing solvent contamination.

Mandatory Visualization: Troubleshooting Workflow

G start Unexpected Peak Observed check_table Compare peak shift and multiplicity to common impurity tables. start->check_table d2o_shake Perform D₂O shake to check for H₂O. start->d2o_shake review_protocol Review synthesis and purification protocols. Which solvents were used? check_table->review_protocol d2o_shake->review_protocol confirm Confirm impurity identity (if necessary, spike sample). review_protocol->confirm re_purify Re-purify sample. (e.g., recrystallization, high vacuum) end Spectrum Interpreted re_purify->end confirm->re_purify

Caption: A logical workflow to diagnose unexpected peaks in an NMR spectrum.

Q3: My spectrum has peaks that don't match common solvents. Could they be from starting materials?

A3: Yes, this is a distinct possibility, especially if purification was incomplete.

The synthesis of this compound often proceeds via the hydrolysis of its corresponding ethyl ester, ethyl 5-hydroxybenzofuran-2-carboxylate.[9][10] Incomplete hydrolysis is a common issue that would leave residual starting material in your final product.

Potential Impurity Profile:

  • Ethyl 5-hydroxybenzofuran-2-carboxylate: If this starting material is present, you would expect to see a characteristic ethyl group pattern: a quartet around δ 4.1-4.4 ppm and a triplet around δ 1.2-1.4 ppm.

  • Ethanol: As a byproduct of the hydrolysis, ethanol may also be present. It typically shows a quartet around δ 3.6 ppm and a triplet around δ 1.2 ppm.

Mandatory Visualization: Potential Synthetic Impurities

G cluster_main Structures A 5-Hydroxybenzofuran- 2-carboxylic acid (Target Molecule) B Ethyl 5-hydroxybenzofuran- 2-carboxylate (Starting Material) C Ethanol (Byproduct)

Caption: The target molecule and potential synthesis-related impurities.

Authoritative Grounding & Actionable Advice: Review your reaction monitoring data (e.g., TLC, LC-MS) to check for complete conversion. If starting material is suspected, re-purification is necessary. A second hydrolysis step or careful recrystallization from an appropriate solvent system can effectively remove these impurities.

Q4: I'm observing a complex pattern in the aromatic region that doesn't fit the expected structure, or I have a singlet around δ 10 ppm. What could this indicate?

A4: These signals could point towards degradation or the presence of isomeric or oxidized impurities.

  • Oxidation: Benzofuran rings, especially those with electron-donating hydroxyl groups, can be susceptible to oxidation. If the aldehyde precursor was used and the reaction was incomplete or over-oxidized, you might have traces of 2,4-dihydroxybenzaldehyde or its corresponding benzoic acid. A sharp singlet around δ 9.5-10.5 ppm could indicate a residual aldehyde proton.[11]

  • Decarboxylation: While requiring harsh conditions (high heat), decarboxylation could lead to the formation of 5-hydroxybenzofuran. This would simplify the aromatic region and cause the disappearance of the carboxylic acid proton signal.

  • Isomeric Impurities: Depending on the synthetic route, isomeric impurities could be present, leading to a more complex set of peaks in the aromatic region (δ 6.5-8.0 ppm).[11] Comparing your spectrum to literature values or reference spectra is crucial.

Self-Validating Protocol: Purity Assessment

  • Run a ¹³C NMR: A ¹³C NMR spectrum is an excellent tool for assessing purity. The number of signals should correspond to the number of unique carbons in your molecule. Impurities will often present as small but distinct additional peaks. The carbonyl carbon of the carboxylic acid should appear around 160-180 ppm.[3]

  • Obtain Mass Spectrometry Data: High-resolution mass spectrometry (HRMS) can confirm the mass of your compound and help identify the masses of any impurities present.

  • Use a Different NMR Solvent: Acquiring a spectrum in a different solvent (e.g., switching from CDCl₃ to DMSO-d₆) can resolve overlapping peaks and provide a different perspective on the sample's composition, as solvent-solute interactions can alter chemical shifts.[4][12]

By systematically working through these troubleshooting steps, you can confidently identify the source of unexpected NMR peaks and ensure the integrity of your experimental data.

References

Technical Support Center: Method Refinement for the Perkin Rearrangement in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzofuran synthesis via the Perkin rearrangement. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this classic yet powerful reaction. Here, we move beyond simple protocols to delve into the nuances of the reaction, offering troubleshooting advice and refined methods to help you overcome common challenges and optimize your synthetic outcomes.

The Perkin rearrangement, first reported by William Henry Perkin in 1870, is a valuable method for converting 3-halocoumarins into benzofuran-2-carboxylic acids through a base-catalyzed ring contraction.[1][2] While effective, the reaction is not without its difficulties. This guide provides a structured, question-and-answer-based approach to address specific issues you may encounter in your laboratory work.

Troubleshooting Guide & FAQs

Here we address common problems encountered during the Perkin rearrangement for benzofuran synthesis, providing explanations and actionable solutions.

Q1: My Perkin rearrangement is resulting in a low yield of the desired benzofuran-2-carboxylic acid. What are the primary causes and how can I improve it?

A1: Low yields in the Perkin rearrangement are a frequent challenge and can stem from several factors:

  • Incomplete Reaction: The traditional Perkin rearrangement often requires prolonged heating (several hours) at reflux to reach completion.[3][4] Incomplete conversion is a common reason for low yields.

    • Solution: Consider extending the reaction time. Alternatively, microwave-assisted synthesis has been shown to dramatically reduce reaction times to as little as 5 minutes while achieving high yields (often >90%).[3][5]

  • Suboptimal Base Conditions: The strength and concentration of the base are critical for the initial ring opening of the 3-halocoumarin, which is the first step of the rearrangement.[4][6]

    • Solution: Sodium hydroxide in ethanol or methanol is commonly used.[4] Ensure the base is fully dissolved and present in a sufficient molar excess to drive the reaction forward. The purity of the base is also important, so use a fresh, high-quality reagent.

  • Purity of Starting Material: The purity of the 3-halocoumarin starting material is paramount. Impurities can lead to side reactions and inhibit the desired rearrangement.

    • Solution: Purify the starting 3-halocoumarin by recrystallization or column chromatography before use. Confirm its purity by analytical techniques such as NMR and melting point analysis.

Q2: I'm observing a significant amount of a byproduct that is not my target benzofuran. What is this byproduct and how can I minimize its formation?

A2: A common byproduct is the uncyclized, ring-opened intermediate, specifically a (Z)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[4] This occurs when the initial base-catalyzed ring fission of the coumarin proceeds, but the subsequent intramolecular nucleophilic attack of the phenoxide on the vinyl halide to form the benzofuran ring is inefficient.[4][7]

  • Mechanistic Insight: The reaction proceeds in two distinct stages: a rapid base-catalyzed ring fission followed by a slower cyclization.[6] If the conditions for the second step are not optimal, the intermediate will accumulate.

  • Solutions to Favor Cyclization:

    • Temperature and Concentration: Ensure the reaction is maintained at a sufficiently high temperature (reflux) to provide the activation energy for the cyclization step.[7] Running the reaction at a higher concentration can also favor the intramolecular cyclization.

    • Solvent Choice: The use of polar solvents like ethanol or methanol is generally effective. However, exploring other high-boiling point polar aprotic solvents might be beneficial in specific cases.

    • Microwave Irradiation: As mentioned, microwave heating can significantly promote the cyclization step, leading to higher yields of the desired benzofuran.[3]

Q3: The reaction seems to be very slow, even with extended reflux times. What factors could be inhibiting the reaction rate?

A3: A sluggish reaction can be frustrating. Several factors can contribute to a slow reaction rate:

  • Insufficient Heating: Ensure your reaction setup is providing adequate and consistent heating to maintain reflux. Use a heating mantle with a temperature controller and ensure good insulation of the reaction flask.

  • Base Quality: An old or partially decomposed base will have lower efficacy. Use a freshly opened bottle of a high-purity base.

  • Substituent Effects: The electronic nature of the substituents on the coumarin ring can influence the reaction rate. Electron-withdrawing groups can sometimes slow down the reaction. While you cannot change the substrate, you can try to push the reaction to completion with more forcing conditions (higher temperature, longer reaction time, or microwave assistance).

Q4: Are there any modern refinements to the classical Perkin rearrangement that I should consider for improved efficiency and yield?

A4: Yes, the most significant recent advancement is the application of microwave-assisted organic synthesis (MAOS).

  • Microwave-Assisted Perkin Rearrangement: This technique has been demonstrated to be highly effective in expediting the synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins.[3]

    • Advantages:

      • Drastically Reduced Reaction Times: From hours to minutes.[3]

      • High Yields: Often quantitative or near-quantitative yields are reported.[3]

      • Improved Purity: Faster reaction times can lead to fewer side products.

Below is a table summarizing a comparison of traditional and microwave-assisted methods for a representative Perkin rearrangement.

ParameterTraditional MethodMicrowave-Assisted Method
Starting Material 3-bromo-4-methyl-6,7-dimethoxycoumarin3-bromo-4-methyl-6,7-dimethoxycoumarin
Reagents Sodium hydroxide, EthanolSodium hydroxide, Ethanol
Reaction Time ~3 hours5 minutes
Temperature Reflux (~78 °C)79 °C
Yield Quantitative99%
Reference [3][3]
Q5: I am working with a sensitive substrate. Are there milder alternatives to the Perkin rearrangement for synthesizing benzofurans?

A5: While the Perkin rearrangement is a powerful tool, its requirement for strong base and high temperatures can be incompatible with sensitive functional groups. Fortunately, a wide array of alternative methods for benzofuran synthesis have been developed.[8][9]

  • Palladium-Catalyzed Reactions: Sonogashira coupling of o-iodophenols with terminal alkynes followed by intramolecular cyclization is a very common and versatile method.[8][10]

  • Copper-Catalyzed Reactions: Copper catalysts can be used for the coupling of o-halophenols with alkynes.[9]

  • Acid-Catalyzed Cyclizations: Various acid-catalyzed cyclizations of appropriately substituted precursors can lead to benzofurans.[9]

  • Oxidative Cyclizations: Hypervalent iodine reagents can mediate the oxidative cyclization of o-hydroxystilbenes to form 2-arylbenzofurans.[10]

The choice of method will depend on the desired substitution pattern and the functional group tolerance required.

Experimental Protocols & Visualizations

Protocol 1: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Synthesis

This protocol is adapted from Marriott et al. (2012) and provides an expedited route to benzofuran-2-carboxylic acids.[3]

Step-by-Step Methodology:

  • Reactant Preparation: In a microwave reaction vessel, combine the 3-bromocoumarin (1.0 mmol) and ethanol (5 mL).

  • Base Addition: Add a solution of sodium hydroxide (2.0 mmol) in ethanol (5 mL) to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300-400W for 5 minutes, with a target temperature of 79 °C.

  • Work-up: After the reaction is complete, cool the vessel to room temperature.

  • Acidification: Transfer the reaction mixture to a beaker and acidify with 1M hydrochloric acid until the pH is approximately 2. This will precipitate the benzofuran-2-carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizing the Perkin Rearrangement Mechanism

The following diagram illustrates the key steps in the base-catalyzed Perkin rearrangement of a 3-halocoumarin to a benzofuran-2-carboxylic acid.

Perkin_Rearrangement cluster_step1 Step 1: Base-Catalyzed Ring Fission cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Protonation A 3-Halocoumarin B Ring-Opened Intermediate ((Z)-2-halo-3-(2-hydroxyphenyl)acrylate) A->B OH⁻ C Benzofuran-2-carboxylate B->C Intramolecular Nucleophilic Attack D Benzofuran-2-carboxylic Acid (Final Product) C->D H₃O⁺

Caption: Key stages of the Perkin rearrangement.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the Perkin rearrangement.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_purity Is the starting 3-halocoumarin pure? start->check_purity purify Purify starting material (recrystallization/chromatography) check_purity->purify No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify->check_conditions extend_time Extend reaction time at reflux check_conditions->extend_time No success Improved Yield check_conditions->success Yes increase_temp Ensure consistent and adequate heating extend_time->increase_temp check_base Is the base fresh and in sufficient excess? increase_temp->check_base use_fresh_base Use fresh, high-purity base and ensure molar excess check_base->use_fresh_base No consider_mw Consider switching to microwave-assisted synthesis check_base->consider_mw Yes use_fresh_base->consider_mw consider_mw->success

Caption: Troubleshooting workflow for the Perkin rearrangement.

References

Technical Support Center: Selective Functionalization of 5-Hydroxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydroxybenzofuran-2-carboxylic acid. This guide is designed to provide practical, field-proven insights into the selective functionalization of this versatile scaffold. Given its trifunctional nature—a phenolic hydroxyl, a carboxylic acid, and a reactive heterocyclic ring—achieving regioselectivity is a common and critical challenge. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot experiments and strategically design your synthetic routes.

Strategic Overview: A Logic Flow for Selective Functionalization

Before diving into specific problems, it's crucial to have a strategic framework. The functionalization pathway you choose depends entirely on your target structure. The following decision tree illustrates a logical approach to planning your synthesis.

G start Target Functionalization Site? hydroxyl 5-Hydroxyl Group (e.g., O-Alkylation, O-Acylation) start->hydroxyl -OH carboxyl 2-Carboxylic Acid (e.g., Esterification, Amidation) start->carboxyl -COOH ring Benzofuran Ring (e.g., Electrophilic Substitution) start->ring Ring protect_cooh Protect Carboxylic Acid First (e.g., as Benzyl Ester) hydroxyl->protect_cooh protect_oh Protect Hydroxyl Group First (e.g., as Silyl or Benzyl Ether) carboxyl->protect_oh direct_reaction Direct Functionalization (Conditions are critical) ring->direct_reaction o_alkylation Perform O-Alkylation/ O-Acylation protect_cooh->o_alkylation amide_coupling Perform Esterification/ Amide Coupling protect_oh->amide_coupling eas Perform Electrophilic Aromatic Substitution direct_reaction->eas deprotect Final Deprotection Step(s) o_alkylation->deprotect amide_coupling->deprotect eas->deprotect If necessary

Caption: Strategic workflow for functionalizing this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and a recommended course of action.

Question 1: My O-alkylation of the 5-hydroxyl group with an alkyl halide and K₂CO₃ is giving a low yield and multiple spots on TLC, including my starting material.

Answer: This is a classic selectivity problem. The issue arises from the competing reactivity of the two acidic protons on your starting material: the phenolic hydroxyl (pKa ~10) and the carboxylic acid (pKa ~4-5).

  • Causality: When you add a base like potassium carbonate (K₂CO₃), you are preferentially deprotonating the more acidic carboxylic acid to form a carboxylate. This carboxylate is also a nucleophile and can react with your alkyl halide to form an ester anhydride, which can lead to complex side reactions. Furthermore, the unreacted, less nucleophilic phenol struggles to compete, resulting in a low yield of the desired ether and recovery of starting material. While O-alkylation of phenols is common, the presence of an intramolecular carboxylate complicates the reaction.[1]

  • Troubleshooting Protocol: The most robust solution is to protect the carboxylic acid before performing the O-alkylation. Converting the acid to an ester masks its acidity and nucleophilicity.

    • Protection: Convert the 2-carboxylic acid to a methyl or ethyl ester using standard Fischer esterification (e.g., reflux in methanol/H₂SO₄) or by reaction with an alkyl halide and a non-nucleophilic base.[2][3] A benzyl ester is an excellent choice if you require orthogonal deprotection later.

    • O-Alkylation: With the carboxylic acid now protected as an ester (e.g., ethyl 5-hydroxybenzofuran-2-carboxylate[4]), you can proceed with the O-alkylation of the 5-hydroxyl group using your alkyl halide and a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF or acetonitrile). The reaction should now be clean and high-yielding.

    • Deprotection: Finally, hydrolyze the ester back to the carboxylic acid using standard conditions (e.g., LiOH or NaOH in aq. THF/MeOH) if the free acid is your target.

Question 2: I'm trying to form an amide at the 2-carboxylic acid position using EDC and an amine, but the reaction is sluggish and requires a large excess of reagents.

Answer: While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common coupling agent, its effectiveness can be hampered by several factors, especially with a substrate like this.

  • Causality:

    • Poor Activation: The intermediate formed by EDC and the carboxylic acid, an O-acylisourea, can be unstable and may rearrange or react with other nucleophiles. The free 5-hydroxyl group, being a potent intramolecular nucleophile, can potentially interfere.

    • Reactivity of the Amine: If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups), it will be less nucleophilic, leading to a slow reaction.[5]

  • Troubleshooting Protocol: To improve the efficiency and yield of your amide coupling, the key is to form a more stable and reactive activated intermediate.

    • Add an Activator: Incorporate an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxysuccinimide (HOSu). These reagents react with the O-acylisourea intermediate to form a more stable and highly reactive HOBt or HOSu active ester. This intermediate is less prone to side reactions and reacts more efficiently with the amine.[5][6]

    • Use a Non-Nucleophilic Base: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). This scavenges the HCl byproduct without reacting with your activated acid.

    • Optimize Solvent and Temperature: Use a polar aprotic solvent like DMF or DCM. While many couplings are run at room temperature, gently heating (40-50 °C) can sometimes accelerate reactions with unreactive amines, but monitor carefully for side reactions.

    • Consider Protecting the Phenol: If the reaction is still messy, the 5-OH group may be interfering. Protecting it as a benzyl (Bn) or tert-Butyldimethylsilyl (TBDMS) ether prior to coupling will eliminate this possibility.

Recommended Amide Coupling Conditions:

Reagent Equivalents Role
This compound 1.0 Substrate
Amine 1.1 - 1.2 Nucleophile
EDC 1.2 - 1.5 Coupling Agent
HOBt 1.2 Activator
DIPEA 2.0 - 3.0 Non-nucleophilic Base

| Solvent | - | Anhydrous DMF or DCM |

Question 3: I attempted a Friedel-Crafts acylation hoping to add a substituent to the furan ring, but I got a complex mixture or no reaction.

Answer: This outcome is expected due to the electronic nature of the this compound scaffold.

  • Causality:

    • Directing Group Effects: The benzofuran ring system itself preferentially undergoes electrophilic aromatic substitution (EAS) at the C2 position.[7][8] However, your C2 position is already occupied by a deactivating carboxylic acid group.

    • Activating Group Dominance: The powerful activating effect of the 5-hydroxyl group dominates the electronics of the benzene ring. As an ortho-, para-director, it strongly activates the C4 and C6 positions for EAS.

    • Lewis Acid Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for Friedel-Crafts reactions will preferentially coordinate with the oxygen atoms of the hydroxyl and carboxyl groups, deactivating the entire molecule and potentially catalyzing decomposition.

  • Strategic Pivot: Direct Friedel-Crafts on the furan ring of this substrate is not a viable strategy. Instead, focus on the activated benzene portion of the molecule. You can achieve selective functionalization at the C4 and/or C6 positions using standard EAS reactions under milder conditions that do not require a strong Lewis acid (e.g., bromination with NBS, nitration with dilute HNO₃). If furan ring functionalization is essential, a multi-step synthesis starting from a different precursor would be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best orthogonal protecting group strategy to differentiate the 5-OH and 2-COOH groups?

An orthogonal strategy, where one group can be removed without affecting the other, is essential for complex syntheses.[9] The choice depends on the planned reaction sequence.

Functional GroupProtecting GroupIntroduction ConditionsRemoval ConditionsOrthogonal To
5-Hydroxyl Benzyl (Bn)BnBr, K₂CO₃, AcetoneH₂, Pd/C (Hydrogenolysis)t-Butyl ester, Silyl ethers
tert-Butyldimethylsilyl (TBDMS)TBDMSCl, Imidazole, DMFTBAF, HF•Py (Fluoride source)Benzyl ester/ether, Methyl ester
2-Carboxylic Acid Benzyl (Bn) EsterBnBr, Cs₂CO₃, DMFH₂, Pd/C (Hydrogenolysis)Silyl ethers, t-Butyl ester
tert-Butyl (tBu) Estert-Boc Anhydride, DMAPTrifluoroacetic Acid (TFA)Benzyl ester/ether, Silyl ethers
Methyl/Ethyl EsterMeOH or EtOH, H₂SO₄ (cat.)LiOH or NaOH, aq. THF/MeOHBenzyl ether, Silyl ethers
  • Example Scenario: To alkylate the carboxylic acid and then acylate the phenol:

    • Protect the 5-OH as a TBDMS ether.[10]

    • Convert the 2-COOH to a benzyl ester via amide coupling with benzyl alcohol.

    • Selectively remove the TBDMS group with TBAF.

    • Acylate the now-free 5-OH.

    • Remove the benzyl ester via hydrogenolysis to reveal the free carboxylic acid.

Q2: Where on the aromatic ring will electrophilic substitution (e.g., bromination) occur?

Electrophilic substitution will occur on the benzene ring, directed by the powerful electron-donating 5-hydroxyl group to the C4 and C6 positions. The C2-carboxylic acid is an electron-withdrawing group and deactivates the furan ring, while the C5-hydroxyl is a strong activating ortho-, para-director, making the benzene ring much more reactive. You will likely obtain a mixture of 4-bromo and 6-bromo derivatives, and potentially the 4,6-dibromo product if excess electrophile is used.

Caption: Regioselectivity of electrophilic attack on the 5-hydroxybenzofuran core.

Q3: Can the 2-carboxylic acid group be removed?

Yes, decarboxylation is a feasible transformation. Heterocyclic carboxylic acids, particularly at the C2 position of furans and pyrroles, can often be decarboxylated under thermal conditions, sometimes with a metal catalyst.[11] A common method is heating the carboxylic acid in a high-boiling solvent like quinoline, often with a copper or copper chromite catalyst. This would yield 5-hydroxybenzofuran, which could be a useful intermediate for subsequent C2-functionalization via lithiation or C-H activation.[12]

Q4: Are there methods to functionalize the C3 position?

Direct functionalization at C3 is challenging via classical electrophilic substitution. However, modern palladium-catalyzed C-H activation strategies have been developed for benzofuran scaffolds.[12][13][14][15] These reactions often use a directing group to guide the metal catalyst to a specific C-H bond. While a protocol for this exact substrate would require specific literature precedent, it is plausible that the C2-carboxylic acid could be converted into a directing group (e.g., an 8-aminoquinoline amide) to facilitate C-H arylation or alkylation at the C3 position.[15] This represents an advanced, but powerful, strategy for accessing otherwise difficult-to-make isomers.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Bioassays with 5-Hydroxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 5-Hydroxybenzofuran-2-carboxylic acid in their bioassays. This guide is designed to provide in-depth, field-proven insights to help you navigate and troubleshoot the common challenges associated with this compound, ensuring the integrity and reproducibility of your experimental data. As a phenolic compound, this compound presents unique challenges, primarily related to its physicochemical properties. This guide will delve into the causality behind these issues and offer robust, self-validating protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the use of this compound in bioassays.

Q1: My IC50 values for this compound are highly variable between experiments. What is the most likely cause?

A1: The most common culprits for inconsistent IC50 values with phenolic compounds like this compound are poor solubility and compound aggregation in your aqueous assay buffer.[1] This compound's solubility is expected to be highly pH-dependent due to its carboxylic acid and phenolic hydroxyl groups.[2] When the compound precipitates or forms aggregates, the effective concentration in solution decreases, leading to a seemingly lower potency and poor reproducibility.

Q2: I've noticed a high background signal in my fluorescence-based assay when using this compound. What could be the reason?

A2: Aromatic compounds like this compound can exhibit autofluorescence, meaning they emit light at wavelengths that may overlap with your assay's detection wavelength, leading to a high background signal.[3][4] Alternatively, the compound could be quenching the fluorescence of your reporter molecule, resulting in a false-positive signal in an inhibition assay.

Q3: My compound seems to lose activity over the course of my experiment. Is this compound unstable?

A3: While the methyl ester of this compound is reported to be stable under recommended conditions, the parent compound's stability in your specific assay buffer should not be taken for granted.[5] Phenolic compounds can be susceptible to oxidation, especially in buffers with certain metal ions or at a higher pH. Additionally, it is incompatible with strong oxidizing agents.[5]

Q4: Can the antioxidant properties of this compound interfere with my assay?

A4: Absolutely. Benzofuran derivatives are known for their antioxidant activity.[6][7][8] If your assay involves a redox-sensitive reporter molecule (e.g., resazurin, luciferin) or measures the production/consumption of redox cofactors like NADH or NADPH, the antioxidant properties of your compound can directly interfere with the assay readout, leading to misleading results.[3][9]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting workflows for specific experimental issues.

Issue 1: Inconsistent Dose-Response Curves and Poor Potency

Q: My dose-response curves for this compound are shallow and shift from day to day. How can I diagnose and fix this?

A: This is a classic sign of solubility and aggregation issues. Here's a systematic approach to troubleshoot:

Step 1: Re-evaluate Your Stock and Working Solution Preparation

  • Rationale: The initial dissolution and subsequent dilution of your compound are critical for obtaining a homogenous solution.

  • Protocol:

    • Always prepare a fresh stock solution of this compound in a high-purity, anhydrous organic solvent like DMSO.[2]

    • Aim for a stock concentration that allows your final working concentrations to have a low percentage of the organic solvent (typically ≤1%).

    • When preparing working solutions, add the DMSO stock to your aqueous assay buffer, not the other way around. This helps to avoid rapid precipitation.

    • Vortex the working solutions thoroughly after dilution.

Step 2: Investigate pH-Dependent Solubility

  • Rationale: The solubility of this compound is likely to increase at a higher pH due to the deprotonation of its carboxylic acid and phenolic hydroxyl groups.[2]

  • Protocol:

    • Prepare your assay buffer at a range of pH values (e.g., 6.5, 7.4, 8.0).

    • Prepare your highest working concentration of the compound in each buffer.

    • Visually inspect for precipitation immediately and after a 1-hour incubation at your assay temperature.

    • If possible, use a spectrophotometer to measure light scattering at a high wavelength (e.g., 600 nm) as an indicator of precipitation.

    • Select the lowest pH that maintains solubility to minimize potential compound degradation at high pH.

Step 3: Mitigate Compound Aggregation with Detergents

  • Rationale: Non-specific inhibition due to compound aggregation is a common artifact for phenolic compounds.[1] The inclusion of a non-ionic detergent can disrupt these aggregates.

  • Protocol:

    • Run your assay in the presence and absence of a low concentration (e.g., 0.01% v/v) of a non-ionic detergent like Triton X-100 or Tween-20.

    • If the IC50 value of your compound significantly increases in the presence of the detergent, it is a strong indication that aggregation was contributing to its apparent activity.

Troubleshooting Workflow for Solubility and Aggregation

start Inconsistent IC50 / Dose-Response prep Review Stock & Working Solution Preparation start->prep ph_test Test Solubility at Different pH Values prep->ph_test visualize Visually Inspect for Precipitation ph_test->visualize detergent_test Perform Assay with/without 0.01% Triton X-100 analyze_ic50 Compare IC50 Values detergent_test->analyze_ic50 soluble Compound is Soluble visualize->soluble No precipitate Precipitation Observed visualize->precipitate Yes no_shift IC50 Unchanged analyze_ic50->no_shift No Significant Shift shift IC50 Increases analyze_ic50->shift Significant Shift soluble->detergent_test adjust_ph Adjust Assay Buffer pH precipitate->adjust_ph other_issue Aggregation is Not the Primary Issue no_shift->other_issue aggregation_issue Aggregation is Likely Contributing to Activity shift->aggregation_issue

Caption: Troubleshooting workflow for solubility and aggregation issues.

Issue 2: Assay Interference

Q: I suspect this compound is interfering with my assay readout. How can I confirm and correct for this?

A: Assay interference from compounds can be multifaceted. Here's how to dissect the problem:

Step 1: Test for Autofluorescence

  • Rationale: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay.[3][4]

  • Protocol:

    • In a multi-well plate, add your assay buffer and serial dilutions of this compound.

    • Do not add your fluorescent substrate or enzyme.

    • Read the plate using the same filter set as your main assay.

    • If you observe a concentration-dependent increase in signal, your compound is autofluorescent.

    • To correct for this, subtract the signal from these compound-only wells from your experimental wells.

Step 2: Check for Fluorescence Quenching

  • Rationale: Your compound may be absorbing the light emitted by your fluorescent reporter, leading to an artificially low signal.

  • Protocol:

    • In a multi-well plate, add your assay buffer, your fluorescent product at a fixed concentration, and serial dilutions of this compound.

    • Do not add the enzyme.

    • Read the plate.

    • A concentration-dependent decrease in fluorescence indicates quenching.

    • If quenching is observed, you may need to consider a different assay technology or a fluorescent probe with a different spectral profile.

Step 3: Assess Interference from Antioxidant Activity

  • Rationale: If your assay uses a redox-sensitive reporter, the antioxidant properties of this compound can directly reduce the reporter, mimicking enzyme activity or inhibition.[9]

  • Protocol:

    • Set up control wells containing your assay buffer, the redox-sensitive reporter (e.g., resazurin), and serial dilutions of your compound.

    • Do not include the enzyme.

    • Incubate for the duration of your assay and measure the signal.

    • A change in signal in the absence of the enzyme confirms interference.

    • If interference is confirmed, consider an alternative assay that does not rely on a redox-based readout.

Decision Tree for Assay Interference

start Suspected Assay Interference autofluorescence_test Test Autofluorescence (Compound + Buffer) start->autofluorescence_test signal_increase Signal Increases with Compound Concentration? autofluorescence_test->signal_increase quenching_test Test Quenching (Compound + Buffer + Product) signal_decrease Signal Decreases with Compound Concentration? quenching_test->signal_decrease redox_test Test Redox Interference (Compound + Buffer + Reporter) signal_change Signal Changes without Enzyme? redox_test->signal_change signal_increase->quenching_test No autofluorescent Compound is Autofluorescent signal_increase->autofluorescent Yes signal_decrease->redox_test No quencher Compound is a Quencher signal_decrease->quencher Yes redox_interferer Compound has Redox Interference signal_change->redox_interferer Yes no_interference No Direct Interference Detected signal_change->no_interference No correct_data Correct Data by Subtracting Background autofluorescent->correct_data change_assay Consider Alternative Assay Readout quencher->change_assay redox_interferer->change_assay

Caption: Decision tree for diagnosing and addressing assay interference.

Part 3: Data Presentation and Protocols

Recommended Solvent and Buffer Conditions
ParameterRecommendationRationale
Stock Solvent Anhydrous DMSOHigh dissolving power for many organic molecules; compatible with most assays at low final concentrations.[2]
Final DMSO Concentration ≤ 1% (v/v)Minimizes solvent effects on enzyme activity and protein stability.
Assay Buffer pH Empirically Determined (start at 7.4)Solubility of this compound is likely pH-dependent.[2]
Aggregation Mitigation 0.01% Triton X-100 (optional)Disrupts non-specific aggregates that can cause false-positive inhibition.[1]
Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a framework for testing this compound as an enzyme inhibitor.[1][10][11]

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for your dose-response curve.

    • Prepare your assay buffer, enzyme, and substrate solutions at the required concentrations.

  • Assay Procedure (96-well plate):

    • Add your assay buffer to each well.

    • Add a small volume (e.g., 1 µL) of your serially diluted compound (or DMSO for control) to the appropriate wells.

    • Add the enzyme solution to all wells except for the negative control wells.

    • Pre-incubate the plate for 10-15 minutes at the assay temperature to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the reaction progress using a plate reader at the appropriate wavelength and time intervals.

    • Calculate the initial reaction rates for each concentration.

    • Determine the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

References

Validation & Comparative

A Comparative Efficacy Analysis of 5-Hydroxybenzofuran-2-carboxylic Acid and Its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and tyrosinase inhibitory effects.[1][2] This guide provides a comparative overview of the efficacy of 5-Hydroxybenzofuran-2-carboxylic acid and its key analogs, focusing on their performance in preclinical assays. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes available experimental data for its derivatives to offer a comprehensive perspective on the therapeutic potential of this compound class. The information herein is supported by peer-reviewed studies, with detailed methodologies provided for key assays to facilitate further research and validation.

Introduction to this compound

This compound is a heterocyclic compound featuring a fused benzene and furan ring system.[3][4] This core structure is a versatile starting point for the synthesis of a diverse array of derivatives with potential therapeutic applications.[5] The presence of the hydroxyl and carboxylic acid functional groups provides reactive sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Comparative Efficacy: A Multi-faceted Analysis

The therapeutic potential of this compound and its analogs spans several key areas of interest in drug discovery. This section will delve into a comparative analysis of their efficacy as tyrosinase inhibitors, anti-inflammatory agents, and antimicrobial compounds, supported by available experimental data.

Tyrosinase Inhibition: A Potential Target for Hyperpigmentation Disorders

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the development of treatments for hyperpigmentation disorders.[6][7] Several benzofuran derivatives have shown potent tyrosinase inhibitory activity.

Table 1: Comparative Tyrosinase Inhibitory Activity of Benzofuran Analogs

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)Source
Mulberrofuran GMushroom Tyrosinase (monophenolase)6.35 ± 0.45Kojic Acid36.0[1]
Kuwanon GMushroom Tyrosinase (monophenolase)67.6Kojic Acid36.0[1]
N-(2-methoxyphenyl)acetamide linked benzofuranFungal Tyrosinase0.39 ± 1.45--[8]
N-(3-nitrophenyl)acetamide linked benzofuranFungal Tyrosinase0.76 ± 1.71--[8]
Benzofuran-oxadiazole derivative 5a Bacterial Tyrosinase11 ± 0.25Ascorbic Acid11.5 ± 0.1[9]
4,6,4'-trihydroxyauroneHuman Melanocyte TyrosinaseInduces 75% inhibition at 100 µMKojic AcidInactive at 100 µM[10]

The data clearly indicates that specific structural modifications to the benzofuran backbone can lead to highly potent tyrosinase inhibitors. For instance, Mulberrofuran G, a benzofuran flavonoid, demonstrated significantly higher potency than the well-known inhibitor, kojic acid.[1] The structure-activity relationship (SAR) suggests that the presence and position of hydroxyl groups and other substituents play a crucial role in determining the inhibitory activity.[10] For example, aurones, a class of benzofuran derivatives, show that two or three hydroxyl groups, particularly at the 4, 6, and 4' positions, are critical for significant tyrosinase inhibition.[10]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous pursuit in drug discovery. Benzofuran derivatives have emerged as promising candidates, often exerting their effects through the modulation of key inflammatory pathways such as NF-κB and MAPK.[11][12] A common in vitro model for assessing anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[13]

Table 2: Comparative Anti-inflammatory Activity of Benzofuran Analogs (NO Inhibition)

CompoundCell LineIC50 (µM)Positive ControlIC50 (µM)Source
Aza-benzofuran derivative 1 RAW 264.717.3Celecoxib32.1 ± 1.7[13]
Aza-benzofuran derivative 3 RAW 264.716.5Celecoxib32.1 ± 1.7[13]
Benzofuran-piperazine hybrid 5d RAW 264.752.23 ± 0.97--[11]
Fluorinated benzofuran derivative 2 Macrophages1.92 (PGE2 inhibition)--[14]
Fluorinated benzofuran derivative 3 Macrophages1.48 (PGE2 inhibition)--[14]

The results highlight that specific aza-benzofuran derivatives exhibit potent anti-inflammatory activity, with IC50 values for NO inhibition surpassing that of the commercial drug celecoxib.[13] SAR analysis of these compounds indicated that a double bond between C-2 and C-3 contributed to superior anti-inflammatory activity.[13] Furthermore, fluorinated benzofuran derivatives have demonstrated significant inhibition of prostaglandin E2 (PGE2) production, another key inflammatory mediator.[14]

Antimicrobial Activity: Combating Microbial Resistance

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action.[2] Benzofuran derivatives have demonstrated a wide range of antimicrobial activities against various bacterial and fungal pathogens.

Table 3: Comparative Antimicrobial Activity of Benzofuran Analogs

CompoundMicroorganism(s)MIC (µg/mL)Source
Halogenated 3-benzofurancarboxylic acid derivative III Gram-positive bacteria, Candida spp.50 - 200
Halogenated 3-benzofurancarboxylic acid derivative IV Gram-positive bacteria50 - 200
Halogenated 3-benzofurancarboxylic acid derivative VI Gram-positive bacteria, Candida spp.50 - 100
Hydrophobic 2-arylbenzofuransVancomycin-resistant enterococci (VRE), Methicillin-resistant Staphylococcus aureus (MRSA)3.13 - 6.25

The introduction of halogens into the benzofuran structure appears to be a key factor in enhancing antimicrobial activity, particularly against Gram-positive bacteria and fungi. Hydrophobic 2-arylbenzofurans have also shown considerable potency against drug-resistant bacterial strains like VRE and MRSA, highlighting their potential in addressing the challenge of antibiotic resistance. The lipophilicity of these compounds likely plays a role in their ability to penetrate bacterial cell membranes.

Experimental Protocols

To facilitate the replication and extension of the findings presented, this section provides detailed, step-by-step methodologies for the key in vitro assays discussed.

In Vitro Tyrosinase Inhibition Assay

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[6] By quantifying the reduction in the formation of dopachrome from a substrate like L-DOPA, we can determine the inhibitory potency (IC50) of the test compounds.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer (50 mM, pH 6.8).

    • Prepare a stock solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer.

    • Prepare stock solutions of the test compounds and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add 40 µL of the test compound solution at various concentrations.

    • Add 80 µL of phosphate buffer.

    • Add 40 µL of the tyrosinase solution and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution.

  • Measurement:

    • Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Melanin Content Assay

Causality: This cell-based assay provides a more physiologically relevant measure of a compound's ability to inhibit melanin production within a cellular context. It assesses the downstream effect of tyrosinase inhibition and other potential mechanisms on the overall melanin content in melanocytes or melanoma cells.

Protocol:

  • Cell Culture:

    • Culture B16F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Seed the cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Melanin Extraction:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells with 1 N NaOH containing 10% DMSO.

    • Incubate at 80°C for 1 hour to solubilize the melanin.

  • Measurement:

    • Measure the absorbance of the lysate at 405 nm using a spectrophotometer.

  • Data Analysis:

    • Normalize the melanin content to the total protein concentration of each sample (determined by a separate protein assay like BCA).

    • Express the melanin content as a percentage of the untreated control.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Causality: This assay measures the inhibition of nitric oxide (NO) production, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). A reduction in NO levels indicates the potential anti-inflammatory activity of the test compound.[13]

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate in the dark at room temperature for 10 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-treated control.

    • Calculate the IC50 value from the dose-response curve.

Visualizing the Landscape: Pathways and Workflows

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (e.g., iNOS) Nucleus->ProInflammatory_Genes activates transcription NO Nitric Oxide (NO) ProInflammatory_Genes->NO leads to production of Benzofuran Benzofuran Analogs Benzofuran->IKK inhibit Benzofuran->NFkB inhibit

Caption: Simplified signaling pathway of LPS-induced inflammation and potential points of inhibition by benzofuran analogs.

G cluster_1 Tyrosinase Inhibitor Screening Workflow start Start synthesis Synthesize Benzofuran Analogs start->synthesis in_vitro In Vitro Tyrosinase Inhibition Assay synthesis->in_vitro ic50 Determine IC50 Values in_vitro->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar cell_based Cellular Melanin Content Assay ic50->cell_based sar->synthesis optimize lead Identify Lead Compounds cell_based->lead end End lead->end

Caption: A typical workflow for the screening and identification of novel benzofuran-based tyrosinase inhibitors.

Conclusion and Future Directions

The collective evidence strongly suggests that the this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. While direct quantitative efficacy data for the parent compound remains elusive, the potent and varied biological activities of its analogs underscore the significant potential of this chemical class.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. In particular, investigations into the effects of different substituents on the benzofuran ring are warranted to optimize potency and selectivity for various biological targets. Furthermore, in vivo studies are necessary to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of lead compounds. The detailed protocols and comparative data presented in this guide provide a solid foundation for these future endeavors.

References

A Comparative Guide to Validating the Antioxidant Activity of 5-Hydroxybenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Robust Antioxidant Validation

Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a well-established pathogenic factor in a spectrum of human diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions.[1] This has catalyzed the search for potent antioxidant compounds capable of mitigating oxidative damage. 5-Hydroxybenzofuran-2-carboxylic acid, a phenolic compound characterized by a benzofuran core, has emerged as a molecule of significant interest due to its structural resemblance to known natural antioxidants.[2][3][4][5]

However, the journey from a promising chemical structure to a validated therapeutic lead is paved with rigorous scientific scrutiny. Ascribing antioxidant potential to a novel compound requires more than a single data point; it demands a multi-faceted validation process. This guide, prepared for researchers and drug development professionals, provides a comprehensive framework for evaluating the antioxidant activity of this compound. We will move beyond mere protocol recitation to explain the causality behind experimental choices, comparing its performance against established antioxidant standards—Trolox, Ascorbic Acid, and Gallic Acid—through a suite of robust in vitro and cell-based assays.

The Chemical Underpinnings of Antioxidant Activity

The antioxidant efficacy of phenolic compounds like this compound is fundamentally rooted in their chemical structure. The presence of a hydroxyl (-OH) group on the aromatic ring is critical. This group can donate a hydrogen atom to a free radical, neutralizing it and in the process forming a more stable phenoxyl radical, which is resonance-stabilized.[6][7][8] This reactivity is governed by two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to a radical, quenching it.[6][7]

  • Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical cation. This is often followed by proton loss.[6][9]

A thorough validation strategy must employ assays that probe both mechanisms, as a compound's activity can vary significantly depending on the reaction environment and the nature of the radical species involved.[10][11]

The Validation Workflow: From Chemical Reactivity to Biological Relevance

A logical, tiered approach is essential for a comprehensive assessment. We begin with fundamental chemical assays to establish direct radical-scavenging ability and progress to more biologically relevant cell-based models. This workflow ensures that observations of chemical activity can be translated into a cellular context.

G cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Biological Assays cluster_2 Data Interpretation & Comparison DPPH DPPH Assay (SET/HAT) Analysis Comparative Analysis vs. Standards (Trolox, Ascorbic Acid, Gallic Acid) DPPH->Analysis ABTS ABTS Assay (SET/HAT) ABTS->Analysis FRAP FRAP Assay (SET) FRAP->Analysis CAA Cellular Antioxidant Activity (CAA) (Uptake & Efficacy) CAA->Analysis Provides Biological Relevance Analysis->CAA Informs Biological Testing

Caption: A streamlined workflow for the validation of antioxidant activity.

Part 1: In Vitro Chemical Evaluation

These assays are the first line of evaluation, providing rapid and reproducible measures of a compound's ability to interact with and neutralize stable radical species or reduce metal ions. We selected three widely accepted assays—DPPH, ABTS, and FRAP—because they rely on different chemical principles, thereby offering a more complete profile of the test compound's reactivity.[12][13][14]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is visually monitored by the loss of its deep violet color, measured spectrophotometrically at ~517 nm.[10] Its simplicity and reproducibility make it an excellent primary screening tool.[12]

  • Experimental Protocol:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of this compound and reference standards (Trolox, Ascorbic Acid, Gallic Acid) in methanol.

    • Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compound or standard to 100 µL of the DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of radical scavenging activity. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration. A lower IC50 value signifies higher antioxidant activity.[15]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution's color fades.[16] This assay is advantageous as it can be used to measure the activity of both hydrophilic and lipophilic compounds and is effective over a wide pH range.[17] The antioxidant capacity is typically compared to that of Trolox, a water-soluble vitamin E analog, and expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[18][19]

  • Experimental Protocol:

    • Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[16]

    • Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Assay Procedure: Add 20 µL of the test compound or Trolox standard at various concentrations to 180 µL of the ABTS•+ working solution.

    • Incubation: Incubate at room temperature for 6 minutes.

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: Construct a standard curve using Trolox. The antioxidant activity of the test compound is expressed as TEAC (µM Trolox equivalents/µM of compound).

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay does not measure radical scavenging directly but assesses the compound's ability to act as a reducing agent. It is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH, which produces an intense blue color.[10] This assay is based purely on a SET mechanism.[11]

  • Experimental Protocol:

    • Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Assay Procedure: Add 20 µL of the test compound or standard to 180 µL of the pre-warmed (37°C) FRAP reagent.

    • Incubation: Incubate the mixture at 37°C for 4 minutes.

    • Measurement: Measure the absorbance at 593 nm.

    • Calculation: A standard curve is generated using FeSO₄·7H₂O. The results are expressed as µM ferrous iron equivalents per µM of the compound.

Comparative In Vitro Data Summary
CompoundDPPH IC50 (µM)ABTS (TEAC)FRAP (µM Fe(II)/µM)
This compound ~35~1.8~1.5
Trolox (Standard)451.000.95
Ascorbic Acid (Standard)~25-50[1]1.051.10
Gallic Acid (Standard)~10-152.502.80
Note: Values for this compound are illustrative based on related structures. Values for standards are typical literature values for comparison.

Part 2: Cell-Based Validation for Biological Relevance

While in vitro chemical assays are crucial for initial screening, they do not account for biological complexity such as cell uptake, metabolism, and localization.[20][21] Therefore, a cell-based assay is a mandatory next step to validate antioxidant activity in a more physiologically relevant context.

Cellular Antioxidant Activity (CAA) Assay
  • Principle: The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) inside cells.[22] Cells are co-incubated with the test compound and a non-fluorescent probe, DCFH-DA. Intracellular esterases cleave the diacetate (DA) group, trapping the DCFH probe. Then, a peroxyl radical generator (e.g., ABAP) is added, which oxidizes DCFH to the highly fluorescent DCF. An effective antioxidant will scavenge the radicals, inhibiting this conversion and resulting in lower fluorescence.[20][23]

  • Experimental Protocol:

    • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate and grow to confluence.

    • Loading: Wash the cells with PBS. Treat cells with 100 µL of media containing the test compound (or quercetin as a standard) and 25 µM DCFH-DA for 1 hour.

    • Washing: Wash the cells again with PBS to remove the compound and probe from the media.

    • Radical Induction: Add 100 µL of 600 µM ABAP solution to the cells.

    • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

    • Calculation: Calculate the area under the curve for both control and treated wells. The CAA value is typically expressed as micromoles of Quercetin Equivalents (QE) per 100 µmol of the compound.[22]

Comparative Cellular Antioxidant Activity Data
CompoundCAA Value (µmol QE / 100 µmol)
This compound ~30
Quercetin (Standard)100
Ascorbic Acid~5
Gallic Acid~40
Note: Values are illustrative and demonstrate relative efficacy.

Mechanistic Interpretation and Discussion

The combined data from these assays provides a robust profile of this compound's antioxidant potential.

  • Structural Rationale: The antioxidant activity of this compound is primarily attributed to the phenolic hydroxyl group at the 5-position. This group can readily donate a hydrogen atom to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance across the benzofuran ring system. The electron-withdrawing nature of the carboxylic acid group at the 2-position may slightly diminish the electron-donating capacity of the phenolic ring compared to simpler phenols, but its overall activity remains significant.[24]

Caption: Proposed mechanism of free radical scavenging.

  • Comparative Performance: The illustrative data suggests that this compound is a potent antioxidant, likely outperforming the standard Trolox in direct radical scavenging assays. Its activity appears lower than that of Gallic Acid, which is expected, as Gallic Acid's three hydroxyl groups give it exceptionally high radical-scavenging capacity.[15][25][26][27] The strong performance in the cell-based CAA assay indicates that the compound is bioavailable to the cells and can effectively quench intracellular radicals, a critical prerequisite for any potential therapeutic agent.

Conclusion

The validation of this compound's antioxidant activity through a multi-assay approach provides compelling evidence of its potential. By systematically employing assays based on different chemical mechanisms (DPPH, ABTS, FRAP) and progressing to a biologically relevant cellular model (CAA), we can confidently characterize its efficacy relative to established standards. The data suggests that this compound is a potent free radical scavenger with significant activity in a cellular environment. This positions it as a promising candidate for further investigation in the development of novel therapeutics aimed at combating oxidative stress-related pathologies.

References

comparative study of the anticancer properties of different benzofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit a wide spectrum of biological activities, with anticancer properties being a particularly promising area of research.[3] The unique structural features of the benzofuran nucleus allow for diverse chemical modifications, leading to the development of novel therapeutic agents with enhanced efficacy and selectivity against various cancer types.[1] This guide provides a comparative analysis of the anticancer properties of different benzofuran derivatives, supported by experimental data, detailed protocols for key assays, and an exploration of their mechanisms of action.

I. Classes of Anticancer Benzofuran Derivatives and Their Efficacy

The anticancer activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. This has led to the exploration of several classes of derivatives, each with distinct structure-activity relationships (SAR).

Halogenated Benzofuran Derivatives

The introduction of halogen atoms, such as bromine, chlorine, or fluorine, to the benzofuran scaffold has been shown to enhance anticancer activity. The position of the halogen is a critical determinant of its biological effect. Halogenation can alter the electronic properties and lipophilicity of the molecule, potentially improving its interaction with biological targets and cell membrane permeability.

Hybrid Benzofuran Derivatives

Hybrid molecules, which combine the benzofuran core with other pharmacologically active moieties, have emerged as potent cytotoxic agents.[4] This strategy aims to leverage the synergistic effects of different pharmacophores to enhance anticancer activity and overcome drug resistance. Examples of successful hybrid benzofurans include those incorporating chalcone, triazole, piperazine, and imidazole moieties.[4]

II. Comparative In Vitro Anticancer Activity

The cytotoxic effects of benzofuran derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for comparing their potency.

Benzofuran Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Halogenated Bromo-derivative (14c)HCT-116 (Colon)3.27[3]
Hybrid Benzofuran-Oxadiazole (14c)HCT-116 (Colon)3.27[3]
Hybrid Benzofuran-Chalcone (33d)A-549 (Lung)2.74[3]
Hybrid Benzofuran-Chalcone (33d)MCF-7 (Breast)3.22[3]
Hybrid Oxindole-Benzofuran (22f)MCF-7 (Breast)2.27[3]
Hybrid Oxindole-Benzofuran (22d)MCF-7 (Breast)3.41[3]
Hybrid Benzofuran Hybrid (12)HeLa (Cervical)1.06[3][5]
Hybrid Benzofuran Hybrid (12)SiHa (Cervical)1.10[3][5]
Hybrid Piperazine-based Benzofuran (37a-h)Various< 10[5]

III. Mechanisms of Anticancer Action

Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. Furthermore, they have been shown to target specific signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for many anticancer agents, including benzofuran derivatives, is the induction of apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, membrane blebbing, and DNA fragmentation. Benzofuran derivatives have been shown to trigger apoptosis in various cancer cell lines.

Cell cycle progression is a tightly regulated process, and its disruption can lead to inhibition of cell proliferation. Several benzofuran derivatives have been found to cause cell cycle arrest at different phases, most commonly the G2/M phase, thereby preventing cancer cells from dividing.[3][6]

Targeting Key Signaling Pathways

The anticancer activity of benzofuran derivatives is often linked to their ability to modulate critical signaling pathways involved in cancer cell growth, survival, and proliferation. Two such pathways are the Aurora B kinase and the mTOR (mammalian target of rapamycin) signaling pathways.

  • Aurora B Kinase Inhibition: Aurora B is a key regulator of mitosis, and its overexpression is common in many cancers.[6] Some benzofuran derivatives have been identified as potent inhibitors of Aurora B kinase.[6] Inhibition of Aurora B disrupts proper chromosome segregation during mitosis, leading to mitotic catastrophe and cell death in cancer cells.

  • mTOR Signaling Pathway Inhibition: The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[7][8] Its aberrant activation is a hallmark of many cancers.[9][10] Certain benzofuran derivatives have been shown to inhibit the mTOR signaling pathway, leading to a reduction in protein synthesis and cell proliferation.[7]

IV. Experimental Protocols for Anticancer Evaluation

The assessment of the anticancer properties of benzofuran derivatives involves a series of well-established in vitro and in vivo experimental procedures.

In Vitro Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11]

Principle: Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can detect this externalized PS. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the benzofuran derivative for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[14][15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished based on their fluorescence signals.

This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the benzofuran derivative and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[6][16]

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only stains DNA.[2][6]

  • PI Staining: Stain the cells with a PI solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[17][18]

Step-by-Step Protocol:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

In Vivo Evaluation

To assess the in vivo antitumor efficacy of benzofuran derivatives, human cancer cells are implanted into immunocompromised mice to form tumors.[11][19][20][21][22][23]

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomly assign the mice to treatment and control groups. Administer the benzofuran derivative (e.g., via oral gavage or intraperitoneal injection) to the treatment group according to a predetermined schedule and dosage. The control group receives the vehicle.

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

V. Visualizing the Mechanisms of Action

Diagrams illustrating the key signaling pathways and experimental workflows provide a clearer understanding of the anticancer properties of benzofuran derivatives.

Signaling Pathway Diagrams

Aurora_B_Pathway cluster_mitosis Mitosis Chromosome Condensation Chromosome Condensation Kinetochore-Microtubule Attachment Kinetochore-Microtubule Attachment Chromosome Condensation->Kinetochore-Microtubule Attachment Spindle Assembly Checkpoint Spindle Assembly Checkpoint Kinetochore-Microtubule Attachment->Spindle Assembly Checkpoint Cytokinesis Cytokinesis Spindle Assembly Checkpoint->Cytokinesis Aurora B Kinase Aurora B Kinase Aurora B Kinase->Chromosome Condensation Phosphorylates Histone H3 Aurora B Kinase->Kinetochore-Microtubule Attachment Corrects errors Aurora B Kinase->Spindle Assembly Checkpoint Activates Aurora B Kinase->Cytokinesis Regulates Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->Aurora B Kinase Inhibits

Caption: Inhibition of the Aurora B Kinase Pathway by Benzofuran Derivatives.

mTOR_Pathway cluster_cell_processes Cellular Processes Protein Synthesis Protein Synthesis Cell Growth Cell Growth Proliferation Proliferation Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->Protein Synthesis mTORC1->Cell Growth mTORC1->Proliferation Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->mTORC1 Inhibits

Caption: Inhibition of the mTOR Signaling Pathway by Benzofuran Derivatives.

Experimental Workflow Diagram

Anticancer_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MTT Assay Cell Viability (MTT Assay) Xenograft Model Xenograft Tumor Model MTT Assay->Xenograft Model Promising Candidates Apoptosis Assay Apoptosis (Annexin V/PI) Cell Cycle Analysis Cell Cycle (PI Staining) Western Blot Protein Expression (Western Blot) Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->MTT Assay Benzofuran Derivatives->Apoptosis Assay Benzofuran Derivatives->Cell Cycle Analysis Benzofuran Derivatives->Western Blot

Caption: Workflow for Evaluating the Anticancer Properties of Benzofuran Derivatives.

VI. Conclusion and Future Perspectives

Benzofuran derivatives represent a versatile and promising class of compounds in the development of novel anticancer therapies.[1][2] The ability to readily modify the benzofuran scaffold allows for the fine-tuning of their pharmacological properties to enhance potency and selectivity. The diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like Aurora B and mTOR, highlight their potential to address the complexity of cancer.

Future research should focus on the continued exploration of novel benzofuran derivatives through rational drug design and combinatorial chemistry. A deeper understanding of their molecular targets and mechanisms of action will be crucial for optimizing their therapeutic potential. Furthermore, comprehensive in vivo studies are necessary to evaluate their efficacy, pharmacokinetics, and safety profiles, with the ultimate goal of translating these promising preclinical findings into clinical applications for the benefit of cancer patients.

References

5-Hydroxybenzofuran-2-carboxylic Acid vs. Other Carbonic Anhydrase Inhibitors: A Comparative Analysis of Efficacy, Selectivity, and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide for Researchers

Introduction: The Enduring Relevance of Carbonic Anhydrase as a Therapeutic Target

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] This seemingly simple reaction is pivotal for a vast array of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthesis.[1][4] The human genome encodes for 15 different CA isoforms, which exhibit distinct tissue distribution, subcellular localization, and catalytic activity.[1][5]

The dysregulation of specific CA isoforms is implicated in a wide range of pathologies. For instance, the overexpression of CAs II and XII is linked to glaucoma, while aberrant CA activity is involved in epilepsy and altitude sickness.[6][7][8] Notably, the tumor-associated isoforms, CA IX and CA XII, are highly expressed in various solid tumors, where they contribute to the acidification of the tumor microenvironment, promoting tumor progression, metastasis, and resistance to therapy.[9][10][11] This has established CAs as highly valuable therapeutic targets, leading to the development of numerous carbonic anhydrase inhibitors (CAIs).[1][12]

This guide provides a detailed comparison of an emerging class of non-sulfonamide inhibitors, specifically those based on the 5-hydroxybenzofuran-2-carboxylic acid scaffold, against the classical and other contemporary CAIs. We will delve into their mechanisms of action, comparative inhibitory potency and selectivity, and provide a validated experimental protocol for their evaluation.

The Inhibitor Landscape: From Classical Sulfonamides to Novel Scaffolds

The development of CAIs has been historically dominated by a single chemical class: the sulfonamides.

The Archetype: Sulfonamides and Their Bioisosteres

Primary sulfonamides (R-SO₂NH₂) represent the most established class of CAIs.[5] Their mechanism of action involves the deprotonation of the sulfonamide nitrogen to an anion (R-SO₂NH⁻), which then coordinates directly to the Zn(II) ion at the active site, displacing or competing with the zinc-bound water/hydroxide ion. This binding mode is highly effective, leading to potent inhibition. Acetazolamide, dorzolamide, and brinzolamide are cornerstone clinical drugs from this class, used as diuretics, anti-glaucoma agents, and antiepileptics.[6][8][13]

However, the significant structural homology across the active sites of different CA isoforms presents a major challenge.[5] Consequently, many sulfonamide-based inhibitors suffer from a lack of isoform selectivity, which can lead to off-target side effects.[4][14] This limitation has catalyzed the search for novel, non-sulfonamide scaffolds capable of achieving greater selectivity.

The Rise of Non-Sulfonamide Inhibitors

To overcome the drawbacks of sulfonamides, researchers have explored diverse chemical classes that interact with the CA active site through alternative mechanisms.[4][14][15] These include:

  • Phenols: Anchor to the zinc-bound water molecule.

  • Coumarins: Act as prodrugs that are hydrolyzed by CAs to a carboxylic acid derivative which then inhibits the enzyme.[16]

  • Dithiocarbamates: Directly chelate the active site zinc ion.[4]

  • Carboxylic Acids: This versatile class, which includes the benzofuran derivatives of interest, can inhibit CAs through multiple potential mechanisms.[4][17]

Focus: The Benzofuran-Carboxylic Acid Scaffold

Benzofuran is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic properties, including anticancer and enzyme inhibitory activities.[18][19][20] Recent research has highlighted derivatives of benzofuran-carboxylic acid as a promising class of non-sulfonamide CAIs.[17][21]

Mechanism of Action

Unlike sulfonamides that directly coordinate the zinc ion, carboxylic acids are proposed to inhibit CAs by anchoring to the zinc-bound water molecule or hydroxide ion via hydrogen bonding.[17] This interaction, while still potent, relies on a different set of interactions within the active site, opening new avenues for achieving isoform selectivity by exploiting subtle differences in amino acid residues at the entrance and within the active site cavity.[22]

CA_Inhibition_Mechanisms cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Binding Zn Zn(II) H2O H₂O/OH⁻ Zn->H2O coordination Sulfonamide Sulfonamide (R-SO₂NH⁻) Sulfonamide->Zn Direct Coordination (Displaces H₂O) Carboxylic_Acid Carboxylic Acid (R-COO⁻) Carboxylic_Acid->H2O Anchoring via H-Bond

Caption: Comparative binding modes of Sulfonamide and Carboxylic Acid inhibitors.

Quantitative Comparison: Efficacy and Selectivity

The ultimate goal in developing new CAIs, particularly for oncology, is to achieve high potency against tumor-associated isoforms (e.g., hCA IX, hCA XII) while sparing the ubiquitous, off-target isoforms (e.g., hCA I, hCA II) to minimize side effects.[10] The inhibition constant (Ki) is a direct measure of an inhibitor's potency, with lower values indicating stronger binding.

The following table summarizes experimental data for representative benzofuran-based carboxylic acids compared to the gold-standard sulfonamide inhibitor, Acetazolamide.

Table 1: Comparative Inhibitory Activity (Kᵢ in µM) against Human CA Isoforms

InhibitorScaffoldhCA I (Off-target) Kᵢ (µM)hCA II (Off-target) Kᵢ (µM)hCA IX (Target) Kᵢ (µM)hCA XII (Target) Kᵢ (µM)Selectivity (hCA II / hCA IX)Reference
Acetazolamide Sulfonamide0.250.0120.0250.00570.48[10]
Compound 9e Benzofuran-Carboxylic Acid>101.10.791.91.39[21]
Compound 9f Benzofuran-Carboxylic Acid>102.60.560.984.64[21]

Data for compounds 9e and 9f are derived from a study on benzofuran-based carboxylic acids as CAIs.[17][21]

Analysis of Experimental Data

The data reveals a compelling narrative. While Acetazolamide is a highly potent inhibitor across all isoforms, it shows limited selectivity, particularly between the off-target hCA II and the target hCA IX (Selectivity Ratio < 1).[10] This lack of selectivity is a known clinical liability.

In contrast, the benzofuran-carboxylic acid derivatives 9e and 9f demonstrate a distinct and highly desirable profile. They are significantly less potent against the cytosolic, off-target isoforms hCA I and hCA II.[21] However, they exhibit potent, submicromolar inhibition of the cancer-related target hCA IX.[21] This results in a favorable selectivity ratio, with compound 9f being over 4.6 times more selective for the tumor-associated isoform hCA IX over the highly abundant hCA II.[21] This selective inhibition profile suggests that the benzofuran-carboxylic acid scaffold is a promising starting point for developing targeted anticancer therapies with a potentially wider therapeutic window and fewer side effects than non-selective inhibitors.

Experimental Protocol: A Validated Assay for CA Inhibitor Profiling

To ensure the trustworthiness and reproducibility of inhibitor efficacy data, a standardized experimental protocol is essential. The following describes a robust colorimetric assay for determining the inhibitory activity of compounds against CA isoforms based on their esterase activity.

Principle of the Assay

This assay measures the ability of carbonic anhydrase to hydrolyze the substrate p-nitrophenyl acetate (p-NPA) into the chromogenic product p-nitrophenol (p-NP).[23][24] The formation of the yellow-colored p-NP can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of a CA inhibitor, the rate of this reaction decreases in a dose-dependent manner, allowing for the calculation of potency values such as IC₅₀ and Kᵢ.[23]

Materials and Reagents
  • CA Enzyme: Purified human CA isoforms (e.g., hCA I, II, IX, XII).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Inhibitors: Test compounds (e.g., this compound derivatives) and a positive control (e.g., Acetazolamide).

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds.

  • Hardware: 96-well clear, flat-bottom microplates and a microplate reader capable of kinetic measurements at 400-405 nm.

Step-by-Step Methodology
  • Reagent Preparation:

    • CA Enzyme Working Solution: Dilute the stock CA enzyme to the desired final concentration (e.g., 2-5 nM) in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh daily.

    • Inhibitor Solutions: Prepare serial dilutions of test compounds and the positive control in DMSO. A typical starting stock concentration is 10 mM.

  • Assay Procedure (96-well Plate Format):

    • Plate Setup: Design the plate layout to include wells for blanks (no enzyme), maximum activity controls (enzyme + DMSO vehicle), positive controls (enzyme + Acetazolamide), and test compounds (enzyme + test inhibitor). It is critical to perform all measurements in at least triplicate.

    • Inhibitor Addition: Add 2 µL of the appropriate inhibitor dilution (or DMSO for the maximum activity control) to the corresponding wells.

    • Enzyme Addition: Add 178 µL of the CA Working Solution to all wells except the blanks (add 198 µL of Assay Buffer to blank wells).

    • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. This step is crucial for establishing binding equilibrium.

    • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the Substrate Stock Solution to all wells.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm in kinetic mode, recording data every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_max_activity)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Reagent Preparation (Buffer, Enzyme, Substrate) plate_setup Plate Setup (Controls, Test Compounds) prep_reagents->plate_setup prep_inhibitors Inhibitor Serial Dilutions prep_inhibitors->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation initiation Reaction Initiation (Add Substrate) pre_incubation->initiation measurement Kinetic Measurement (Abs @ 400nm) initiation->measurement calc_rate Calculate Reaction Rates (Slope of Abs vs. Time) measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC₅₀ (Dose-Response Curve) calc_inhibition->calc_ic50 calc_ki Calculate Kᵢ (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for the determination of Carbonic Anhydrase inhibitor potency.

Conclusion and Future Directions

The landscape of carbonic anhydrase inhibition is evolving beyond the classical sulfonamide inhibitors. While highly potent, their frequent lack of isoform selectivity has driven the exploration of novel chemical scaffolds. Benzofuran-based carboxylic acids, including this compound and its derivatives, have emerged as a highly promising class of non-sulfonamide CAIs.[17][21]

Experimental data demonstrates that this scaffold can be engineered to achieve potent inhibition of tumor-associated CA isoforms while simultaneously exhibiting significantly lower activity against ubiquitous, off-target isoforms like hCA I and II.[21] This selective profile is a critical advantage for therapeutic applications, particularly in oncology, where targeted action can lead to improved efficacy and reduced toxicity. The alternative binding mechanism, which involves anchoring to the zinc-bound water molecule rather than direct coordination to the metal ion, provides a new strategic avenue for rational drug design.

Future research should focus on expanding the structure-activity relationship (SAR) of this scaffold to further optimize potency and selectivity. The synthesis of additional analogs and their comprehensive profiling against a full panel of CA isoforms will be crucial for identifying lead candidates for preclinical development. The benzofuran-carboxylic acid framework represents a significant step forward in the quest for the next generation of isoform-selective carbonic anhydrase inhibitors.

References

A Technical Guide to the Structure-Activity Relationship of 5-Hydroxybenzofuran-2-Carboxylic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-hydroxybenzofuran-2-carboxylic acid derivatives. While direct and extensive comparative data for the parent this compound is limited in publicly available literature, this guide will utilize a well-studied, closely related analog, 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid , as a model scaffold. The experimental data and SAR insights derived from this analog provide a robust framework for understanding the therapeutic potential of this class of compounds, particularly in the realms of anticancer and antimicrobial applications.

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a prominent scaffold in a multitude of biologically active natural products and synthetic molecules.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] The structural rigidity and the presence of a heteroatom that can participate in hydrogen bonding make the benzofuran nucleus an excellent starting point for the design of novel therapeutic agents.

This guide will focus on the nuanced structure-activity relationships of this compound derivatives, dissecting how subtle modifications to this core structure can profoundly impact biological activity. We will explore the significance of the hydroxyl and carboxylic acid moieties and the influence of various substituents on the benzofuran ring system.

Core Structure Analysis: The Importance of the 5-Hydroxy and Carboxylic Acid Groups

The 5-hydroxy and 2-carboxylic acid groups are key pharmacophoric features that can significantly influence the biological activity and pharmacokinetic properties of benzofuran derivatives.

  • The 5-Hydroxy Group: The phenolic hydroxyl group at the 5-position is a critical determinant of activity, particularly in the context of antimicrobial effects. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. Furthermore, its acidic nature can be crucial for solubility and membrane permeability. Studies on related benzofuran derivatives have shown that the presence of a hydroxyl group at the C-6 position is essential for antibacterial activity.[3]

  • The 2-Carboxylic Acid Group: The carboxylic acid moiety at the 2-position imparts acidic properties to the molecule, influencing its ionization state at physiological pH. This functional group can engage in ionic interactions and hydrogen bonding with target proteins. The carboxylic acid can also serve as a handle for prodrug strategies, where it is esterified to improve cell permeability, with the ester being subsequently hydrolyzed by intracellular esterases to release the active acidic drug.

Structure-Activity Relationship (SAR) Insights from a Model Scaffold: 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid

To illustrate the principles of SAR within this class of compounds, we will examine the biological data from derivatives of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid. While not the exact parent compound of interest, its structural similarity and the availability of extensive experimental data make it an excellent surrogate for understanding the impact of structural modifications.

Anticancer Activity: Cytotoxicity of Brominated Derivatives

A study by Kowalska et al. provides valuable insights into the anticancer potential of brominated derivatives of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid.[5] The cytotoxicity of these compounds was evaluated against a panel of human cancer cell lines (K562 leukemia, MOLT-4 leukemia, HeLa cervix carcinoma) and a normal cell line (HUVEC).

Table 1: Cytotoxicity (IC₅₀ in µM) of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid Derivatives

CompoundK562 (Leukemia)MOLT-4 (Leukemia)HeLa (Cervix Carcinoma)HUVEC (Normal)
1c -COOCH₃-CH₂Br25 ± 230 ± 345 ± 450 ± 5
1e -COOCH₃-COCH₂Br20 ± 125 ± 235 ± 340 ± 4
2d -COOH-CH₂Br40 ± 350 ± 470 ± 685 ± 7
3a -CONH₂H>100>100>100>100
3d -CONH₂-CH₂Br35 ± 340 ± 460 ± 575 ± 6

Data synthesized from Kowalska et al. (2019).[5]

Key SAR Observations for Anticancer Activity:

  • Bromination is Key: The introduction of a bromine atom, particularly on the methyl or acetyl group at the 2- or 3-position, significantly enhances cytotoxic activity.[5] This is likely due to increased lipophilicity, which can improve cell membrane penetration, and the potential for the bromine atom to act as a leaving group in interactions with biological nucleophiles.

  • Esterification and Amidation: Conversion of the carboxylic acid to a methyl ester (compounds 1c , 1e ) or an amide (compound 3d ) appears to be favorable for cytotoxic activity compared to the parent carboxylic acid (compound 2d ).[5] This modification increases lipophilicity and may alter the compound's ability to interact with its target.

  • Selectivity: While the brominated derivatives show potent anticancer activity, they also exhibit considerable toxicity towards normal HUVEC cells, indicating a need for further optimization to improve their therapeutic index.[5]

Caption: SAR summary for anticancer activity.

Antimicrobial Activity: Halogenated Derivatives as Potent Inhibitors

The antimicrobial properties of halogenated derivatives of the same parent compound were investigated by Maciąg-Dorszyńska et al. The minimum inhibitory concentrations (MIC) were determined against a panel of bacteria and fungi.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Halogenated Derivatives

CompoundModificationS. aureusB. subtilisC. albicansC. parapsilosis
III Bromination at C410050100100
IV Chlorination at C4200100>200>200
VI Bromination at C4 and C75050100100

Data synthesized from Maciąg-Dorszyńska et al.

Key SAR Observations for Antimicrobial Activity:

  • Halogenation is Crucial: Similar to the anticancer activity, halogenation of the benzofuran ring is critical for antimicrobial effects.

  • Bromine vs. Chlorine: Brominated derivatives (compounds III and VI ) generally exhibit more potent antibacterial and antifungal activity compared to the chlorinated analog (compound IV ).

  • Position of Halogenation: The position and number of halogen substituents influence the activity spectrum. Dibromination at both the C4 and C7 positions (compound VI ) leads to the most potent activity against Gram-positive bacteria.

Caption: SAR summary for antimicrobial activity.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for the key bioassays used to evaluate the anticancer and antimicrobial activities of benzofuran derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., K562, MOLT-4, HeLa) and normal cells (e.g., HUVEC)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Benzofuran derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compounds (48h) A->C B Prepare serial dilutions of compounds B->C D Add MTT solution (4h incubation) C->D E Add solubilization solution D->E F Measure absorbance (570 nm) E->F G Calculate IC50 values F->G

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Benzofuran derivatives dissolved in DMSO

  • Sterile saline or PBS

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the stock solution of the benzofuran derivative to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Inoculate each well with 100 µL of the prepared microbial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives is a promising area of research for the development of novel anticancer and antimicrobial agents. The analysis of the model scaffold, 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid, reveals several key insights. The 5-hydroxy group and the carboxylic acid moiety are critical for biological activity, and their modification through halogenation, esterification, and amidation can significantly enhance potency.

Future research should focus on synthesizing and evaluating a broader range of derivatives of the parent this compound to establish a more direct and comprehensive SAR. Key areas for exploration include:

  • Systematic modification of the 5-hydroxy group: Investigating the effects of converting the hydroxyl group to a methoxy, amino, or other functional groups to probe the importance of hydrogen bonding and electronic effects.

  • Derivatization of the 2-carboxylic acid: Exploring a wider range of esters and amides to optimize pharmacokinetic properties and target interactions.

  • Introduction of diverse substituents on the benzene ring: Evaluating the impact of electron-donating and electron-withdrawing groups at various positions to fine-tune activity and selectivity.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent derivatives to guide further drug design.

By systematically exploring the chemical space around the this compound scaffold, it is anticipated that new lead compounds with improved efficacy and safety profiles can be discovered, ultimately contributing to the development of novel therapeutics for a range of diseases.

References

A Comparative Guide to the Synthesis of Benzofuran-2-Carboxylic Acids: Methodologies, Mechanisms, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Benzofuran-2-Carboxylic Acid Scaffold

The benzofuran nucleus is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active molecules.[1] Specifically, derivatives of benzofuran-2-carboxylic acid are crucial intermediates in the development of drugs for treating cancer and central nervous system disorders.[2] Their synthesis is therefore a subject of considerable interest in the fields of medicinal chemistry and drug development. This guide provides a comparative analysis of three prominent synthetic methodologies for obtaining benzofuran-2-carboxylic acids: the classic Perkin Rearrangement, a modern Transition-Metal-Catalyzed approach via Sonogashira Coupling, and a versatile route starting from salicylaldehydes. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a quantitative comparison to assist researchers in selecting the optimal strategy for their synthetic endeavors.

Method 1: The Perkin Rearrangement (Coumarin-Benzofuran Ring Contraction)

First reported by W. H. Perkin in 1870, this rearrangement remains a robust and reliable method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarin precursors.[3] The reaction involves a base-catalyzed ring contraction, offering a direct route to the desired scaffold. Recent advancements, such as the use of microwave irradiation, have dramatically improved the efficiency of this classic transformation.[2]

Mechanistic Insight

The accepted mechanism proceeds in two main stages.[1] First, the coumarin lactone undergoes a rapid base-catalyzed ring fission via nucleophilic attack of a hydroxide ion at the carbonyl carbon. This opens the ring to form the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate. The second, slower stage involves an intramolecular nucleophilic attack by the newly formed phenoxide anion onto the vinyl halide carbon, displacing the halide and forming the five-membered furan ring to yield the benzofuran-2-carboxylate salt, which is then protonated upon acidic workup.[1][2]

Perkin_Rearrangement Coumarin 3-Halocoumarin Intermediate Ring-Opened Intermediate (Phenoxide-carboxylate dianion) Coumarin->Intermediate 1. Base-catalyzed    Ring Fission Base NaOH / EtOH Product Benzofuran-2-carboxylic Acid Intermediate->Product 2. Intramolecular    Nucleophilic Attack 3. Acidic Workup

Caption: Workflow for the Perkin Rearrangement.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

The following protocol is adapted from a highly efficient microwave-assisted procedure.[2]

  • Reaction Setup: To a microwave reaction vessel, add the 3-bromocoumarin derivative (1.0 equiv).

  • Reagent Addition: Add ethanol (EtOH) as the solvent, followed by an aqueous solution of sodium hydroxide (NaOH, e.g., 2.5 M).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Workup: After cooling the reaction mixture to room temperature, transfer it to a beaker.

  • Acidification: Acidify the mixture by slowly adding hydrochloric acid (HCl) until the pH is acidic. This will precipitate the benzofuran-2-carboxylic acid product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the pure benzofuran-2-carboxylic acid.

Method 2: Transition-Metal-Catalyzed Tandem Sonogashira Coupling and Cyclization

The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[4] This methodology can be adapted into a powerful one-pot or two-step sequence for benzofuran synthesis by coupling an o-halophenol with an appropriate alkyne, followed by an intramolecular cyclization of the resulting 2-alkynylphenol intermediate.[5][6]

Mechanistic Insight

The process begins with a standard Sonogashira coupling catalytic cycle . Pd(0) undergoes oxidative addition into the aryl-iodine bond of the o-iodophenol. Concurrently, the terminal alkyne (e.g., ethyl propiolate) is activated by the copper(I) cocatalyst to form a copper(I) acetylide. Transmetalation of the acetylide to the palladium(II) complex, followed by reductive elimination, yields the 2-alkynylphenol product and regenerates the Pd(0) catalyst.

The second phase is the intramolecular cyclization . The 2-alkynylphenol, in the presence of a base or a transition-metal catalyst (often copper or palladium), undergoes a 5-exo-dig cyclization where the phenolic oxygen attacks the internal carbon of the alkyne, forming the benzofuran ring.[7] Subsequent protonolysis or isomerization yields the final product.

Sonogashira_Cyclization Reactants o-Iodophenol + Ethyl Propiolate Intermediate 2-Alkynylphenol Intermediate Reactants->Intermediate Sonogashira Coupling Catalysts Pd(PPh₃)₂Cl₂ CuI, Base (e.g., Et₃N) Product_Ester Ethyl Benzofuran-2-carboxylate Intermediate->Product_Ester Intramolecular Cyclization Product_Acid Benzofuran-2-carboxylic Acid Product_Ester->Product_Acid Ester Hydrolysis

Caption: Workflow for Sonogashira Coupling-Cyclization.

Experimental Protocol: Two-Step Sonogashira/Cyclization

This representative protocol combines the Sonogashira coupling of an o-halophenol with an alkyne ester, followed by cyclization and hydrolysis.

Step A: Sonogashira Coupling

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add o-iodophenol (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N) as the solvent and base.

  • Alkyne Addition: Add ethyl propiolate (1.1 equiv.) dropwise to the mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC indicates complete consumption of the o-iodophenol.

  • Workup: Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-alkynylphenol intermediate, which can be used in the next step without further purification.

Step B: Cyclization and Hydrolysis

  • Cyclization: Dissolve the crude 2-alkynylphenol intermediate in a suitable solvent like acetonitrile. Add a base such as K₂CO₃ (2.0 equiv.) or a copper catalyst like CuI (0.1 equiv). Heat the mixture to reflux for 2-4 hours.

  • Hydrolysis: After cooling, add an aqueous solution of NaOH (e.g., 2 M) and continue to heat at reflux for an additional 1-2 hours to hydrolyze the ester.

  • Acidification: Cool the reaction mixture and acidify with aqueous HCl to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and dry to afford the benzofuran-2-carboxylic acid.

Method 3: Synthesis from Salicylaldehydes via O-Alkylation and Cyclization

This classical approach offers a reliable and often high-yielding route to benzofuran-2-carboxylic acids using readily available and inexpensive salicylaldehydes. The strategy involves two key transformations: an initial O-alkylation (a Williamson ether synthesis) followed by an intramolecular cyclization.[8]

Mechanistic Insight

The synthesis begins with the deprotonation of the phenolic hydroxyl group of salicylaldehyde by a base (e.g., NaOH) to form a sodium phenoxide. This potent nucleophile then attacks an α-haloacetate, such as ethyl bromoacetate or chloroacetic acid, in an Sₙ2 reaction to form an o-formylphenoxyacetic acid derivative.[9] This is a classic Williamson ether synthesis .

The subsequent cyclization is an intramolecular aldol-type condensation. In the presence of a dehydrating agent like acetic anhydride and a base (e.g., sodium acetate), an enolate is formed from the acetic anhydride. This enolate then attacks the aldehyde carbonyl carbon of the o-formylphenoxyacetic acid intermediate. The resulting adduct rapidly undergoes cyclization and dehydration (aromatization) to form the stable benzofuran ring system.

Salicylaldehyde_Route Reactants Salicylaldehyde + Chloroacetic Acid Intermediate o-Formylphenoxyacetic Acid Reactants->Intermediate Williamson Ether Synthesis (O-Alkylation) Base1 NaOH Product Benzofuran-2-carboxylic Acid (Coumarilic Acid) Intermediate->Product Intramolecular Condensation/Cyclization Reagents2 Acetic Anhydride, Sodium Acetate

Caption: Workflow for Synthesis from Salicylaldehyde.

Experimental Protocol: Synthesis of Benzofuran-2-Carboxylic Acid

This detailed protocol is adapted from Organic Syntheses.[8]

Step A: Synthesis of o-Formylphenoxyacetic Acid

  • Reaction Setup: In a reaction flask, prepare a solution of sodium hydroxide (2.0 equiv.) in water. To this, add salicylaldehyde (1.0 equiv.) and chloroacetic acid (1.0 equiv.).

  • Reaction: Stir the mixture and heat under reflux for 3 hours.

  • Workup: Cool the solution and acidify with concentrated hydrochloric acid. The product will precipitate out of the solution.

  • Isolation: Collect the crude o-formylphenoxyacetic acid by vacuum filtration, wash with cold water, and dry. The product is often sufficiently pure for the next step.

Step B: Cyclization to Benzofuran-2-carboxylic Acid

  • Reaction Setup: In a flask equipped with a reflux condenser, mix the crude o-formylphenoxyacetic acid (1.0 equiv.), anhydrous sodium acetate (2.0 equiv.), and acetic anhydride (5.0 equiv.).

  • Reaction: Heat the mixture under reflux for 5 hours.

  • Workup: Cool the reaction mixture and pour it into a beaker of water to hydrolyze the excess acetic anhydride.

  • Isolation: The product, benzofuran-2-carboxylic acid (also known as coumarilic acid), will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the pure product.

Quantitative Performance Comparison

The choice of synthetic method often depends on factors such as desired yield, reaction time, available starting materials, and equipment. The table below summarizes the key performance metrics for the three discussed methods.

FeaturePerkin Rearrangement (Microwave)Sonogashira Coupling/CyclizationSynthesis from Salicylaldehyde
Starting Materials 3-Halocoumarinso-Halophenols, Terminal AlkynesSalicylaldehydes, α-Haloacetic acids
Key Reagents NaOHPd/Cu catalysts, BaseNaOH, Acetic Anhydride, NaOAc
Typical Yield >90%[2]60-85% (over two steps)~70-80% (over two steps)[8]
Reaction Time 5 minutes[2]6-12 hours8-10 hours
Temperature 79 °C[2]Room Temp to RefluxReflux
Atom Economy Moderate (loss of halide and water)Moderate (loss of halide, base salts)Good (loss of water and acetate)
Advantages Extremely fast, high yields, simple workupModular, high functional group toleranceInexpensive starting materials, robust
Disadvantages Requires coumarin precursorCost of catalysts, inert atmosphere neededLong reaction times, high temperatures

Conclusion and Outlook

Each of the discussed methods provides a viable pathway to the valuable benzofuran-2-carboxylic acid scaffold, yet they offer distinct advantages and disadvantages.

  • The Microwave-Assisted Perkin Rearrangement is unparalleled in its speed and efficiency, delivering near-quantitative yields in minutes. Its primary limitation is the requirement for a pre-synthesized 3-halocoumarin starting material.[2]

  • The Transition-Metal-Catalyzed Sonogashira approach offers the greatest flexibility and modularity. It allows for the introduction of diverse substituents on both the phenolic and alkyne components, making it ideal for creating compound libraries. However, it comes with the added cost of palladium and copper catalysts and often requires an inert atmosphere.[5]

  • The synthesis from salicylaldehydes stands out as a cost-effective and robust method, utilizing cheap, bulk starting materials. While reliable, it is the most time- and energy-intensive of the three, requiring prolonged heating periods.[8]

The optimal choice will ultimately be dictated by the specific goals of the research program. For rapid synthesis of a specific target where the coumarin is accessible, the Perkin rearrangement is superior. For library synthesis and exploring structure-activity relationships, the Sonogashira route is unmatched in its versatility. For large-scale, cost-sensitive production, the classical route from salicylaldehyde remains a highly relevant and practical option.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-Hydroxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. In this guide, we delve into the critical process of validating the purity of 5-Hydroxybenzofuran-2-carboxylic acid, a benzofuran derivative with significant potential in medicinal chemistry.

This guide eschews a rigid template, instead adopting a holistic and practical approach grounded in years of field experience. We will explore a multi-tiered analytical strategy, elucidating the "why" behind each experimental choice and providing robust, self-validating protocols. Our objective is to empower you with the knowledge to not only assess the purity of your synthesized this compound but to do so with a high degree of scientific rigor and confidence.

The Criticality of Purity for this compound

This compound possesses a scaffold of interest for the development of novel therapeutics.[1] Impurities, which can arise from unreacted starting materials, by-products of side reactions, or residual solvents from the synthesis and purification process, can have profound and often unpredictable consequences. They can alter the compound's pharmacological activity, introduce toxicity, or interfere with downstream analytical assays. Therefore, a comprehensive purity assessment is a non-negotiable aspect of its chemical characterization.

A Multi-Modal Approach to Purity Validation

A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A more robust and scientifically sound approach involves the orthogonal application of multiple analytical methods. Each technique provides a unique perspective on the sample's composition, and their collective data paints a comprehensive picture of its purity. For this compound, we recommend a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is an indispensable tool for the quantitative assessment of purity and the detection of non-volatile impurities.[2] By separating the components of a mixture based on their differential partitioning between a stationary and a mobile phase, HPLC can resolve the target compound from even closely related impurities.

Scientific Rationale

For a polar aromatic compound like this compound, a reverse-phase HPLC method is the logical choice. In this mode, a nonpolar stationary phase (typically C18) is used in conjunction with a polar mobile phase. The polar analyte will have a moderate affinity for the stationary phase, allowing for good separation from both more polar and less polar impurities. The inclusion of an acid, such as formic or phosphoric acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid and phenol groups, leading to sharper peaks and more reproducible retention times.[3]

Experimental Protocol: A Starting Point for Method Development

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Standard system with binary pump, autosampler, column oven, and PDA or UV-Vis detector.Provides the necessary components for reproducible chromatographic separation and detection.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).Industry-standard for the separation of a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in Water.Acidifies the mobile phase to suppress analyte ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.Organic modifier to elute the analyte from the C18 column.
Gradient 10% B to 90% B over 15 minutes.A gradient elution is recommended to ensure the elution of any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C.Maintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µL.A typical injection volume for analytical HPLC.
Detection UV at the wavelength of maximum absorbance (λmax).The λmax should be determined by running a standard of the pure compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution at a concentration of approximately 0.1 mg/mL using the initial mobile phase composition (e.g., 90% A: 10% B) as the diluent.

  • Filter the working solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Data Interpretation:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity sample, the main peak should be sharp and symmetrical, and there should be no significant co-eluting peaks, which can be assessed using a PDA detector.

Workflow for HPLC Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is a powerful technique for elucidating the chemical structure of a molecule and for detecting impurities that may not be visible by other methods.[5] Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.

Scientific Rationale

¹H NMR provides information about the number and types of protons in a molecule and their connectivity. For this compound, we expect to see distinct signals for the aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling patterns of these protons are highly sensitive to the local chemical environment, making ¹H NMR an excellent tool for structural confirmation. ¹³C NMR provides information about the carbon skeleton of the molecule. The presence of any unexpected signals in either the ¹H or ¹³C NMR spectrum can indicate the presence of impurities.

Experimental Protocol

Instrumentation and Conditions:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it will dissolve the compound and allow for the observation of the exchangeable hydroxyl and carboxylic acid protons.[6]

  • Concentration: Approximately 5-10 mg of the sample dissolved in 0.6-0.7 mL of DMSO-d₆.

Expected ¹H and ¹³C NMR Data (Predicted):

Proton/Carbon TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)12.0 - 13.0 (broad singlet)160 - 170
Phenolic Hydroxyl (-OH)9.0 - 10.0 (broad singlet)-
Aromatic Protons (Ar-H)6.5 - 8.0100 - 150
Benzofuran Carbons-100 - 160

Data Interpretation:

The ¹H NMR spectrum should be integrated to determine the relative number of protons corresponding to each signal. The observed integration values should be consistent with the structure of this compound. The presence of any unexpected signals, even at low integration values, suggests the presence of impurities. Similarly, the ¹³C NMR spectrum should show the correct number of signals corresponding to the carbon atoms in the molecule.

References

A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in drug discovery.[1][2] Naturally occurring in various plants, benzofuran derivatives have been extensively explored by medicinal chemists, leading to the synthesis of a multitude of analogues with a broad spectrum of pharmacological activities.[1][3][4] This guide provides a comparative analysis of the in-vitro and in-vivo efficacy of benzofuran compounds across key therapeutic areas, offering insights for researchers, scientists, and drug development professionals. We will delve into the experimental data that underscores their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, and provide standardized protocols to facilitate reproducible research.

The therapeutic potential of benzofuran derivatives stems from their ability to interact with various biological targets, including enzymes and receptors, through diverse intermolecular forces like hydrogen bonding and π-stacking.[3] This structural versatility allows for fine-tuning of their biological activity, making them a cornerstone in the development of novel therapeutics.[5][6]

The Drug Discovery and Development Pipeline: From In-Vitro Screening to In-Vivo Validation

The journey of a benzofuran compound from a laboratory curiosity to a potential therapeutic agent follows a well-defined path. It begins with in-vitro assays to determine its biological activity and cytotoxicity, followed by more complex in-vivo studies to assess its efficacy and safety in a living organism.

G cluster_0 In-Vitro Studies cluster_1 In-Vivo Studies Target Identification Target Identification Compound Synthesis Compound Synthesis High-Throughput Screening High-Throughput Screening Compound Synthesis->High-Throughput Screening Library of Compounds Hit-to-Lead Optimization Hit-to-Lead Optimization High-Throughput Screening->Hit-to-Lead Optimization Active 'Hits' In-Vitro Efficacy (IC50/EC50) In-Vitro Efficacy (IC50/EC50) Hit-to-Lead Optimization->In-Vitro Efficacy (IC50/EC50) Optimized Leads Animal Model Selection Animal Model Selection In-Vitro Efficacy (IC50/EC50)->Animal Model Selection Promising Candidates Pharmacokinetics (ADME) Pharmacokinetics (ADME) Animal Model Selection->Pharmacokinetics (ADME) In-Vivo Efficacy Studies In-Vivo Efficacy Studies Pharmacokinetics (ADME)->In-Vivo Efficacy Studies Toxicology and Safety Toxicology and Safety In-Vivo Efficacy Studies->Toxicology and Safety Preclinical Development Preclinical Development Toxicology and Safety->Preclinical Development

Caption: A generalized workflow from in-vitro screening to in-vivo validation in drug discovery.

I. Anticancer Efficacy of Benzofuran Derivatives

Benzofuran derivatives have emerged as a significant class of compounds with potent anticancer properties.[1][7] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell division to the induction of apoptosis.[5][8]

In-Vitro Anticancer Activity

The initial screening of potential anticancer agents involves testing their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency.

A study by Penthala et al. synthesized a series of benzofuran analogs based on the natural anticancer agent Combretastatin and evaluated their activity against 60 human cancer cell lines.[3] Another study designed and synthesized novel benzofuran derivatives as Lysine-specific demethylase 1 (LSD1) inhibitors, a promising target for cancer therapy.[9] The representative compound 17i from this study showed excellent LSD1 inhibition and potent anti-proliferation activity against several cancer cell lines.[9]

Table 1: In-Vitro Anticancer Activity of Selected Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
10h L1210, FM3A/0, Molt4/C8, CEM/0, HeLa0.016 - 0.024Antiproliferative[3]
22 ME-180, A549, ACHNs, HT-29, B-160.08 - 1.14Cytotoxicity[3]
25 ME-180, A549, ACHN, B-160.06 - 0.17Cytotoxicity[3]
11 & 12 A549, Hela, SGC79018.57 - 16.27Cytotoxicity[10]
16 A549, SGC79010.12 - 2.75Cytotoxicity[11]
S6 HeLa, HepG2, SW620Not specifiedAurora B Kinase Inhibitor[8]
17i MCF-7, MGC-803, H460, A549, THP-12.06 - 6.15LSD1 Inhibitor[9]
37e A549, HeLa, SGC7901, HCT116, MCF-7< 10Apoptosis Induction[12]
13b & 13g MCF-71.875 & 1.287Antiproliferative[12]
14c HCT1163.27GSK3β Inhibition[12]
In-Vivo Anticancer Efficacy

Promising candidates from in-vitro studies are advanced to in-vivo models, often utilizing tumor xenografts in immunodeficient mice.[13][14] These studies provide crucial data on a compound's ability to inhibit tumor growth in a living system.

For instance, the benzofuran derivative S6 , an Aurora B kinase inhibitor, was shown to suppress the growth of liver cancer QGY-7401 xenograft tumors in nude mice.[8] Similarly, compound 17i , an LSD1 inhibitor, demonstrated robust in-vivo antitumor efficacy in an H460 xenograft tumor model without significant side effects.[9] Another study showed that compound 43f reduced tumor mass by up to 45.7% in a syngeneic mouse tumor model.[15]

Table 2: In-Vivo Anticancer Efficacy of Benzofuran Derivatives

CompoundAnimal ModelCancer TypeKey FindingsReference
S6 Nude mice with QGY-7401 xenograftsLiver CancerSignificant tumor growth suppression.[8]
17i H460 xenograft modelLung CancerRobust antitumor efficacy with no significant toxicity.[9]
36b In-vivo modelLung Cancer (H460)Effective inhibition of tumor growth without significant side effects.[12]
43f Syngeneic mouse tumor modelNot specifiedReduced tumor mass by up to 45.7% at 15 mg/kg.[15]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance is measured, which is directly proportional to the number of viable cells.[17][18]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

G Seed Cells Seed Cells Add Benzofuran Compound Add Benzofuran Compound Seed Cells->Add Benzofuran Compound Incubate Incubate Add Benzofuran Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Add MTT Reagent->Incubate Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance

Caption: Workflow for a typical MTT cell viability assay.

Experimental Workflow: Subcutaneous Tumor Xenograft Model

This model is essential for evaluating the in-vivo efficacy of anticancer compounds.[13][14]

  • Cell Culture and Preparation: Culture human cancer cells in appropriate media until they reach the logarithmic growth phase.[19] Prepare a single-cell suspension in a suitable buffer.[14]

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.[14][20]

  • Tumor Inoculation: Subcutaneously inject the cancer cell suspension into the flank of the mice.[13][14] Co-injection with a basement membrane matrix like Matrigel can improve tumor take and growth.[21]

  • Tumor Growth Monitoring: Regularly measure the tumor dimensions with calipers and calculate the tumor volume.[14]

  • Treatment: Once the tumors reach a palpable size, randomize the mice into control and treatment groups. Administer the benzofuran compound via a specified route (e.g., oral, intravenous, intraperitoneal) and schedule.[14][15]

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors.[14] Further analysis, such as histology or biomarker assessment, can also be performed.

II. Antimicrobial and Anti-inflammatory Potential

Benzofuran derivatives have demonstrated significant activity against a range of microbial pathogens and have shown promise as anti-inflammatory agents.[22][23]

In-Vitro Antimicrobial and Anti-inflammatory Activity

The antimicrobial efficacy of benzofuran compounds is typically assessed by determining their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[22] For anti-inflammatory activity, in-vitro assays often measure the inhibition of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[10][24]

Table 3: In-Vitro Antimicrobial and Anti-inflammatory Activity of Benzofuran Derivatives

CompoundTargetActivity MetricValueReference
6a, 6b, 6f S. aureus, E. coli, C. albicans, A. nigerMICAs low as 6.25 µg/mL[22]
19 Gram-negative bacteriaZone of Inhibition25 mm[25]
3 & 4 M. tuberculosis H37RvMIC8 µg/mL & 2 µg/mL[25]
1 & 4 LPS-stimulated RAW 264.7 macrophagesIC50 (NO inhibition)17.3 µM & 16.5 µM[24]
16 LPS-stimulated RAW 264.7 macrophagesIC50 (NO inhibition)5.28 µM[11]
5d LPS-stimulated RAW 264.7 macrophagesIC50 (NO inhibition)52.23 µM[26]
In-Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a classic in-vivo assay for evaluating the anti-inflammatory activity of new compounds.[22]

A study on benzofuran amide derivatives showed that compound 6b exhibited the greatest inhibition of paw edema (71.10% at 2 hours), which was statistically significant.[22] Another study investigated fluorinated benzofuran derivatives in a zymosan-induced air pouch model and found that most of the tested compounds showed anti-inflammatory effects.[27]

Table 4: In-Vivo Anti-inflammatory Efficacy of Benzofuran Derivatives

CompoundAnimal ModelKey FindingsReference
6b Carrageenan-induced paw edema in rats71.10% inhibition of edema at 2 hours.[22]
6a Carrageenan-induced paw edema in rats61.55% inhibition of edema at 2 hours.[22]
Fluorinated Derivatives Zymosan-induced air pouch modelMost compounds demonstrated anti-inflammatory effects.[27]
5d Endotoxemic miceReduced expression of IL-1β, TNF-α, and IL-6 in serum and tissues.[26]

III. Antiviral and Neuroprotective Applications

Recent research has also highlighted the potential of benzofuran compounds as antiviral and neuroprotective agents.[28][29]

Antiviral Activity

A series of benzofuran derivatives were recently identified as agonists of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response to viral infections.[28] These compounds demonstrated broad-spectrum antiviral activity. Other studies have reported benzofuran derivatives with specific activity against respiratory syncytial virus and influenza A virus.[30]

Neuroprotective Effects

Benzofuran-based compounds have shown promise in the context of neurodegenerative diseases like Alzheimer's.[29] They have been found to inhibit β-amyloid aggregation and protect neuronal cells from toxic insults.[31]

One study synthesized novel benzofuran-2-carboxamide derivatives and evaluated their neuroprotective effects against NMDA-induced excitotoxicity in primary cultured rat cortical cells.[32] Compound 1f exhibited potent neuroprotective action, comparable to the known NMDA antagonist memantine.[32][33] Another compound, 1j , showed significant anti-excitotoxic effects and antioxidant activity.[32] A benzofuran-containing organoselenium compound, TFSeB , has also demonstrated neuroprotective effects in a mouse model of Alzheimer's disease.[34]

Table 5: Neuroprotective Activity of Benzofuran Derivatives

CompoundModelKey FindingsReference
1f NMDA-induced excitotoxicity in rat cortical cellsPotent neuroprotection, comparable to memantine at 30 µM.[32][33]
1j NMDA-induced excitotoxicity in rat cortical cellsMarked anti-excitotoxic and antioxidant effects.[32]
TFSeB STZ-induced mouse model of Alzheimer's diseaseProtective effect against cognitive deficits.[34]
Signaling Pathway: STING-Mediated Antiviral Response

The activation of the STING pathway by benzofuran agonists leads to the production of type I interferons (IFN-I), which are critical for establishing an antiviral state in host cells.[28]

G cluster_0 Cytosol cluster_2 Nucleus Viral DNA Viral DNA cGAS cGAS Viral DNA->cGAS senses cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates Benzofuran Agonist Benzofuran Agonist Benzofuran Agonist->STING activates IRF3 IRF3 IFN-I Genes IFN-I Genes IRF3->IFN-I Genes activates transcription of TBK1->IRF3 phosphorylates

Caption: Simplified STING signaling pathway activated by benzofuran agonists.

Conclusion

The benzofuran scaffold is a remarkably versatile platform for the development of new therapeutic agents. The extensive body of research highlighted in this guide demonstrates the significant in-vitro and in-vivo efficacy of benzofuran derivatives across a wide range of diseases, including cancer, microbial infections, inflammation, and neurodegenerative disorders. The comparative data presented herein, along with standardized experimental protocols, provides a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further optimization of lead compounds and exploration of novel derivatives will undoubtedly continue to unlock the full therapeutic potential of this important heterocyclic system.

References

A Head-to-Head Comparative Analysis: 5-Hydroxybenzofuran-2-carboxylic Acid Versus Established COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quest for Safer Anti-Inflammatory Agents

The therapeutic landscape of anti-inflammatory drugs is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) that primarily function by inhibiting cyclooxygenase (COX) enzymes. However, the non-selective inhibition of both COX-1 and COX-2 isoforms by traditional NSAIDs is associated with significant gastrointestinal and cardiovascular side effects. This has propelled the development of selective COX-2 inhibitors, though even these are not without their own risk profiles. In this context, the scientific community is in a constant search for novel molecular scaffolds that can offer improved efficacy and safety. 5-Hydroxybenzofuran-2-carboxylic acid, a compound belonging to the benzofuran class of heterocyclic compounds, has emerged as a molecule of interest due to the known anti-inflammatory properties of its structural analogs.

This guide provides a comprehensive head-to-head comparison of this compound with the well-established selective COX-2 inhibitor, Celecoxib, and the non-selective NSAID, Ibuprofen. We will delve into their comparative efficacy, selectivity, and safety profiles, supported by established experimental protocols and data. This analysis aims to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of this benzofuran derivative as a future anti-inflammatory agent.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary mechanism of action for both Ibuprofen and Celecoxib is the inhibition of cyclooxygenase (COX) enzymes, which are key to the conversion of arachidonic acid into prostaglandins—lipid compounds that mediate inflammation, pain, and fever. There are two main isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: This isoform is typically induced by inflammatory stimuli, and its upregulation leads to the production of prostaglandins that mediate inflammation and pain.

The therapeutic goal of anti-inflammatory drugs is to selectively inhibit COX-2 while sparing COX-1 to minimize side effects.

Arachidonic_Acid_Cascade Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Homeostatic Prostaglandins (Homeostatic Function) - Gastric Protection - Platelet Aggregation COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammation) - Pain - Fever - Swelling COX2->PGs_Inflammatory Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits 5HBF2CA 5-Hydroxybenzofuran- 2-carboxylic acid 5HBF2CA->COX2 Hypothesized Selective Inhibition

Figure 1: Simplified diagram of the Arachidonic Acid Cascade and points of inhibition.

Comparative In Vitro Efficacy and Selectivity

The cornerstone of evaluating a potential anti-inflammatory drug is its ability to inhibit COX enzymes and its selectivity for COX-2 over COX-1. This is typically determined using in vitro enzyme inhibition assays, which measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen ~15~10~1.5
Celecoxib ~15~0.04~375
This compound >100~0.5>200

Note: The data for this compound is hypothetical and for illustrative purposes, based on the known activities of similar benzofuran compounds. Actual experimental values would need to be determined.

As the table illustrates, Ibuprofen is a non-selective inhibitor, with similar potency against both COX-1 and COX-2.[1][2][3] Celecoxib, on the other hand, is highly selective for COX-2, with a selectivity index of approximately 375.[4][5][6] Our hypothetical data for this compound places it as a potent and selective COX-2 inhibitor, though potentially less potent than Celecoxib.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the COX-1 and COX-2 inhibitory activity of a test compound.

Objective: To determine the IC50 values of this compound, Celecoxib, and Ibuprofen for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compounds, arachidonic acid, and enzymes in the appropriate buffers.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Compound Addition: Add varying concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the compounds to bind to the enzymes.

  • Initiation of Reaction: Add arachidonic acid to each well to start the reaction.

  • Detection: Add TMPD, which is oxidized by the peroxidase activity of COX, resulting in a color change.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Rationale for Experimental Choices:

  • Human Recombinant Enzymes: Using human enzymes ensures the data is directly relevant to human physiology.

  • Colorimetric Detection: The use of TMPD provides a simple and robust method for measuring COX activity.

  • Dose-Response Curve: Determining the IC50 from a dose-response curve provides a more accurate measure of potency than single-point measurements.

Comparative In Vivo Anti-Inflammatory Activity

To translate in vitro findings into a more physiologically relevant context, in vivo models of inflammation are employed. The carrageenan-induced paw edema model in rodents is a widely accepted and well-characterized model of acute inflammation.

CompoundDose (mg/kg)Inhibition of Paw Edema (%)
Ibuprofen 30~50%
Celecoxib 10~60%
This compound 20~55%

Note: The data for this compound is hypothetical and for illustrative purposes.

In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema).[7][8][9][10] The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory activity. The hypothetical data suggests that this compound exhibits significant anti-inflammatory effects in vivo.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound, Celecoxib, and Ibuprofen.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in saline)

  • Test compounds (formulated for oral administration)

  • Pletysmometer (for measuring paw volume)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Ibuprofen, Celecoxib, and this compound.

  • Compound Administration: Administer the test compounds or vehicle orally (p.o.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Rationale for Experimental Choices:

  • Carrageenan as an Inducer: Carrageenan is a well-established phlogistic agent that induces a biphasic inflammatory response, allowing for the study of different inflammatory mediators.

  • Oral Administration: This route of administration is clinically relevant for anti-inflammatory drugs.

  • Plethysmometry: This is a non-invasive and accurate method for quantifying paw edema.

InVivo_Workflow Acclimatization Animal Acclimatization Grouping Random Grouping Acclimatization->Grouping Dosing Oral Administration of Compounds Grouping->Dosing Induction Carrageenan Injection (Paw) Dosing->Induction Measurement Measure Paw Volume (Plethysmometer) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Figure 2: Workflow for the carrageenan-induced paw edema model.

Comparative Safety Profile: Gastric Ulceration

A major drawback of non-selective NSAIDs is their propensity to cause gastric ulcers due to the inhibition of COX-1, which is responsible for producing gastroprotective prostaglandins. Selective COX-2 inhibitors were developed to mitigate this risk.

CompoundUlcer Index (at therapeutic doses)
Ibuprofen High
Celecoxib Low
This compound Expected to be Low

Note: The data for this compound is a prediction based on its hypothesized COX-2 selectivity.

Experimental Protocol: Assessment of Gastric Ulceration in Rats

Objective: To assess the ulcerogenic potential of this compound, Celecoxib, and Ibuprofen after repeated administration.

Materials:

  • Male Wistar rats

  • Test compounds

  • Dissecting microscope

Procedure:

  • Dosing: Administer the test compounds orally once daily for a specified period (e.g., 7 days).

  • Euthanasia and Stomach Excision: On the final day, euthanize the animals and carefully excise their stomachs.

  • Stomach Preparation: Open the stomachs along the greater curvature and rinse with saline to remove any contents.

  • Ulcer Scoring: Examine the gastric mucosa for any signs of hemorrhage or ulceration using a dissecting microscope. Score the ulcers based on their number and severity.

  • Data Analysis: Calculate the ulcer index for each group.

Rationale for Experimental Choices:

  • Repeated Dosing: This mimics the clinical use of NSAIDs for chronic conditions.

  • Macroscopic Examination: This is a straightforward and well-established method for assessing gastric damage.

Conclusion and Future Directions

This comparative guide has provided a framework for evaluating this compound as a potential anti-inflammatory agent against the established drugs Ibuprofen and Celecoxib. Based on the known properties of the benzofuran scaffold and the hypothetical data presented, this compound shows promise as a potent and selective COX-2 inhibitor with a potentially favorable safety profile.

However, it is crucial to emphasize that the data for this compound presented herein is illustrative. Rigorous experimental validation is required to confirm its in vitro and in vivo efficacy, selectivity, and safety. Future studies should also include a comprehensive pharmacokinetic and pharmacodynamic characterization, as well as an assessment of its cardiovascular risk profile, which has been a concern for some selective COX-2 inhibitors.

The exploration of novel chemical scaffolds like the benzofurans is essential for the development of the next generation of anti-inflammatory drugs with improved therapeutic windows. This compound represents a promising starting point for such an endeavor.

References

A Researcher's Guide to Assessing the Enzyme Selectivity of 5-Hydroxybenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of compounds with a wide array of biological activities.[1] 5-Hydroxybenzofuran-2-carboxylic acid, a member of this versatile family, holds therapeutic promise. Benzofuran derivatives have been implicated as inhibitors of diverse enzyme classes, including those involved in cancer, inflammation, and microbial infections.[2][3] However, the therapeutic potential of any compound is not defined solely by its potency against a single target, but equally by its selectivity across the vast landscape of enzymes within a biological system.

High selectivity is a critical determinant of a drug's safety profile. A selective compound precisely modulates the activity of its intended target enzyme while sparing other structurally related or unrelated enzymes. This precision minimizes the off-target effects that can lead to cellular toxicity and adverse clinical outcomes. Enzyme inhibition assays are fundamental tools in drug discovery that allow researchers to quantify a compound's effect on enzyme activity, providing essential data for optimizing drug candidates.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the enzyme selectivity profile of this compound. We will move beyond rote protocols to explain the causality behind experimental choices, establishing a self-validating system to build a robust and trustworthy selectivity profile.

Chapter 1: Defining the Target Landscape and Rationale for Selectivity Profiling

The broad bioactivity of the benzofuran scaffold necessitates a rational approach to identifying the most probable targets for this compound.[2] Derivatives have shown inhibitory action against bacterial DNA gyrase B, protein kinases, and histone lysine specific demethylase 1 (LSD1).[6][7] Notably, benzofuran-based carboxylic acids have been specifically synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-related targets hCA IX and XII.[8]

Given its structure, a plausible primary hypothesis is that This compound targets tumor-associated carbonic anhydrase IX (hCA IX) . This enzyme plays a crucial role in pH regulation in hypoxic tumors, contributing to cancer cell survival and proliferation.[8]

The Causality of Selectivity Panel Selection:

To validate this hypothesis and assess selectivity, the compound must be tested against a carefully chosen panel of enzymes. This panel should include:

  • Closely Related Isoforms: The human carbonic anhydrase family has 15 known isoforms, with 12 being catalytically active.[8] The most critical off-targets to evaluate are the ubiquitous cytosolic isoforms hCA I and hCA II. Inhibition of these "housekeeping" enzymes can lead to undesirable physiological side effects. Therefore, screening against hCA I and hCA II is essential to establish a selectivity window.

  • Other Cancer-Related Isoforms: Including other tumor-associated isoforms like hCA XII provides a more comprehensive picture of the compound's action in an oncological context.[8]

  • Representative Unrelated Enzymes: To rule out non-specific inhibition, it is prudent to include a small selection of enzymes from different classes (e.g., a kinase, a protease). For this guide, we will focus on the hCA family for clarity.

Comparator Compounds for Context:

Data is most meaningful when benchmarked. We will compare the performance of this compound against:

  • Acetazolamide (AZA): A well-known, non-selective clinical carbonic anhydrase inhibitor.

  • Compound 9e (from Eldehna et al.): A published benzofuran-based carboxylic acid derivative with demonstrated high selectivity for hCA IX over hCA I and II.[8]

Chapter 2: In Vitro Biochemical Assays for Potency and Selectivity

The first step in characterizing an inhibitor is to determine its potency against the purified target enzyme(s) in a controlled, biochemical environment. The standard metric for this is the half-maximal inhibitory concentration (IC50) , which is the concentration of inhibitor required to reduce enzyme activity by 50%.[5]

Experimental Protocol 1: Carbonic Anhydrase Inhibition Assay

This protocol describes a common and reliable method for measuring CA activity, which is based on monitoring the enzyme-catalyzed hydrolysis of a substrate like 4-nitrophenyl acetate (NPA). This hydrolysis releases the colored product 4-nitrophenol, which can be measured spectrophotometrically.

Principle: The rate of product formation is directly proportional to the enzyme's activity. An inhibitor will slow this rate. By measuring the rate at various inhibitor concentrations, an IC50 value can be determined.[9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer at the enzyme's optimal pH, for example, 20 mM Tris-HCl, pH 7.4.

    • Enzyme Stock Solutions: Prepare stock solutions of recombinant human CA I, II, IX, and XII in the assay buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate over the measurement period.

    • Substrate Solution: Prepare a stock solution of 4-nitrophenyl acetate (NPA) in a water-miscible solvent like DMSO.

    • Inhibitor Solutions: Prepare a 10 mM stock solution of this compound and the comparator compounds in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each inhibitor dilution (or DMSO for control wells) to triplicate wells of a clear, flat-bottom 96-well plate.

    • Add 178 µL of assay buffer containing the appropriate concentration of the target hCA enzyme to each well.

    • Pre-incubation: Mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[5] This step is crucial for reaching equilibrium, especially for slow-binding inhibitors.

    • Reaction Initiation: Add 20 µL of the NPA substrate solution to each well to start the reaction. Mix immediately.

    • Kinetic Measurement: Place the plate in a spectrophotometer pre-set to 37°C. Measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates by expressing them as a percentage of the uninhibited (DMSO) control.

    • Plot the percent activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Visualization: In Vitro Selectivity Screening Workflow

The following diagram illustrates the logical flow of the biochemical screening process, from compound preparation to final data analysis.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Compound Compound Dilution (5-HBC & Comparators) PreIncubate 1. Pre-incubate Enzyme with Compound Compound->PreIncubate Enzymes Enzyme Preparation (hCA I, II, IX, XII) Enzymes->PreIncubate Substrate Substrate Preparation (NPA) Initiate 2. Initiate Reaction with Substrate Substrate->Initiate PreIncubate->Initiate 15 min Measure 3. Kinetic Measurement (Absorbance at 405 nm) Initiate->Measure Rates Calculate Reaction Rates (V₀) Measure->Rates Normalize Normalize to Control (% Activity) Rates->Normalize Plot Plot Dose-Response Curve Normalize->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for determining IC50 values in a biochemical enzyme inhibition assay.

Data Presentation: Comparative IC50 Values

The results of the biochemical assays should be summarized in a clear, comparative table. The following table presents hypothetical data for illustrative purposes.

CompoundhCA I (IC50, µM)hCA II (IC50, µM)hCA IX (IC50, µM)hCA XII (IC50, µM)
This compound 25.515.20.95 3.4
Acetazolamide (Non-selective control)0.250.010.03 0.01
Compound 9e (Selective control)[8]>502.50.06 0.12

Chapter 3: Cell-Based Assays to Confirm Target Engagement and Cellular Selectivity

While biochemical assays are essential for determining direct inhibitory potency, they do not account for factors like cell membrane permeability, intracellular metabolism, or engagement with the target in its native environment. Cell-based assays are a critical next step to validate that the biochemical activity translates to a desired biological effect.[4]

Experimental Protocol 2: Antiproliferative Assay in Cancer Cells

This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cells that overexpress the target enzyme, hCA IX. The MDA-MB-231 human breast cancer cell line is a suitable model.[8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and controls in cell culture media. Replace the media in the wells with the compound-containing media. Include vehicle (DMSO) control wells.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the EC50 (half-maximal effective concentration).

Protocol 3: Cytotoxicity Assay in Non-Cancerous Cells

To assess general toxicity, the same MTT assay protocol should be performed using a non-cancerous cell line, such as human fibroblasts (e.g., BJ cells). This allows for the determination of the CC50 (half-maximal cytotoxic concentration).

Visualization: hCA IX Signaling in Cancer Cell Proliferation

This diagram illustrates the role of hCA IX in maintaining an alkaline intracellular pH (pHi) in hypoxic cancer cells, which promotes survival and proliferation. Inhibition of hCA IX leads to intracellular acidification and subsequent cell death.

G cluster_outside Extracellular (Acidic) cluster_inside Intracellular (Alkaline) CO2_out CO₂ CO2_in CO₂ CO2_out->CO2_in Diffusion H_out H⁺ hCAIX hCA IX (Membrane Bound) CO2_in->hCAIX H2O H₂O H2O->hCAIX HCO3 HCO₃⁻ Proliferation Cell Proliferation & Survival HCO3->Proliferation Maintains Alkaline pHi H_in H⁺ H_in->H_out Export hCAIX->HCO3 hCAIX->H_in Inhibitor 5-HBC (Inhibitor) Inhibitor->hCAIX Inhibition

Caption: Inhibition of hCA IX disrupts pH homeostasis, leading to reduced cancer cell proliferation.

Data Presentation: Comparative Cellular Potency and Toxicity
CompoundAntiproliferative EC50 (µM) (MDA-MB-231 cells)Cytotoxicity CC50 (µM) (BJ Fibroblasts)
This compound 5.8>100
Doxorubicin (Positive Control)0.10.5

Chapter 4: Interpreting the Data and Calculating Selectivity

With the biochemical and cellular data in hand, we can now quantify the selectivity of this compound.

Biochemical Selectivity Index (SI)

The Selectivity Index (SI) provides a numerical value for how much more potently a compound inhibits the target enzyme compared to an off-target enzyme. It is calculated as a simple ratio.[8]

Formula: SI = IC50 (Off-Target Enzyme) / IC50 (Primary Target Enzyme)

A higher SI value indicates greater selectivity. An SI > 10 is generally considered a good starting point, while an SI > 100 indicates high selectivity.

Applying to our Hypothetical Data:

  • SI for hCA I vs hCA IX: 25.5 µM / 0.95 µM = 26.8-fold

  • SI for hCA II vs hCA IX: 15.2 µM / 0.95 µM = 16.0-fold

This analysis suggests that this compound is moderately selective for the target hCA IX over the primary off-target cytosolic isoforms.

Cellular Therapeutic Index (TI)

In the cellular context, a similar ratio, often called the Therapeutic Index (TI) or Cellular Selectivity Index, is calculated to compare the desired on-target effect with general toxicity.

Formula: TI = CC50 (Cytotoxicity) / EC50 (On-Target Effect)

Applying to our Hypothetical Data:

  • TI for 5-HBC: >100 µM / 5.8 µM = >17.2

This result indicates that the compound is at least 17 times more potent at inhibiting cancer cell proliferation than it is at killing normal cells, suggesting a favorable therapeutic window.

Conclusion and Expert Perspective

This guide outlines a systematic and robust methodology for assessing the enzyme selectivity of this compound. Based on our hypothetical—yet plausible—data, we can construct a comprehensive profile:

This compound emerges as a potent, sub-micromolar inhibitor of the cancer-associated enzyme carbonic anhydrase IX. Critically, it demonstrates a favorable selectivity profile, with a 16- to 27-fold preference for its target over the key off-target isoforms hCA I and II. This biochemical selectivity translates into a promising cellular phenotype, where the compound effectively inhibits the proliferation of hCA IX-expressing cancer cells at concentrations that are non-toxic to normal cells, as evidenced by a therapeutic index greater than 17.

While these results are encouraging, they represent a foundational step. Future research should focus on expanding the selectivity panel to include a broader range of kinases and other enzyme classes known to be targeted by benzofuran derivatives. Furthermore, mechanistic studies, such as enzyme kinetics and cellular thermal shift assays (CETSA), would provide definitive proof of target engagement within the cell. Ultimately, these rigorous preclinical assessments are indispensable for validating the therapeutic potential of this compound and justifying its advancement into more complex in vivo models.

References

The Art of Silico: A Comparative Guide to Molecular Docking of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the benzofuran scaffold stands out as a privileged structure, a versatile blueprint for designing molecules with a wide array of biological activities. From anticancer to neuroprotective agents, the therapeutic potential of benzofuran derivatives is vast and continually explored.[1][2][3] At the heart of this exploration lies in silico molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a target protein.[4][5][6][7] This guide provides a comprehensive comparison of docking studies involving benzofuran derivatives, offering insights into methodologies, target-specific interactions, and the interpretation of binding data to accelerate the rational design of novel therapeutics.

The Rationale Behind Docking: Predicting Potency Before Synthesis

Molecular docking serves as a powerful computational microscope, allowing researchers to visualize and quantify the interaction between a ligand (the benzofuran derivative) and its biological target at the atomic level.[8][9] The primary goal is to predict the binding affinity, a measure of how strongly the ligand binds to the protein.[10] A lower binding energy generally indicates a more stable protein-ligand complex and, potentially, a more potent therapeutic effect.[5][6][11] This predictive power is invaluable; it allows for the screening of large virtual libraries of compounds, prioritizing those with the highest likelihood of success for synthesis and biological testing, thereby saving significant time and resources.

A Comparative Look at Benzofuran Derivatives Across Therapeutic Targets

The versatility of the benzofuran scaffold is evident in the diverse range of protein targets against which its derivatives have been successfully docked. The following sections provide a comparative analysis of these studies, highlighting key findings and the structural features that govern binding affinity.

Anticancer Targets: A Multi-pronged Attack

Benzofuran derivatives have shown considerable promise as anticancer agents by targeting various proteins involved in cancer progression.[1][12][13][14][15]

  • Kinase Inhibitors: Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[16] Benzofuran derivatives have been investigated as inhibitors of several key kinases:

    • PI3K (Phosphatidylinositol-3-kinase): Docking studies of novel benzofuran derivatives against PI3K have revealed good interactions with essential residues for inhibition, such as Val851.[12]

    • CDK2 (Cyclin-Dependent Kinase 2): Hybrid molecules incorporating benzofuran and piperazine have been designed as CDK2 inhibitors, with docking simulations confirming their ability to adopt the binding pattern of known type II inhibitors.[17]

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Certain 3-methylbenzofurans and 3-(morpholinomethyl)benzofurans have demonstrated potent VEGFR-2 inhibitory activity, a key mechanism in preventing angiogenesis (the formation of new blood vessels that supply tumors).[2]

    • mTOR (mammalian Target of Rapamycin): Some benzofuran derivatives have been shown to directly bind to and inhibit the kinase activity of mTORC1, a central regulator of cell growth and proliferation.[18]

  • Other Anticancer Targets: Beyond kinases, benzofuran derivatives have been docked against other important cancer targets, with studies indicating strong interactions with enzymes like thymidylate synthase and ribonucleotide reductase.[14]

Neurodegenerative Disease Targets: Combating Alzheimer's

Alzheimer's disease, a progressive neurodegenerative disorder, is another area where benzofuran derivatives are being actively investigated.[19]

  • Acetylcholinesterase (AChE) Inhibitors: A primary therapeutic strategy for Alzheimer's is to inhibit the acetylcholinesterase enzyme, thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[20] Numerous studies have reported the design, synthesis, and docking of benzofuran-based compounds as potent AChE inhibitors.[20][21][22] Molecular docking results have shown that these derivatives can establish strong binding interactions within the active site of AChE, often comparable to the approved drug donepezil.[20][23]

Antimicrobial Targets: The Fight Against Drug Resistance

The emergence of drug-resistant bacteria necessitates the development of novel antimicrobial agents. Benzofuran-triazine hybrids have been designed and docked against dihydrofolate reductase (DHFR), a key enzyme in bacterial metabolism, showing promising interactions that could lead to new antibacterial drugs.[24] Other studies have explored 5-nitrobenzofuran derivatives against various bacterial proteins.[6][11]

Comparative Docking Performance: A Data-Driven Overview

To provide a clear comparison of the docking performance of various benzofuran derivatives, the following tables summarize key quantitative data from different studies. Binding energy, typically reported in kcal/mol, is a common metric for comparing the predicted affinity of different ligands for a target protein. A more negative value indicates a stronger predicted binding affinity.

Derivative Class Target Protein Notable Analogs Binding Energy (kcal/mol) Reference Drug/Control Binding Energy (kcal/mol) Reference
5-nitrobenzofuran derivativesBacterial ProteinsM5k-M5o-6.9 to -10.4Not specifiedNot specified[6][11]
Benzofuran-Triazine HybridsDihydrofolate Reductase (DHFR)8eApprox. -8.0 to -8.95Not specifiedNot specified[24]
Pyrazole-based BenzofuransCaspase-3Compound 2Not specifiedNot specifiedNot specified[13]
Benzofuran-based compoundsAcetylcholinesterase (AChE)7c, 7eNot specified (IC50 values reported)DonepezilNot specified (IC50 of 0.049 µM)[20]
3-methyl/3-(morpholinomethyl)benzofuransVEGFR-24b, 15a, 16aNot specified (IC50 values reported)SorafenibNot specified (IC50 of 34.68 nM)[2]

Note: Direct comparison of binding energies across different studies should be done with caution, as the specific software, scoring functions, and parameters used can influence the results.

The "How-To": A Generalized Molecular Docking Workflow

While the specifics may vary depending on the software used, a typical molecular docking study follows a well-defined workflow.[25][26] Understanding this process is crucial for critically evaluating docking results and designing new in silico experiments.

Experimental Workflow: From Structure to Score

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase p_prep Protein Preparation (PDB structure, remove water, add hydrogens) grid Grid Box Generation (Define binding site) p_prep->grid l_prep Ligand Preparation (2D to 3D conversion, energy minimization) dock Docking Simulation (Conformational search & scoring) l_prep->dock grid->dock analysis Analysis of Results (Rank poses by binding energy, visualize interactions) dock->analysis

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Protocol:
  • Protein Preparation: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).[25] This structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges to each atom. This step is crucial for ensuring the accuracy of the subsequent docking calculations.

  • Ligand Preparation: The 2D structures of the benzofuran derivatives are drawn and then converted into 3D structures. These structures are then subjected to energy minimization to obtain a low-energy, stable conformation.

  • Grid Box Generation: A grid box is defined around the active site of the protein.[8][25] This box specifies the region where the docking software will search for favorable binding poses for the ligand.

  • Docking Simulation: The prepared ligands are then docked into the defined grid box of the target protein using a chosen docking program (e.g., AutoDock, AutoDock Vina, MOE).[6][10] The software explores various possible conformations and orientations of the ligand within the active site and calculates a binding score (e.g., binding energy) for each pose.[26]

  • Analysis of Results: The different poses of the ligand are ranked based on their binding scores.[25] The pose with the lowest binding energy is generally considered the most likely binding mode.[5][6][11] This top-ranked pose is then visualized to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the benzofuran derivative and the amino acid residues of the protein.

The Importance of Flexibility: Rigid vs. Flexible Docking

A critical consideration in molecular docking is the flexibility of the protein.[26][27][28]

  • Rigid Docking: In this approach, the protein is treated as a rigid entity, and only the ligand is allowed to be flexible. This method is computationally less expensive and faster.[27]

  • Flexible Docking (Induced Fit Docking): This more advanced approach allows for the flexibility of both the ligand and the amino acid side chains in the protein's active site.[27][28] This can provide a more accurate representation of the binding event, as proteins often undergo conformational changes upon ligand binding.[27]

For some targets, rigid docking may be sufficient, but for others, especially those with flexible binding sites, induced fit docking can yield significantly more accurate and reliable results.[27][28]

Visualizing the Interaction: The Power of Pathway Diagrams

Understanding the broader biological context of the protein target is essential for interpreting the significance of a docking study. For instance, in cancer research, many target proteins are components of complex signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

PI3K_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzofuran Benzofuran Derivative Benzofuran->PI3K inhibits Benzofuran->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.

Conclusion: A Powerful Tool for Rational Drug Design

Comparative molecular docking studies of benzofuran derivatives have proven to be an indispensable tool in the quest for novel therapeutics. By providing detailed insights into ligand-protein interactions and predicting binding affinities, these in silico methods enable a more rational and efficient approach to drug design. As computational power and docking algorithms continue to improve, the predictive accuracy of these techniques will only increase, further solidifying their role in the future of pharmaceutical research. This guide has provided a framework for understanding and comparing these studies, empowering researchers to leverage this powerful technology in their own drug discovery endeavors.

References

A Statistical and Mechanistic Analysis of 5-Hydroxybenzofuran-2-one's Bioactivity: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the benzofuranone scaffold represents a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.[1] This guide provides an in-depth statistical and mechanistic analysis of the bioactivity of 5-hydroxybenzofuran-2-one. While extensive quantitative bioactivity data for this specific molecule is limited in publicly available literature, this document will synthesize the known qualitative activities and provide a robust comparative context using quantitative data from structurally related benzofuran derivatives.[2] By presenting this comparative analysis alongside detailed experimental protocols and mechanistic diagrams, we aim to equip researchers with the foundational knowledge required for advancing the exploration of this promising class of compounds.

Unveiling the Bioactive Potential of 5-Hydroxybenzofuran-2-one

5-Hydroxybenzofuran-2-one is a recognized fungal metabolite belonging to the benzofuran class of compounds.[3][4] Its structure, featuring a benzofuranone core with a hydroxyl group, is suggestive of its potential to engage in various biological interactions. The inherent chemical properties, particularly the hydroxyl group, are anticipated to contribute to its antioxidant capabilities.[2] While specific quantitative data is sparse, qualitative reports have established its role as an antifungal, anti-inflammatory, antioxidant, and antibacterial agent.[2]

Summary of Known Qualitative Bioactivities

The following table summarizes the reported, yet not extensively quantified, biological activities of 5-hydroxybenzofuran-2-one. This serves as a foundational overview before delving into a quantitative comparison with its chemical relatives.

BioactivityDescriptionQuantitative Data Availability
Antifungal Reported as a fungal metabolite with antifungal properties.[2][4]Specific Minimum Inhibitory Concentration (MIC) values are not readily available.
Anti-inflammatory Benzofuran derivatives are known to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes.[2][5]Specific IC50 values for 5-hydroxybenzofuran-2-one are not readily available.
Antioxidant The presence of a hydroxyl group on the aromatic ring suggests inherent antioxidant potential through free radical scavenging.[2]Specific IC50 values from assays like the DPPH radical scavenging assay are not readily available for this compound.
Antibacterial The broader class of benzofuran derivatives has demonstrated activity against various bacterial strains.[2]Specific MIC values for 5-hydroxybenzofuran-2-one are not readily available.

A Comparative Performance Analysis: Benchmarking Against Benzofuran Derivatives

Given the limited specific quantitative data for 5-hydroxybenzofuran-2-one, a comparative analysis with functionally and structurally similar benzofuran derivatives is a scientifically sound approach to contextualize its potential efficacy. The following sections present quantitative data for various benzofuran derivatives across key bioactivity domains.

Antioxidant Activity

The antioxidant capacity of benzofuran derivatives is a significant area of research, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a standard method for evaluation.[1] A lower IC50 value indicates higher antioxidant potency.

Table 2: Comparative Antioxidant Capacity of Benzofuran-2-one Derivatives (DPPH Assay)

CompoundrIC50a (in Methanol)Number of Reduced DPPH Molecules
3-hydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one0.31~2
3,5-dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one0.25~2
3-ethoxycarbonyl-3-hydroxy-5-tert-butyl-benzofuran-2-one0.18~2
3,5,7-trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one0.17~3
Trolox (Standard) 1.00 1
a rIC50 is the inverse of the IC50 value, relative to the Trolox standard. A higher rIC50 value indicates greater antioxidant activity. Data sourced from Miceli et al. (2018).[1]
Anti-inflammatory Activity

Benzofuran derivatives have demonstrated significant anti-inflammatory potential, often by modulating key signaling pathways like NF-κB and MAPK.[1][5] A common in vitro model for assessing this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[5]

Table 3: Comparative Anti-inflammatory Activity of Benzofuran Derivatives

CompoundAssayCell LineIC50 (µM)
Piperazine/benzofuran hybrid 5dNitric Oxide (NO) InhibitionRAW 264.752.23 ± 0.97
Aza-benzofuran derivative 1Nitric Oxide (NO) InhibitionRAW 264.717.3
Aza-benzofuran derivative 4Nitric Oxide (NO) InhibitionRAW 264.716.5
Celecoxib (Standard) Nitric Oxide (NO) Inhibition RAW 264.7 Not specified in source
Data for piperazine/benzofuran hybrid 5d sourced from Chen et al. (2023).[6] Data for aza-benzofuran derivatives sourced from a 2023 study on compounds from Penicillium crustosum.[7]
Anticancer Activity

The cytotoxic potential of benzofuran derivatives against various cancer cell lines is a burgeoning area of research.[1] The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic efficacy of a compound.[1]

Table 4: Comparative Anticancer Activity of Benzofuran Derivatives (MTT Assay)

| Compound | Cell Line | IC50 (µM) | | :--- | :--- | :--- | :--- | | Benzofuran-chalcone hybrid 4g | A549 (Lung) | 1.84 ± 0.13 | | Benzofuran-chalcone hybrid 3d | MCF-7 (Breast) | 2.15 ± 0.17 | | Benzofuran-chalcone hybrid 3j | HeLa (Cervical) | 3.42 ± 0.26 | | Benzofuran-2-carboxamide 50g | A549 (Lung) | 0.04 ± 0.003 | | 3-Oxadiazolylbenzofuran 14c | MCF-7 (Breast) | 0.13 ± 0.01 | Data for benzofuran-chalcone hybrids and other derivatives sourced from studies on their synthesis and anti-tumor activity.[1]

Antimicrobial Activity

Several benzofuran derivatives have been reported to exhibit potent antimicrobial activity against a range of pathogens.[8] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Table 5: Comparative Antimicrobial Activity of Benzofuran Derivatives

CompoundMicroorganismMIC (µg/mL)
Aza-benzofuran derivative 1Salmonella typhimurium12.5
Aza-benzofuran derivative 1Escherichia coli25
Aza-benzofuran derivative 1Staphylococcus aureus12.5
Oxa-benzofuran derivative 6Penicillium italicum12.5
Oxa-benzofuran derivative 6Colletotrichum musae12.5-25
Data sourced from a 2023 study on compounds from Penicillium crustosum.[7]

Mechanistic Insights: Signaling Pathways and Experimental Workflows

A deeper understanding of the bioactivity of 5-hydroxybenzofuran-2-one and its derivatives requires an examination of the underlying molecular mechanisms and the experimental workflows used to elucidate them.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of many benzofuran derivatives are attributed to their ability to modulate key signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5] These pathways are central to the cellular response to inflammatory stimuli.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Nuclear Events & Response LPS Inflammatory Stimulus (LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK MAPK_cascade MAPK Cascade Receptor->MAPK_cascade IkB IκBα Degradation IKK->IkB NFkB_active NF-κB (active) IkB->NFkB_active NFkB_inactive NF-κB (inactive) Transcription Gene Transcription NFkB_active->Transcription MAPK_cascade->Transcription Compound 5-Hydroxybenzofuran-2-one & Derivatives Compound->IKK Inhibits Compound->MAPK_cascade Inhibits Response Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Transcription->Response

Caption: Proposed modulation of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Experimental Workflow: Antioxidant Capacity Assessment

The DPPH radical scavenging assay is a widely used and reliable method for determining the antioxidant potential of a compound.[2] The workflow involves the use of a stable free radical, DPPH, which is neutralized by antioxidants.

cluster_workflow DPPH Radical Scavenging Assay Workflow prep 1. Preparation - DPPH Solution (in Methanol) - Test Compound Serial Dilutions - Control (Solvent) mix 2. Mixing - Add DPPH solution and test compound dilutions to a 96-well plate prep->mix incubate 3. Incubation - 30 minutes at room temperature in the dark mix->incubate measure 4. Measurement - Read absorbance at 517 nm using a microplate reader incubate->measure calculate 5. Calculation - % Inhibition - Determine IC50 value measure->calculate

Caption: Generalized experimental workflow for the DPPH radical scavenging assay.

Standardized Protocols for Bioactivity Screening

To facilitate further research and validation, the following are detailed methodologies for key experiments commonly employed to assess the bioactivities of benzofuran derivatives. These protocols can be adapted for the specific analysis of 5-hydroxybenzofuran-2-one.

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To determine the free radical scavenging capacity of the test compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or other suitable solvent

  • Test compound (5-hydroxybenzofuran-2-one or derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and stored in the dark to prevent degradation.[2]

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. From this, prepare serial dilutions to obtain a range of concentrations for testing.[2]

  • Assay Procedure: In a 96-well microplate, add a specific volume of each sample dilution to individual wells. Then, add the DPPH working solution to each well. A control well containing only the solvent and the DPPH solution should also be prepared.[2]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [([Absorbance of Control] – [Absorbance of Sample]) / (Absorbance of Control)] x 100.[2] The IC50 value, which is the concentration of the compound that inhibits 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentrations.[2]

Protocol 2: Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

Objective: To evaluate the anti-inflammatory potential of the test compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of the test compound for 1 hour.[5]

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[5]

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.

  • Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC50 value is then determined.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Target microorganism (e.g., Staphylococcus aureus, Candida albicans)

  • Suitable broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)

  • Test compound

  • 96-well microplate

  • Spectrophotometer (optional)

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism in the appropriate broth medium to a specific cell density (e.g., 10^5 CFU/mL).[2]

  • Preparation of Test Compound: Dissolve the test compound in a suitable solvent and perform serial dilutions in the broth medium within a 96-well microplate.[2]

  • Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).[2]

  • Incubation: Incubate the microplate under conditions suitable for the microorganism (e.g., 37°C for 24 hours for bacteria).[2]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[2]

Conclusion and Future Directions

While direct quantitative bioactivity data for 5-hydroxybenzofuran-2-one remains to be fully elucidated, the comparative analysis of its derivatives strongly suggests that the benzofuranone scaffold is a promising starting point for the development of novel therapeutic agents. The antioxidant, anti-inflammatory, anticancer, and antimicrobial activities demonstrated by various derivatives highlight the versatility of this chemical class.

Future research should focus on the systematic synthesis and screening of 5-hydroxybenzofuran-2-one and its analogs to establish a clear structure-activity relationship. The detailed protocols provided in this guide offer a standardized framework for such investigations. A thorough understanding of the mechanistic underpinnings, particularly the modulation of key signaling pathways, will be crucial for optimizing the therapeutic potential of these compounds and advancing them through the drug discovery pipeline.

References

Safety Operating Guide

A Guide to the Safe Disposal of 5-Hydroxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of chemical reagents like 5-Hydroxybenzofuran-2-carboxylic acid requires a thorough understanding of its properties and the associated regulatory landscape. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards to ensure the protection of laboratory personnel and the environment.

Understanding the Hazard Profile

Before any handling or disposal, it is paramount to understand the inherent risks associated with this compound. According to safety data sheets, this compound is known to cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Therefore, all procedures must be designed to minimize direct contact and aerosol generation.

Table 1: Hazard Identification for this compound

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin Irritation (Category 2)Causes skin irritation.[1][2]P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Irritation (Category 2)Causes serious eye irritation.[1][2]P280, P305+P351+P338, P337+P313
Specific target organ toxicity – single exposure (Category 3), Respiratory systemMay cause respiratory irritation.[1]P261, P271, P304+P340, P312, P403+P233, P405

This data is synthesized from available Safety Data Sheets (SDS). Always refer to the specific SDS provided by your supplier for the most accurate information.

The causality behind these classifications lies in the chemical's structure—an aromatic carboxylic acid. Such compounds can react with biological tissues, leading to irritation. The primary goal of the disposal procedure is to contain these hazards and prevent unintended exposure or environmental release.

Immediate Safety and Personal Protective Equipment (PPE)

A self-validating safety protocol begins with rigorous adherence to personal protective equipment standards. The choice of PPE is not merely a suggestion but a critical barrier between the researcher and potential harm.

Essential PPE for Handling this compound:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[3]

  • Eye and Face Protection: Safety glasses with side shields or goggles are required. In situations where splashing is a risk, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, impervious clothing may be necessary.[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[3] If exposure limits are exceeded, a full-face respirator may be required.[3]

The rationale for this level of protection is to create multiple defensive layers, ensuring that a failure in one (e.g., a glove tear) does not result in direct exposure.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and local regulations, primarily under the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[4][5] As such, it must be treated as a hazardous waste.

Step 1: Waste Segregation and Collection

The "Why": Improper segregation of chemical waste is a primary cause of laboratory accidents. Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases.[6] this compound, being an organic acid, must be kept separate from bases, oxidizing agents, and reactive metals.[7][8]

Procedure:

  • Designate a Waste Container: Use a clearly labeled, chemically compatible container for the collection of solid this compound waste. The original container is often a suitable choice if it is in good condition.[9] For liquid waste (e.g., solutions containing the acid), use a high-density polyethylene (HDPE) or glass container.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10] Include the approximate concentration if it is in a solution.

  • Collection Point: Collect the waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][11] This area should be under the direct control of laboratory personnel.

Step 2: Container Management

The "Why": Proper container management is crucial to prevent leaks, spills, and exposure. A closed container minimizes the release of vapors and prevents the entry of contaminants that could trigger a reaction.

Procedure:

  • Keep Containers Closed: The waste container must be kept securely closed at all times, except when adding waste.[4][9]

  • Avoid Overfilling: Do not fill the container to more than 90% of its capacity to allow for expansion of the contents.

  • Secondary Containment: Liquid waste containers should be placed in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[6][11]

Step 3: Storage Prior to Disposal

The "Why": Dedicated and proper storage of hazardous waste is a regulatory requirement and a key safety measure. It prevents accidental mixing with other chemicals and ensures that the waste is in a secure location.

Procedure:

  • Storage Location: Store the sealed and labeled waste container in a cool, dry, and well-ventilated area away from incompatible materials.[3]

  • Accumulation Time: Adhere to the accumulation time limits for hazardous waste as defined by your institution's Environmental Health and Safety (EHS) office and federal regulations.[11]

Step 4: Final Disposal

The "Why": this compound should not be disposed of down the drain or in regular trash.[3][4] It must be handled by a licensed hazardous waste disposal company to ensure it is treated and disposed of in an environmentally sound manner.

Procedure:

  • Contact EHS: When the waste container is full or has reached its accumulation time limit, contact your institution's EHS office to arrange for a pickup.

  • Documentation: Complete any necessary waste disposal forms accurately, providing a full description of the waste.[4]

  • Professional Disposal: The material will be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

Spill Management

In the event of a spill, a swift and appropriate response is critical to mitigate hazards.

Procedure:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others in the vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE as described in Section 2.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.[1]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Collect all cleanup materials and contaminated PPE in a sealed bag or container and dispose of it as hazardous waste.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling 5-Hydroxybenzofuran- 2-carboxylic acid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated segregate Segregate from Incompatible Chemicals (Bases, Oxidizers) waste_generated->segregate container Place in Labeled, Compatible 'Hazardous Waste' Container segregate->container close_container Keep Container Securely Closed container->close_container saa Store in Designated Satellite Accumulation Area (SAA) close_container->saa secondary_containment Use Secondary Containment for Liquids saa->secondary_containment pickup Arrange for Pickup by EHS/Licensed Contractor secondary_containment->pickup documentation Complete Waste Disposal Manifest pickup->documentation end End: Compliant Disposal via Incineration/Chemical Treatment documentation->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxybenzofuran-2-carboxylic acid
Reactant of Route 2
5-Hydroxybenzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.